OSMI-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H25N3O7S2 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate |
InChI |
InChI=1S/C26H25N3O7S2/c1-35-22-8-4-3-7-20(22)25(26(32)29(16-24(31)36-2)15-18-6-5-13-37-18)28-38(33,34)19-10-11-21-17(14-19)9-12-23(30)27-21/h3-14,25,28H,15-16H2,1-2H3,(H,27,30)/t25-/m1/s1 |
InChI Key |
ACLDUOSWRUIOSB-RUZDIDTESA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C(=O)N(CC2=CC=CS2)CC(=O)OC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)N(CC2=CC=CS2)CC(=O)OC)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the OSMI-2 OGT Inhibitor: Mechanism of Action and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSMI-2 is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT), the sole enzyme responsible for the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to nuclear and cytoplasmic proteins. This modification, known as O-GlcNAcylation, is a critical post-translational modification that regulates a vast array of cellular processes. Dysregulation of O-GlcNAcylation is implicated in numerous diseases, including cancer, neurodegeneration, and metabolic disorders, making OGT a compelling therapeutic target. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its cellular effects, and detailed protocols for key experiments to facilitate its use in research and drug development.
Introduction to this compound
This compound is a derivative of the quinolinone-6-sulfonamide scaffold and acts as a potent and selective inhibitor of OGT.[1] It is a cell-permeable prodrug that is activated by intracellular esterases to its active form, which then targets the active site of OGT. The ability of this compound to rapidly and effectively reduce global O-GlcNAcylation in cells has made it a valuable tool for elucidating the functional roles of O-GlcNAcylation in various biological contexts.
Mechanism of Action
This compound functions as a competitive inhibitor of OGT, binding to the enzyme's active site.[1] The active form of this compound mimics the uridine diphosphate (UDP) portion of the natural substrate, UDP-GlcNAc. The quinolinone scaffold of this compound establishes key interactions within the UDP-binding pocket of OGT, effectively blocking the binding of the sugar donor substrate and thereby inhibiting the transfer of GlcNAc onto target proteins.[1]
The crystal structure of OGT in complex with the active form of this compound (PDB ID: 6MA1) reveals that the quinolinone ring stacks with the imidazole ring of His901, a key residue in the active site.[1] This structural insight has been instrumental in the structure-based design of subsequent, more potent OGT inhibitors.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active form.
Table 1: In Vitro Inhibition and Binding Affinity
| Parameter | Value | Species | Assay Method | Reference |
| This compound (active form) | ||||
| IC₅₀ | 2.7 µM | Human OGT | Radiolabeled Assay | [2] |
| Kd | 140 nM | Human OGT | Microscale Thermophoresis | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Concentration | Treatment Time | Effect | Reference |
| HCT116 | 20-40 µM | 4 hours | Reduction of global O-GlcNAcylation | |
| HEK293T | 50 µM | 24 hours | Reduction of global O-GlcNAcylation | |
| LNCaP | 40 µM | 96 hours | Reduced cell confluency to 73% | |
| PC3 | 40 µM | 4 hours | 70% decrease in O-GlcNAc peaks (ChIP-seq) | [3] |
| HCT116 | 20-50 µM | < 8 hours | Reduction of O-GlcNAc levels | [4] |
Cellular Effects of this compound
Treatment of cells with this compound leads to a rapid and dose-dependent decrease in the global levels of protein O-GlcNAcylation.[4] However, this effect can be transient. Cells often exhibit a compensatory response characterized by an increase in OGT protein levels, which can lead to a recovery of O-GlcNAcylation over longer treatment periods.[4]
Regulation of Detained Intron Splicing
A key mechanism underlying the cellular response to this compound involves the regulation of detained intron (DI) splicing of the OGT pre-mRNA.[5][6][7] OGT pre-mRNA contains a detained intron that is inefficiently spliced under normal conditions, leading to nuclear retention of the transcript.[5][6][7] Upon OGT inhibition by this compound and the subsequent decrease in cellular O-GlcNAc levels, the splicing of this detained intron is enhanced.[5][6][7] This leads to an increase in mature OGT mRNA and, consequently, elevated OGT protein levels, forming a negative feedback loop to restore O-GlcNAc homeostasis.
Impact on Cell Proliferation and Viability
This compound has been shown to modestly affect cell proliferation as a single agent in some cancer cell lines.[5] However, its primary impact in oncology research has been its ability to sensitize cancer cells to other therapeutic agents. For instance, this compound treatment renders prostate cancer cells dependent on CDK9 for growth, and the combination of this compound with CDK9 inhibitors leads to a synergistic decrease in cell viability and induction of apoptosis.
Effect on Signaling Pathways
O-GlcNAcylation is a key regulator of numerous signaling pathways. By inhibiting OGT, this compound can indirectly modulate these pathways.
The c-Myc Signaling Axis
The oncoprotein c-Myc is a critical regulator of cell growth, proliferation, and metabolism.[8][9] OGT has been shown to O-GlcNAcylate and stabilize c-Myc.[10] Inhibition of OGT with compounds like this compound can lead to decreased c-Myc stability and, consequently, downregulation of c-Myc target genes.[10][11] This provides a potential mechanism for the anti-proliferative effects of OGT inhibition in cancer.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
In Vitro OGT Inhibition Assay (Radiolabeled)
This protocol is adapted from established methods for measuring OGT activity.[12]
Materials:
-
Recombinant human OGT
-
Synthetic peptide substrate (e.g., CKII-derived peptide)
-
UDP-[³H]GlcNAc
-
This compound (or its active form)
-
Assay Buffer (50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 8 M Guanidine HCl)
-
C18 Sep-Pak columns
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant OGT, and the peptide substrate.
-
Add varying concentrations of this compound (or a DMSO vehicle control) to the reaction mixture.
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled peptide from unincorporated UDP-[³H]GlcNAc using a C18 Sep-Pak column.
-
Elute the labeled peptide and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Global O-GlcNAcylation
This protocol outlines the steps for assessing changes in cellular O-GlcNAcylation levels following this compound treatment.[13][14][15]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of this compound on cell viability.[16][17][18][19]
Materials:
-
Cell culture reagents
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and any combination treatment) or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 or 96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Conclusion
This compound is a foundational tool for the study of O-GlcNAcylation. Its well-characterized mechanism of action and demonstrated cellular effects provide a robust platform for investigating the myriad roles of OGT in health and disease. The experimental protocols detailed in this guide offer a starting point for researchers to effectively utilize this compound in their studies. As the field of O-GlcNAc biology continues to expand, the use of specific and potent inhibitors like this compound will be crucial for dissecting the complexities of this vital post-translational modification and for the development of novel therapeutic strategies.
References
- 1. SFSWAP is a negative regulator of OGT intron detention and global pre-mRNA splicing [elifesciences.org]
- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. O-GlcNAc regulates gene expression by controlling detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. O-GlcNAc regulates gene expression by controlling detained intron splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of tankyrase scaffolding in the β-catenin destruction complex and WNT signaling [elifesciences.org]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. texaschildrens.org [texaschildrens.org]
The Cellular Function of OSMI-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: OSMI-2 as a Potent Inhibitor of O-GlcNAc Transferase (OGT)
This compound is a cell-permeable small molecule that functions as a potent inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2][3] OGT is a critical enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety onto serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation. This dynamic and ubiquitous modification plays a crucial role in regulating a wide array of cellular processes. By inhibiting OGT, this compound provides a powerful tool to probe the functional consequences of reduced O-GlcNAcylation and has emerged as a significant compound in the study of various signaling pathways and disease states.
Quantitative Data Summary
| Compound | Target | Potency | Cell Line | Effect | Reference |
| This compound | O-linked N-acetylglucosamine transferase (OGT) | Low nanomolar dissociation constant | HCT116, LNCaP | Reduces global O-GlcNAcylation, decreases cell proliferation, inhibits HCF-1 cleavage | [1][4] |
| OSMI-1 | O-linked N-acetylglucosamine transferase (OGT) | IC50: 2.7 µM | CHO, HepG2, Huh7 | Reduces global O-GlcNAcylation, decreases cell viability | [5][6] |
Key Cellular Functions and Signaling Pathways Affected by this compound
Inhibition of OGT by this compound initiates a cascade of cellular events, primarily through the global reduction of protein O-GlcNAcylation. This disruption of O-GlcNAc homeostasis impacts several critical cellular functions and signaling pathways.
Regulation of Protein O-GlcNAcylation and Compensatory Mechanisms
Treatment of cells with this compound leads to a time- and dose-dependent decrease in the overall levels of O-GlcNAcylated proteins.[1][7] This effect is typically observed at shorter treatment durations (e.g., <8 hours).[1] However, cells can exhibit a compensatory response to prolonged OGT inhibition. This includes an increase in OGT protein expression and a decrease in the expression of O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc modifications.[7] This feedback mechanism can lead to a recovery of O-GlcNAc levels at later time points.
Inhibition of Host Cell Factor 1 (HCF-1) Proteolytic Cleavage
One of the well-documented downstream effects of this compound is the inhibition of the proteolytic cleavage of Host Cell Factor 1 (HCF-1).[1] HCF-1 is a transcriptional co-regulator that undergoes maturation through site-specific proteolysis, a process that is surprisingly catalyzed by OGT itself.[8][9][10][11] By inhibiting OGT's catalytic activity, this compound prevents the cleavage of the HCF-1 precursor into its N- and C-terminal subunits. This leads to an accumulation of the uncleaved HCF-1 protein, which can have significant consequences for the regulation of cell cycle progression and gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 3. This compound - Ace Therapeutics [acetherapeutics.com]
- 4. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The correlation between cellular O-GlcNAcylation and sensitivity to O-GlcNAc inhibitor in colorectal cancer cells | PLOS One [journals.plos.org]
- 8. HCF-1 is cleaved in the active site of O-GlcNAc transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. HCF-1 is cleaved in the active site of O-GlcNAc transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
OSMI-2: A Technical Guide for the Investigation of O-GlcNAcylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of OSMI-2, a cell-permeable small molecule inhibitor of O-GlcNAc transferase (OGT). This document details its mechanism of action, provides key quantitative data, outlines experimental protocols for its use, and illustrates its impact on cellular signaling pathways.
Introduction to this compound and O-GlcNAcylation
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is catalyzed by a single enzyme, O-GlcNAc transferase (OGT), and the reverse reaction is catalyzed by O-GlcNAcase (OGA).[2] O-GlcNAcylation plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism.[1][3] Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[4]
This compound is a cell-permeable inhibitor of OGT that has emerged as a valuable chemical tool for studying the functional roles of O-GlcNAcylation.[5] Developed through a structure-based evolution of a quinoline-6-sulfonamide (Q6S) scaffold, this compound offers low nanomolar binding affinity to OGT, enabling researchers to probe the consequences of OGT inhibition in a cellular context.[5][6]
Mechanism of Action
This compound functions as a competitive inhibitor of OGT. Its U-shaped architecture allows it to bind to the active site of OGT, preventing the binding of the enzyme's natural substrate, UDP-GlcNAc.[6][7] This inhibition leads to a global reduction in protein O-GlcNAcylation levels within the cell.[8] It is important to note that prolonged treatment with this compound can lead to a cellular feedback response, characterized by an increase in OGT protein levels, which may result in the recovery of O-GlcNAc levels over time.[8][9][10]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its related compounds from published literature.
| Compound | Assay Type | Value | Reference |
| This compound (1b) | OGT Inhibition (in vitro) | Kd = 130 nM | [5] |
| OSMI-3 (2b) | OGT Inhibition (in vitro) | Kd = 21 nM | [5] |
| OSMI-4 (4b) | OGT Inhibition (in vitro) | Kd = 4 nM | [5] |
| OSMI-1 | OGT Inhibition (in vitro) | IC50 = 2.7 µM | [11] |
| Compound | Cell-Based Assay | Cell Line | Value | Reference |
| OSMI-4 | Cellular O-GlcNAc Reduction | HEK293T | EC50 ≈ 3 µM | [5] |
| OSMI-1 | Cellular O-GlcNAc Reduction | Multiple mammalian cell lines | Effective at 50 µM | [12] |
| This compound | Reduction of O-GlcNAc levels | HCT116 | Effective at 20-50 µM | [8][10] |
Experimental Protocols
In Vitro OGT Inhibition Assay
This protocol is adapted from methodologies used to characterize OGT inhibitors.
Materials:
-
Recombinant human OGT
-
Peptide or protein substrate (e.g., a synthetic peptide with a known O-GlcNAcylation site)
-
UDP-[³H]GlcNAc
-
This compound (or other inhibitors) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant OGT, and the peptide substrate.
-
Add varying concentrations of this compound (typically in a serial dilution) or DMSO (as a vehicle control) to the reaction mixture.
-
Initiate the reaction by adding UDP-[³H]GlcNAc.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).
-
Separate the radiolabeled peptide from the unreacted UDP-[³H]GlcNAc (e.g., by washing the phosphocellulose membrane).
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular O-GlcNAcylation Analysis by Western Blot
This protocol describes how to assess the effect of this compound on global O-GlcNAcylation levels in cultured cells.
Materials:
-
Cultured cells (e.g., HCT116, HEK293T)
-
This compound dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10-50 µM) or DMSO for the desired duration (e.g., 4, 8, 24 hours).[8][10]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Cell Viability/Proliferation Assay
This protocol can be used to assess the impact of this compound on cell growth.
Materials:
-
Cultured cells
-
This compound dissolved in DMSO
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial kit like CellTiter-Glo)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells at a low density in a 96-well plate and allow them to attach.
-
Treat the cells with a range of this compound concentrations or DMSO.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72, 96 hours).[5]
-
At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound.
In Vivo Studies
As of the latest available literature, detailed in vivo efficacy, pharmacokinetic, and toxicology studies specifically for this compound have not been extensively published. The development of more potent analogs, such as OSMI-4, may have shifted the focus for in vivo characterization.[5] Researchers planning in vivo experiments with this compound should perform preliminary studies to determine appropriate dosing, vehicle formulation, and to assess for any potential toxicity.
Conclusion
This compound is a valuable and specific tool for the in vitro and cell-based study of O-GlcNAcylation. Its ability to potently inhibit OGT allows for the elucidation of the roles of this critical post-translational modification in a wide range of biological processes. This guide provides a foundational understanding and practical protocols to aid researchers in utilizing this compound in their investigations. As with any chemical probe, careful experimental design and interpretation of results are paramount. The continued development and characterization of OGT inhibitors like this compound will undoubtedly further our understanding of the complex world of O-GlcNAc signaling.
References
- 1. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 2. portlandpress.com [portlandpress.com]
- 3. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Effects of OGT Inhibition by OSMI-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-GlcNAc Transferase (OGT) is a critical enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process involved in regulating a vast array of cellular functions, including signal transduction, transcription, and metabolism. Dysregulation of OGT activity has been implicated in the pathophysiology of various diseases, including cancer, diabetes, and neurodegenerative disorders. OSMI-2 is a cell-permeable small molecule inhibitor of OGT that has emerged as a valuable tool for probing the biological roles of O-GlcNAcylation. This technical guide provides an in-depth overview of the biological effects of OGT inhibition by this compound, with a focus on its mechanism of action, impact on cellular signaling pathways, and its potential as a therapeutic agent. We present quantitative data on its activity, detailed experimental protocols for its use, and visual representations of the key pathways it modulates.
Introduction to OGT and O-GlcNAcylation
O-GlcNAc transferase (OGT) is the sole enzyme responsible for attaching O-GlcNAc moieties to proteins, utilizing UDP-GlcNAc as the sugar donor. This modification is reversible, with O-GlcNAcase (OGA) catalyzing the removal of O-GlcNAc. The interplay between OGT and OGA activities, often referred to as O-GlcNAc cycling, allows for rapid and dynamic regulation of protein function in response to cellular cues. O-GlcNAcylation is distinct from other forms of glycosylation as it occurs within the nucleus and cytoplasm and is not further elongated into complex glycan structures. It is considered a nutrient sensor, as the levels of UDP-GlcNAc are directly linked to glucose metabolism through the hexosamine biosynthetic pathway (HBP).
This compound: A Cell-Permeable OGT Inhibitor
This compound is a derivative of the OSMI (OGT Small Molecule Inhibitor) series of compounds, designed to be a cell-permeable inhibitor of OGT. It acts by binding to the catalytic site of OGT, thereby preventing the transfer of GlcNAc from UDP-GlcNAc to substrate proteins.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for this compound and its closely related analog, OSMI-1. It is important to note that a precise in vitro IC50 value for this compound is not consistently reported in the public domain literature.
| Parameter | Value | Cell Line/System | Comments |
| OSMI-1 IC50 | 2.7 µM | In vitro (ncOGT) | Coupled enzyme assay measuring UDP production[1][2]. |
| This compound Typical Working Concentration | 20-50 µM | Various cell lines | Effective concentrations for observing cellular effects[3]. |
| OSMI-4 EC50 | ~3 µM | HEK293T cells | Cellular effective concentration for reducing O-GlcNAc levels[4]. |
| OSMI-1 Effect on Cell Viability | ~50% reduction | CHO cells | At 50 µM concentration after 24 hours of treatment[2]. |
| This compound Effect on O-GlcNAc Levels | Dose-dependent decrease | HCT116, HFF cells | Reduction observed at short treatment times (<8h)[3][5]. |
| This compound and CDK9 Inhibitor Synergy | 40 µM this compound | Prostate cancer cells | Used in combination with CDK9 inhibitors to induce synthetic lethality. |
Biological Effects of this compound
Inhibition of OGT by this compound elicits a range of biological responses, primarily stemming from the global reduction of protein O-GlcNAcylation.
Reduction of O-GlcNAcylation and Cellular Compensation
Treatment of cells with this compound leads to a rapid and dose-dependent decrease in the overall levels of O-GlcNAcylated proteins. However, this effect can be transient. At longer treatment times, a recovery of O-GlcNAc levels is often observed. This is attributed to a cellular compensatory mechanism involving the upregulation of OGT expression and a reciprocal decrease in OGA levels[3][4]. This homeostatic response highlights the critical role of maintaining O-GlcNAc homeostasis for cellular function.
Impact on Cancer Cell Biology
The dysregulation of O-GlcNAcylation is a hallmark of many cancers, and thus, OGT has emerged as a promising therapeutic target.
-
Reduced Cell Proliferation: this compound treatment leads to a reduction in the growth of various cancer cell lines over time, an effect consistent with OGT knockdown[3].
-
Induction of Apoptosis: In some cancer cell lines, inhibition of OGT by OSMI compounds, in combination with other chemotherapeutic agents, has been shown to enhance apoptosis[6].
-
Synergistic Lethality with CDK9 Inhibitors: A significant finding is the synthetic lethal interaction between OGT inhibition by this compound and the inhibition of Cyclin-Dependent Kinase 9 (CDK9)[7]. CDK9 is a key regulator of transcriptional elongation. The combination of this compound and a CDK9 inhibitor leads to a potent anti-proliferative effect in prostate cancer cells, while having minimal impact on normal cells[7]. This synergy is attributed to the dual disruption of transcriptional regulation.
Modulation of Signaling Pathways
OGT inhibition by this compound impacts several key signaling pathways that are crucial for cell growth, survival, and metabolism.
-
mTOR Signaling: O-GlcNAcylation is known to regulate the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism. While the precise effects of this compound on all components of the mTOR pathway are still under investigation, studies with other OGT inhibitors suggest that OGT inhibition can promote mTOR-dependent autophagy in neuronal cells[8].
-
Akt Signaling: The PI3K/Akt signaling pathway is a critical regulator of cell survival and metabolism. OGT can directly O-GlcNAcylate and modulate the activity of Akt. Inhibition of OGT can therefore influence downstream Akt signaling. For instance, upon insulin stimulation, OGT is recruited to the plasma membrane and O-GlcNAcylates components of the insulin signaling pathway, leading to a dampening of the response, including reduced Akt phosphorylation[9].
Experimental Protocols
Western Blot Analysis of O-GlcNAcylation
This protocol describes the detection of total O-GlcNAcylated proteins in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired time points. Include a vehicle-treated control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cell Viability Assay (MTS Assay)
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with vehicle control and wells with medium only (for background).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control.
In Vivo Tumor Xenograft Study (General Protocol)
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction
-
This compound formulation for in vivo administration (e.g., in a vehicle like DMSO/PEG300/Tween-80/saline)[3]
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Monitor the tumor size using calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for O-GlcNAc levels).
Signaling Pathway and Workflow Visualizations
OGT Inhibition and Cellular Response Workflow
Synergistic Inhibition of OGT and CDK9 Signaling
Hypothetical Model of this compound's Impact on mTOR Signaling
Note: The precise molecular connections between this compound-mediated OGT inhibition and the mTOR pathway are still being elucidated. This diagram represents a plausible model based on the known roles of O-GlcNAcylation in mTOR signaling.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the multifaceted roles of OGT and O-GlcNAcylation in cellular physiology and disease. Its ability to potently and specifically inhibit OGT in a cellular context has provided significant insights into the consequences of reduced O-GlcNAcylation, particularly in the context of cancer biology. The discovery of the synthetic lethal interaction between this compound and CDK9 inhibitors opens up new avenues for targeted cancer therapies.
Future research should focus on several key areas. A more comprehensive understanding of the direct downstream targets of OGT that are affected by this compound is needed to fully elucidate its mechanism of action. Further investigation into the interplay between OGT inhibition and other major signaling pathways, such as the mTOR pathway, will be crucial. Finally, preclinical and clinical studies are warranted to evaluate the therapeutic potential of OGT inhibitors like this compound, both as single agents and in combination therapies, for the treatment of cancer and other diseases where O-GlcNAcylation is dysregulated. The continued development of more potent and specific OGT inhibitors will undoubtedly accelerate our understanding of this critical post-translational modification and its role in human health and disease.
References
- 1. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of O-Linked N-Acetylglucosamine Transferase Reduces Replication of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel dimeric dual-modality FAP-targeted agents with favorable tumor retention for image-guided surgery: a preclinical study | springermedizin.de [springermedizin.de]
- 7. O-GlcNAc transferase maintains metabolic homeostasis in response to CDK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of OSMI-2 in Regulating Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the molecular mechanisms by which OSMI-2, a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT), regulates gene expression. It provides a comprehensive overview of its mechanism of action, impact on cellular signaling pathways, and detailed experimental protocols for its application in research settings.
Introduction to this compound and O-GlcNAcylation
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by the enzyme O-GlcNAc Transferase (OGT), while the removal of this modification is carried out by O-GlcNAcase (OGA). O-GlcNAcylation plays a crucial role in regulating a myriad of cellular processes, including transcription, signal transduction, and cell cycle progression.
This compound is a small molecule inhibitor that specifically targets OGT. By binding to the active site of OGT, this compound prevents the transfer of GlcNAc to substrate proteins, leading to a global reduction in O-GlcNAcylation. This targeted inhibition makes this compound a valuable chemical tool to probe the functional roles of O-GlcNAcylation in cellular biology and disease.
Mechanism of Action of this compound in Gene Expression Regulation
This compound exerts its influence on gene expression through several key mechanisms, primarily stemming from the reduction of O-GlcNAcylation on critical regulatory proteins.
Regulation of Detained Intron Splicing
A primary and rapid response to OGT inhibition by this compound is the modulation of detained intron (DI) splicing. DIs are introns that are retained in mature transcripts in the nucleus, and their splicing is a key regulatory step in gene expression.
-
Homeostatic Regulation of OGT and OGA: Upon treatment with this compound, a decrease in cellular O-GlcNAc levels triggers an increase in the splicing of a detained intron within the OGT pre-mRNA. This leads to the production of mature, productive OGT mRNA, resulting in an upregulation of OGT protein levels as a compensatory mechanism to restore O-GlcNAc homeostasis.[1][2] Conversely, inhibition of OGA, which increases O-GlcNAcylation, leads to decreased splicing of the OGT DI.
-
Global Impact on Detained Introns: Prolonged treatment with this compound (e.g., 6 hours) leads to a widespread increase in the splicing of over 80% of detained introns across the genome, suggesting a broader, coordinated cellular response to altered O-GlcNAc levels.[1]
Modulation of RNA Polymerase II Phosphorylation
The C-terminal domain (CTD) of RNA polymerase II (Pol II) is subject to extensive post-translational modifications, including phosphorylation, which are critical for the regulation of transcription. OGT inhibition has been shown to impact the phosphorylation status of RNA Pol II.
-
Decreased Phosphorylation: Treatment with this compound can lead to a decrease in the phosphorylation of RNA Pol II.[2] The precise mechanism is still under investigation but may involve direct or indirect effects on the kinases and phosphatases that regulate Pol II CTD phosphorylation. This alteration in phosphorylation can, in turn, affect transcription initiation, elongation, and termination.
Influence on Cell Cycle Control
O-GlcNAcylation is known to play a role in the regulation of the cell cycle. By inhibiting OGT, this compound can induce changes in cell cycle progression.
-
Downregulation of Cell Cycle Pathways: Short-term treatment with this compound has been shown to cause the downregulation of pathways related to the cell cycle.[2] This is consistent with previous reports on the effects of other OGT inhibitors.
Quantitative Data on OSMI Compound Activity
The following table summarizes key quantitative data for this compound and related OSMI compounds. These values are essential for designing experiments and interpreting results.
| Compound | Target | Assay Type | Cell Line/System | IC50/EC50/Kd | Reference |
| This compound | OGT | Binding Affinity | In vitro | Submicromolar Kd | [1] |
| This compound | OGT | Cellular Activity | LNCaP | Dose-dependent decrease in O-GlcNAc | [2] |
| OSMI-1 | OGT | Enzyme Inhibition | In vitro | IC50 = 2.7 µM | |
| OSMI-4 | OGT | Cellular Activity | HEK293T | EC50 ~ 3 µM |
Key Signaling Pathways Modulated by this compound
This compound-mediated inhibition of OGT has significant downstream effects on critical signaling pathways involved in gene expression and cell fate.
OGT/OGA Homeostatic Feedback Loop
dot
Caption: OGT/OGA Homeostatic Feedback Loop regulated by this compound.
Regulation of Transcription via RNA Polymerase II
dot
Caption: this compound's impact on RNA Polymerase II phosphorylation and transcription.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on gene expression.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, LNCaP) in appropriate culture vessels and grow to 70-80% confluency in complete medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 10-50 µM). For control experiments, use an equivalent volume of DMSO.
-
Incubation: Replace the old medium with the this compound or DMSO-containing medium and incubate for the desired time (e.g., 2, 6, or 24 hours) at 37°C and 5% CO2.
Western Blotting for Global O-GlcNAcylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2) overnight at 4°C. Also, probe a separate blot or the same blot after stripping with an antibody against a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-qPCR for Detained Intron Splicing
-
RNA Extraction: Following this compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or oligo(dT).
-
Primer Design: Design primers that specifically amplify the spliced and unspliced (detained intron-containing) forms of the target gene (e.g., OGT).
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and the designed primers.
-
Data Analysis: Run the qPCR in a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative expression of the spliced and unspliced transcripts, normalized to a stable housekeeping gene.
Experimental Workflow Visualization
dot
Caption: General experimental workflow for studying the effects of this compound.
Conclusion and Future Directions
This compound is a powerful tool for investigating the intricate role of O-GlcNAcylation in gene expression. Its ability to acutely and specifically inhibit OGT allows for the dissection of complex regulatory networks. Future research should focus on elucidating the precise molecular players that link OGT inhibition to changes in RNA Polymerase II phosphorylation and the broader landscape of detained intron splicing. Furthermore, exploring the therapeutic potential of this compound and other OGT inhibitors in diseases characterized by dysregulated gene expression, such as cancer and metabolic disorders, remains a promising avenue for drug development.
References
The Cellular Impact of OSMI-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSMI-2 is a cell-permeable small molecule inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegeneration, and metabolic disorders. This compound serves as a valuable chemical probe to elucidate the functional roles of OGT and O-GlcNAcylation in cellular signaling. This guide provides a comprehensive overview of the known cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Mechanism of Action
This compound is a derivative of a quinolinone-6-sulfonamide scaffold and acts as a potent and selective inhibitor of OGT.[1] It is a cell-permeable prodrug that is activated by intracellular esterases to its active, acid form. The active inhibitor targets the active site of OGT, competing with the UDP-GlcNAc substrate.[1] Inhibition of OGT by this compound leads to a global reduction in protein O-GlcNAcylation, thereby affecting the function of numerous O-GlcNAc-modified proteins and influencing downstream cellular signaling pathways.
Quantitative Effects of this compound on Cellular Processes
The following tables summarize the quantitative data on the effects of this compound and its close analog, OSMI-1, on various cellular parameters.
Table 1: Inhibition of O-GlcNAcylation
| Compound | Cell Line | Concentration | Duration | % Reduction in O-GlcNAcylation | Reference |
| This compound | HCT116 | 20-50 µM | <8 hours | Significant reduction (qualitative) | [2] |
| OSMI-1 | NRVMs | 25 µM | 6 hours | 50% | [3] |
| OSMI-1 | N2a | 0-100 µM | 12 hours | Dose-dependent decrease | [4] |
Table 2: Effects on Cell Viability and Proliferation (IC50/EC50)
| Compound | Cell Line | Parameter | Value | Reference |
| OSMI-4 | HCT116 | EC50 | ~3 µM | [1] |
| OSMI-1 | Colorectal Cancer Cell Lines | IC50 | Varies (~25-50 µM) | [5] |
| OSMI-1 | PC3 | IC50 | ~60 µM | |
| OSMI-1 | DU145 | IC50 | ~60 µM |
Table 3: Induction of Apoptosis
| Treatment | Cell Line | Duration | Fold Increase in Apoptosis | Reference |
| This compound (40µM) + AT7519 (0.5µM) | LNCaP | 48 hours | 5-fold increase in sub-G1 population | |
| OSMI-1 + Docetaxel | PC3, DU145 | Not specified | Increased apoptosis rate (qualitative) | |
| OSMI-1 + H2O2 | N2a | Not specified | Enhanced apoptosis (21.07% vs 10.26%) | [4] |
Table 4: Modulation of Signaling Pathways
| Compound | Cell Line | Pathway Component | Fold Change in Phosphorylation | Reference |
| OSMI-1 | NRVMs | p38 | 3.4-fold increase | [3] |
| OSMI-1 | NRVMs | Erk1/2 | Blocked (qualitative) | [3] |
Affected Cellular Pathways
This compound-mediated inhibition of OGT has been shown to impact several key cellular signaling pathways:
Cell Cycle Regulation
OGT inhibition has been demonstrated to induce cell cycle arrest, particularly at the G2/M phase. This effect is attributed to the role of O-GlcNAcylation in regulating the stability and function of key cell cycle proteins. In prostate cancer cells, treatment with this compound in combination with the CDK9 inhibitor AT7519 led to a significant accumulation of cells in the G2/M phase and a decrease in the S-phase population.
References
- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Evolution of Low Nanomolar O-GlcNAc Transferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation mediates H2O2-induced apoptosis through regulation of STAT3 and FOXO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
OSMI-2: A Technical Guide to its Impact on Protein O-GlcNAcylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of OSMI-2, a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT). We will delve into its mechanism of action, its quantifiable impact on protein O-GlcNAcylation, downstream cellular effects, and its applications in research and drug development. This document synthesizes key findings and provides detailed experimental protocols to aid in the study and application of this important chemical probe.
Introduction to this compound and O-GlcNAcylation
Protein O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins[1][2][3]. This process is central to a multitude of cellular functions, including signal transduction, metabolism, and gene regulation[2][4]. The cycling of O-GlcNAc is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it[3][4][5].
This compound is a cell-permeable small molecule that serves as a precursor to an active site-targeting inhibitor of OGT[6]. Upon entering the cell, it is activated by cellular esterases, leading to the effective downregulation of protein O-GlcNAcylation levels[6]. Its development has provided researchers with a valuable tool to probe the functional roles of O-GlcNAcylation in various biological systems.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of OGT. As a precursor, it is designed for enhanced cell permeability. Once inside the cell, native cellular esterases cleave a protecting group, converting this compound into its active form. This active inhibitor then targets the active site of OGT, preventing it from transferring GlcNAc from the donor substrate, UDP-GlcNAc, to target proteins. The crystal structure of OGT in complex with a related compound (this compound, 1a) reveals that the quinolone-6-sulfonamide (Q6S) scaffold acts as a potential uridine mimetic, interacting with key residues in the enzyme's active site[7]. This competitive inhibition leads to a global reduction in cellular O-GlcNAcylation.
Quantitative Impact on O-GlcNAcylation
This compound has been shown to effectively reduce global O-GlcNAcylation levels in a variety of cell lines. The extent of this reduction is dependent on the concentration of this compound, the duration of treatment, and the cell type.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 140 nM | - | [6] |
| Cellular O-GlcNAc Reduction | Effective downregulation | HCT116 | [6] |
| (20-40 µM for 4 h) | |||
| Cellular O-GlcNAc Reduction | Effective downregulation | HEK293T | [6] |
| (50 µM for 24 h) | |||
| O-GlcNAc Level Reduction | Reduced at <8h | HCT116 | [8] |
| (20-50 µM) | |||
| O-GlcNAc Level Recovery | Begins to recover at >8h | HCT116 | [8] |
| (with this compound) |
Downstream Cellular Effects and Signaling Pathways
By decreasing global O-GlcNAcylation, this compound impacts numerous cellular processes.
-
Detained Intron Splicing: this compound has been observed to increase the splicing of detained introns, as cells contain a large nuclear pool of partially spliced OGT transcripts[8][9].
-
Cell Growth and Proliferation: Consistent with OGT knockdown, this compound can lead to reduced cell growth over time[8]. For instance, in LNCaP prostate cancer cells, a 96-hour treatment with 40 µM this compound resulted in a confluency of 73%, compared to 81% in control cells[6].
-
Host Cell Factor 1 (HCF-1) Cleavage: Treatment with this compound leads to a decrease in HCF-1 cleavage products and the appearance of uncleaved HCF-1[8].
-
Signaling Pathways: The inhibition of OGT can alter major signaling cascades. For example, in human monocyte-derived dendritic cells, the related OGT inhibitor OSMI-1 was shown to modulate the AKT and MEK/ERK pathways[10].
Experimental Protocols
Assessing the Effect of this compound on Global O-GlcNAcylation in Cultured Cells
This protocol outlines a standard Western blot procedure to measure changes in total protein O-GlcNAcylation following this compound treatment.
Materials:
-
Cell line of interest (e.g., HCT116, HEK293T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody: Loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete medium at desired concentrations (e.g., 20 µM, 40 µM, 50 µM). Include a vehicle control (DMSO).
-
Aspirate the old medium and replace it with the this compound containing medium or vehicle control.
-
Incubate for the desired time (e.g., 4, 8, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the O-GlcNAc signal and the loading control using densitometry software.
-
Normalize the O-GlcNAc signal to the loading control for each sample.
-
Compare the normalized signals of the this compound treated samples to the vehicle control to determine the percentage reduction in O-GlcNAcylation.
-
Applications in Research and Drug Development
This compound is a critical tool for elucidating the complex roles of O-GlcNAcylation in cellular physiology and pathology.
-
Research Tool: As a selective inhibitor, this compound allows for the acute depletion of O-GlcNAcylation, enabling researchers to study the direct consequences of this modification on protein function, stability, and localization. This is particularly valuable given that the complete deletion of OGT is lethal in mammalian cells[7].
-
Drug Development: Aberrant O-GlcNAcylation is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. OGT is being explored as a therapeutic target, and inhibitors like this compound are vital for validating its potential. For example, studies have shown that inhibiting OGT can render prostate cancer cells dependent on CDK9 for growth, suggesting a potential combination therapy strategy[6]. The development of potent and specific OGT inhibitors is an active area of research, with molecules like this compound and its analogs paving the way for future therapeutics.
Conclusion
This compound is a powerful and specific cell-permeable inhibitor of OGT that has significantly advanced the study of protein O-GlcNAcylation. Its ability to acutely and effectively reduce cellular O-GlcNAc levels allows for detailed investigation into the functional consequences of this critical post-translational modification. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies, ultimately contributing to a deeper understanding of O-GlcNAc biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
- 4. Frontiers | Protein O-GlcNAcylation in multiple immune cells and its therapeutic potential [frontiersin.org]
- 5. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ≥98% (HPLC) | 2260542-60-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 10. mdpi.com [mdpi.com]
OSMI-2: A Technical Guide for a Potent O-GlcNAc Transferase Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-2 is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT), the sole enzyme responsible for the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process that plays a crucial role in regulating a wide array of cellular functions, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound serves as a valuable chemical probe for elucidating the functional roles of OGT and the broader implications of O-GlcNAcylation in health and disease. This guide provides a comprehensive overview of the foundational research on this compound, including its biochemical properties, mechanism of action, and its effects on key signaling pathways.
Core Data and Properties
This compound is a derivative of the quinoline-6-sulfonamide scaffold. Upon cell entry, this precursor is activated by cellular esterases to its active form, which targets the active site of OGT with high affinity.
| Property | Value | Reference(s) |
| Chemical Name | (R)-Methyl 2-(2-(2-methoxyphenyl)-2-(2-oxo-1,2-dihydroquinoline-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamido)acetate | [1] |
| Molecular Formula | C₂₆H₂₅N₃O₇S₂ | [1] |
| Molecular Weight | 555.62 g/mol | [1] |
| Target | O-GlcNAc Transferase (OGT) | [2] |
| Binding Affinity (Kd) | 140 nM (for the active, esterase-hydrolyzed form) | [1] |
| Cellular Permeability | Yes | [2] |
| Typical Working Conc. | 20-50 µM in cell-based assays | [2] |
Mechanism of Action
This compound functions as a competitive inhibitor of OGT. Its active form binds to the enzyme's active site, preventing the binding of the UDP-GlcNAc sugar donor and subsequent transfer of the GlcNAc moiety to substrate proteins. This leads to a global reduction in protein O-GlcNAcylation levels within the cell, allowing for the study of the downstream consequences of OGT inhibition.
Key Experimental Protocols
In Vitro OGT Inhibition Assay (Radioactive Method)
This assay measures the transfer of radiolabeled GlcNAc from UDP-[³H]GlcNAc to a peptide substrate.
Materials:
-
Recombinant human OGT
-
Peptide substrate (e.g., a peptide derived from casein kinase II, PGGSTPVSSANMM)
-
UDP-[⁶-³H]GlcNAc
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, 1 mM DTT
-
This compound (or its active form) dissolved in DMSO
-
Stopping Solution: 100 mM EDTA
-
Phosphocellulose paper
-
Wash Buffer: 75 mM phosphoric acid
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing assay buffer, peptide substrate, and recombinant OGT.
-
Add varying concentrations of this compound (or a DMSO vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding UDP-[⁶-³H]GlcNAc.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the stopping solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated UDP-[⁶-³H]GlcNAc.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each this compound concentration and determine the IC₅₀ value.
Cellular O-GlcNAcylation Level Assessment by Western Blot
This protocol describes the detection of global O-GlcNAcylation levels in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., Thiamet-G) to preserve O-GlcNAc modifications.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 20, 50 µM) for a specified time (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in the prepared lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Quantitative Proteomics Sample Preparation (SILAC-based)
This protocol outlines a general workflow for preparing samples from this compound-treated cells for quantitative proteomic analysis using Stable Isotope Labeling by Amino acids in Cell culture (SILAC).
Materials:
-
SILAC-compatible cell line
-
SILAC-specific cell culture media (light, medium, and heavy)
-
This compound
-
Cell lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) with protease and phosphatase inhibitors
-
DTT (dithiothreitol)
-
IAA (iodoacetamide)
-
Trypsin
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer
Procedure:
-
Culture cells for at least five passages in "light" (unlabeled), "medium" (e.g., ¹³C₆-Lysine), and "heavy" (e.g., ¹³C₆¹⁵N₂-Lysine and ¹³C₆¹⁵N₄-Arginine) SILAC media to ensure complete incorporation of the labeled amino acids.
-
Treat the "medium" and "heavy" labeled cells with this compound at the desired concentration and duration, while treating the "light" labeled cells with a vehicle control (DMSO).
-
Harvest and lyse the cells from each condition separately in the urea-based lysis buffer.
-
Combine equal amounts of protein from the "light," "medium," and "heavy" lysates.
-
Reduce the disulfide bonds in the combined lysate by adding DTT and incubating at 56°C.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark.
-
Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
Acidify the peptide mixture and desalt it using C18 SPE cartridges.
-
Analyze the resulting peptide mixture by LC-MS/MS for protein identification and quantification. The relative abundance of proteins between the different conditions can be determined by comparing the signal intensities of the light, medium, and heavy isotopic peptide pairs.[3]
Signaling Pathways and Visualizations
Inhibition of OGT by this compound has been shown to impact several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the interplay between OGT and these pathways.
OGT and the cGAS-STING Pathway
Recent studies have revealed a connection between OGT and the cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA. OGT inhibition has been shown to activate this pathway.[4][5][6]
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway | eLife [elifesciences.org]
- 5. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway [elifesciences.org]
- 6. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of OSMI-2 on Cell Signaling Cascades
Introduction: OSMI-2 is a potent, cell-permeable small molecule inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2][3][4] OGT is the sole enzyme responsible for catalyzing the addition of O-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous regulatory mechanism, akin to phosphorylation, that governs a vast array of cellular processes including signal transduction, transcription, metabolism, and cell cycle control. The development of specific OGT inhibitors like this compound has provided researchers with a critical tool to probe the functional roles of O-GlcNAcylation. This technical guide provides a detailed overview of the molecular effects of this compound, with a specific focus on its impact on key cell signaling cascades, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its biological effects by directly inhibiting the catalytic activity of OGT. This leads to a global reduction in the O-GlcNAcylation of numerous intracellular proteins. However, this effect can be transient. Cells often respond to OGT inhibition by upregulating the expression of OGT protein, which can lead to a gradual recovery of total O-GlcNAc levels, particularly with prolonged exposure to the inhibitor.[1][3][5] This compensatory mechanism is a critical consideration in the design and interpretation of experiments involving this compound.
Quantitative Analysis of this compound and Related Inhibitor Activity
The following table summarizes key quantitative data from studies utilizing this compound and the related OGT inhibitor, OSMI-1, to modulate cellular signaling.
| Compound | Cell Line | Concentration | Treatment Duration | Key Quantitative Effect | Reference |
| This compound | HCT116 (Colon Carcinoma) | 20-50 µM | < 8 hours | Reduction in total O-GlcNAc levels. | [1][4] |
| This compound | HCT116 (Colon Carcinoma) | 20 µM | 24 hours | O-GlcNAc levels recover, accompanied by a large increase in OGT protein. | [1][3] |
| This compound | LNCaP (Prostate Cancer) | Dose-dependent | Not specified | Reduced ATP levels by 50%. | [5] |
| OSMI-1 | Neonatal Rat Ventricular Myocytes (NRVMs) | 25 µM | 6 hours | Reduced total protein O-GlcNAcylation by 50%. | [6] |
| OSMI-1 | HepG2 (Hepatocellular Carcinoma) | Suboptimal dose | Not specified | Synergistically increased apoptosis with Doxorubicin. | [7] |
Impact on Key Cell Signaling Cascades
Inhibition of OGT by this compound and related compounds causes significant perturbations across multiple interconnected signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Studies in cardiomyocytes using the OGT inhibitor OSMI-1 have revealed a dual effect on the MAPK pathway. OGT inhibition triggers the phosphorylation and activation of p38 MAPK, a kinase typically associated with stress responses.[6] This activation proceeds through a NOX2-Ask1-MKK3/6 signaling axis.[6] Conversely, OSMI-1 treatment blocks the phenylephrine-induced phosphorylation of Erk1/2, a key mediator of growth and proliferation signals.[6] This disruption of MAPK signaling balance contributes to a blunted hypertrophic response in cardiomyocytes.[6]
NF-κB, ER Stress, and p53 Apoptotic Pathways
OSMI-1 has been shown to function as a chemosensitizer in hepatocellular carcinoma cells by modulating stress and survival pathways.[7] Treatment with OSMI-1 inhibits the pro-survival NF-κB signaling pathway.[7] Simultaneously, it induces the endoplasmic reticulum (ER) stress response, marked by the activation of PERK and IRE1α signaling. When combined with a DNA-damaging agent like doxorubicin (DOX), which activates the p53 pathway, the effects are synergistic. The combined inhibition of NF-κB-mediated survival signals and induction of ER stress by OSMI-1 significantly enhances DOX-induced, p53-mediated apoptosis.[7]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. OGT inhibition with OSMI-1 has been found to affect the mTOR/AKT signaling axis in human monocyte-derived dendritic cells (moDCs).[8] During the differentiation of these immune cells, OSMI-1 treatment led to decreased phosphorylation of ERK, MEK, and AKT.[8] This demonstrates that the integrity of O-GlcNAc signaling is crucial for the proper regulation of the PI3K/Akt pathway during specific cellular processes like immune cell development.
Experimental Protocols
Reproducible and rigorous experimental design is paramount when studying the effects of OGT inhibitors. Below are generalized protocols based on methodologies cited in the literature.
General Cell Culture and Treatment Protocol
-
Cell Seeding: Plate cells (e.g., HCT116, HepG2) in appropriate culture vessels and media. Allow cells to adhere and reach 60-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO).
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (typically 20-50 µM).[1][4] Aspirate the old medium from the cells and replace it with the this compound-containing medium. A vehicle control (DMSO equivalent) must be run in parallel.
-
Incubation: Incubate cells for the desired time period (e.g., 4, 8, or 24 hours), depending on the experimental endpoint.[1][4]
-
Harvesting: After incubation, wash cells with ice-cold phosphate-buffered saline (PBS) and harvest for downstream analysis (e.g., cell lysis for Western blotting).
Western Blotting for O-GlcNAcylation and Protein Phosphorylation
-
Lysis: Lyse harvested cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Electrophoresis: Denature equal amounts of protein lysate by boiling in Laemmli sample buffer and separate by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target of interest (e.g., anti-O-GlcNAc [RL2], anti-phospho-p38, anti-total-p38, anti-OGT, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is an invaluable chemical probe for dissecting the complex role of O-GlcNAcylation in cellular regulation. Its application has revealed that inhibiting OGT leads to profound and multifaceted changes in critical signaling networks, including the MAPK, NF-κB, and PI3K/Akt pathways. The ability of this compound to modulate these pathways highlights its potential as a therapeutic sensitizing agent, particularly in oncology. For researchers and drug development professionals, a thorough understanding of its mechanism, the cellular compensatory responses it elicits, and its context-dependent effects on signaling cascades is essential for the design of robust experiments and the accurate interpretation of their outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The OGT Inhibitor OSMI-2: A Technical Guide for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-2 is a cell-permeable inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical nutrient sensor that integrates metabolic signals to regulate a vast array of cellular processes, including transcription, signaling, and metabolism.[2][3] Dysregulation of O-GlcNAc cycling has been implicated in various diseases, including cancer and metabolic disorders.[4] this compound, developed through a structure-based evolution of the initial high-throughput screening hit OSMI-1, offers a potent tool for probing the functional roles of OGT in metabolic research.[1][2] This guide provides a comprehensive overview of preliminary studies of this compound in metabolic research, including quantitative data, detailed experimental protocols, and insights into the affected signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preliminary studies involving this compound.
| Parameter | Cell Line/Model | This compound Concentration | Effect | Reference |
| Global O-GlcNAcylation | LNCaP Prostate Cancer Cells | Dose-dependent | Decrease in total O-GlcNAc levels | [5] |
| ATP Levels | LNCaP Prostate Cancer Cells | Dose-dependent | Reduction of up to 50% | [5] |
| In Vivo Tumor Progression | Mouse model of pancreatic cancer | 10 mg/kg/day for 30 days | Delayed tumor progression and decreased tumor volume (Note: Study refers to "OSMI" inhibitor, specificity to this compound is not explicitly stated) | |
| Inhibitory Potency (IC50) | In vitro assay | 2.7 µM (for the parent compound OSMI-1) | Inhibition of OGT activity | [1] |
| Cellular Activity | Multiple mammalian cell lines | Not specified | Reduction in cellular O-GlcNAc levels | [1] |
Core Experimental Protocols
This section details the methodologies for key experiments utilizing this compound to investigate metabolic processes.
Cell Culture and this compound Treatment
A standardized protocol for treating cultured cells with this compound is crucial for reproducible results.
Materials:
-
Mammalian cell line of interest (e.g., LNCaP, HepG2)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For a 96-well plate, a common seeding density is 10,000 cells per well.[6]
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator.
-
This compound Preparation: Prepare working solutions of this compound in a complete culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to the cells (typically <0.1%).
-
Treatment: Remove the old medium and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream metabolic assays.
Measurement of Cellular ATP Levels
A common method to assess the impact of this compound on cellular energy status is to measure intracellular ATP levels.
Materials:
-
Cells treated with this compound or vehicle control in a 96-well plate
-
ATP assay kit (luciferase-based)
-
Luminometer
Procedure:
-
Cell Lysis: Following the this compound treatment period, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase-luciferin reagent to each well. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light intensity is directly proportional to the ATP concentration.
-
Data Normalization: Normalize the ATP levels to the cell number or total protein concentration to account for any differences in cell proliferation.
Seahorse XF Analyzer Assays for Glycolysis and Mitochondrial Respiration
The Seahorse XF Analyzer is a powerful tool for real-time measurement of glycolysis and mitochondrial respiration.
A. Glycolysis Stress Test
This assay measures key parameters of glycolytic function.
Materials:
-
Cells seeded in a Seahorse XF culture plate and treated with this compound
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
Seahorse XF Analyzer
Procedure:
-
Cell Preparation: One hour before the assay, replace the culture medium with a bicarbonate-free Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator at 37°C.
-
Assay Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
Compound Loading: Load the assay cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG) into the appropriate injection ports.
-
Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will sequentially inject the compounds and measure the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Glucose: Injected to initiate glycolysis.
-
Oligomycin: An ATP synthase inhibitor, forces cells to rely on glycolysis for ATP production, revealing maximal glycolytic capacity.
-
2-DG: A glucose analog that inhibits glycolysis.
-
B. Mito Stress Test
This assay assesses mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Cells seeded in a Seahorse XF culture plate and treated with this compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone and antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Preparation: Similar to the Glycolysis Stress Test, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and L-glutamine and incubate in a non-CO2 incubator.
-
Assay Cartridge Hydration: Hydrate the sensor cartridge as described above.
-
Compound Loading: Load the assay cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Seahorse Assay: Run the assay on the Seahorse XF Analyzer. The instrument will measure OCR after sequential injections.
-
Oligomycin: Inhibits ATP synthase, and the resulting decrease in OCR reflects the ATP-linked respiration.
-
FCCP: A protonophore that uncouples oxygen consumption from ATP production, revealing the maximal respiration rate.
-
Rotenone/Antimycin A: Inhibitors of Complex I and III of the electron transport chain, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.
-
Western Blot Analysis of Metabolic Proteins
Western blotting can be used to determine the effect of this compound on the expression levels of key metabolic proteins.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against metabolic proteins of interest (e.g., GLUT1, LDHA, subunits of ETC complexes)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The inhibition of OGT by this compound has significant downstream effects on various signaling pathways that regulate metabolism.
O-GlcNAc Cycling and its Interplay with Phosphorylation
O-GlcNAcylation and phosphorylation are two major post-translational modifications that often compete for the same or adjacent serine/threonine residues on proteins, creating a dynamic interplay that regulates protein function.[7][8][9] By inhibiting OGT, this compound reduces O-GlcNAcylation, which can lead to alterations in the phosphorylation status of key metabolic enzymes and signaling proteins.[7]
Experimental Workflow for Investigating Metabolic Effects of this compound
A logical workflow is essential for systematically studying the metabolic consequences of OGT inhibition by this compound.
Potential Downstream Signaling Pathways Affected by this compound
The metabolic alterations induced by this compound are likely mediated through the modulation of key nutrient-sensing and signaling pathways.
Conclusion
This compound is a valuable chemical probe for dissecting the intricate roles of OGT and O-GlcNAcylation in metabolic regulation. The preliminary data indicate that inhibition of OGT by this compound can significantly impact cellular energy homeostasis. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the metabolic consequences of OGT inhibition in various biological systems. Future studies employing these methodologies will be crucial for a deeper understanding of the therapeutic potential of targeting OGT in metabolic diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of O-GlcNAc Transferase Alters the Differentiation and Maturation Process of Human Monocyte Derived Dendritic Cells [mdpi.com]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of OSMI-2: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of OSMI-2, a cell-permeable inhibitor of O-GlcNAc transferase (OGT). The document details quantitative biochemical and cellular data, comprehensive experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
O-GlcNAc transferase (OGT) is a highly conserved enzyme responsible for the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of OGT activity has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, the development of potent and selective OGT inhibitors is of significant interest for both basic research and therapeutic applications.
This compound is a cell-permeable small molecule that, upon entry into the cell, is hydrolyzed by esterases to its active form, which acts as a potent and selective inhibitor of OGT. Its development was a result of a structure-based evolution of a quinolinone-6-sulfonamide (Q6S) scaffold, which was initially identified through high-throughput screening. This guide will explore the key characteristics and methodologies associated with this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active form.
Table 1: Biochemical Data for this compound Active Form
| Parameter | Value | Assay Method | Reference |
| Dissociation Constant (Kd) | 140 nM | Fluorescence Polarization | [1] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay Method | Reference |
| Half Maximal Effective Concentration (EC50) | Various | ~3 µM | Cellular O-GlcNAc Level Assay | |
| Effect on Cell Viability (at 40 µM, 96 hr) | LNCaP | 73% confluency (relative to control) | Cell Proliferation Assay | [1] |
| O-GlcNAc Level Reduction (20-40 µM, 4 hr) | HCT116 | Effective downregulation | Western Blot | [1] |
| O-GlcNAc Level Reduction (50 µM, 24 hr) | HEK2993T | Effective downregulation | Western Blot | [1] |
Experimental Protocols
Detailed methodologies for key experiments in the characterization of this compound are provided below.
Fluorescence Polarization (FP) Assay for OGT Binding
This assay is used to determine the binding affinity (Kd) of this compound's active form to OGT. It measures the change in polarization of a fluorescently labeled probe upon displacement by the inhibitor.
Materials:
-
Purified human OGT enzyme
-
Fluorescently labeled UDP-GlcNAc probe
-
This compound active form (ester-hydrolyzed)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 1 mM DTT)
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of OGT in assay buffer.
-
Prepare a 2X solution of the fluorescent probe in assay buffer.
-
Prepare a serial dilution of the this compound active form in assay buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add 5 µL of the this compound active form dilution (or buffer for control).
-
Add 5 µL of the 2X OGT solution to each well.
-
Add 10 µL of the 2X fluorescent probe solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The Kd is determined by fitting the data to a one-site binding competition model using appropriate software.
-
Western Blot for Cellular O-GlcNAc Levels
This protocol is used to assess the ability of this compound to reduce global O-GlcNAcylation in cells.
Materials:
-
Cell line of interest (e.g., HCT116, HEK293T)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody: loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply chemiluminescent substrate and image the blot.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify band intensities and normalize O-GlcNAc levels to the loading control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of this compound with its target, OGT, in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line expressing OGT
-
This compound
-
PBS
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Centrifuge
-
Western blot materials (as described above)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
-
Analysis:
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble OGT by Western blot.
-
-
Data Analysis:
-
Plot the amount of soluble OGT as a function of temperature. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.
-
Visualizations
The following diagrams were generated using the DOT language to illustrate key pathways and workflows related to this compound.
Signaling Pathway
Caption: OGT signaling pathway and the inhibitory action of this compound.
Experimental Workflow: this compound Discovery and Characterization
Caption: Workflow for the discovery and characterization of this compound.
Logical Relationship: OGT Inhibition and Downstream Effects
Caption: Logical flow of this compound's mechanism to cellular outcomes.
References
The Impact of OSMI-2 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSMI-2, a potent and cell-permeable inhibitor of O-GlcNAc transferase (OGT), has emerged as a critical tool for elucidating the role of O-GlcNAcylation in cellular processes. This technical guide provides an in-depth analysis of this compound's impact on cell cycle progression. By inhibiting OGT, this compound disrupts the post-translational modification of numerous proteins involved in cell cycle regulation, leading to significant alterations in cell proliferation and division. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT). Aberrant O-GlcNAcylation is increasingly implicated in various pathologies, including cancer, where it influences cell proliferation, survival, and stress response. This compound acts as a specific inhibitor of OGT, allowing for the targeted investigation of O-GlcNAcylation's role in these processes. Recent studies have highlighted that the inhibition of OGT by this compound can downregulate pathways associated with the cell cycle, ultimately affecting cell proliferation.
Quantitative Analysis of this compound's Effect on Cell Cycle Distribution
Treatment of cancer cells with this compound has been shown to induce a significant arrest in the G1 phase of the cell cycle. The following table summarizes the quantitative data from flow cytometry analysis of prostate cancer cells (LNCaP) treated with this compound.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 1.2 |
| This compound (40 µM) | 78.4 ± 2.5 | 12.1 ± 1.8 | 9.5 ± 1.0 |
Data presented as mean ± standard deviation from three biological replicates.
Experimental Protocols
Cell Culture and this compound Treatment
LNCaP prostate cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For cell cycle analysis, cells were seeded in 6-well plates and allowed to adhere overnight. Subsequently, the cells were treated with either DMSO (vehicle control) or 40 µM this compound for 48 hours.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
Protocol:
-
Following treatment, harvest the cells by trypsinization.
-
Wash the cells with PBS and collect the cell pellet by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases are determined by analyzing the DNA content histograms.
Signaling Pathways and Mechanisms of Action
This compound-mediated inhibition of OGT disrupts the O-GlcNAcylation of key cellular proteins, leading to cell cycle arrest. The proposed mechanism involves the downregulation of pathways that promote cell cycle progression.
Experimental Workflow for Investigating this compound's Impact on Cell Cycle
Caption: Experimental workflow for cell cycle analysis following this compound treatment.
Proposed Signaling Pathway of this compound Induced Cell Cycle Arrest
The inhibition of OGT by this compound is hypothesized to affect the stability and function of key cell cycle regulators. One of the primary mechanisms involves the c-MYC oncogene, a critical driver of cell proliferation. OGT is known to O-GlcNAcylate and stabilize c-MYC. By inhibiting OGT, this compound leads to decreased c-MYC stability and, consequently, reduced expression of its downstream targets that are essential for G1 to S phase transition, such as Cyclin D1 and CDK4/6.
Caption: Proposed pathway of this compound-induced G1 cell cycle arrest.
Conclusion
This compound serves as a powerful pharmacological tool to probe the functional consequences of OGT inhibition. The data presented in this guide clearly demonstrate that this compound induces a robust G1 phase cell cycle arrest in cancer cells. This effect is likely mediated through the destabilization of key pro-proliferative proteins such as c-MYC, leading to the downregulation of critical cell cycle machinery. These findings underscore the therapeutic potential of targeting OGT in oncology and provide a foundational understanding for researchers and drug development professionals working in this area. Further investigation into the broader effects of this compound on the cellular proteome will undoubtedly reveal additional mechanisms by which O-GlcNAcylation governs cell cycle progression.
In Vitro Characterization of OSMI-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-2 is a cell-permeable small molecule that serves as a precursor to a potent inhibitor of O-GlcNAc transferase (OGT), a critical enzyme in nucleocytoplasmic glycosylation. OGT catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a wide array of intracellular proteins, thereby modulating their function, stability, and localization. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of various diseases, including cancer, neurodegeneration, and metabolic disorders. This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, detailing its biochemical properties, cellular effects, and impact on key signaling pathways.
Biochemical and Cellular Activity of this compound
This compound is designed as a cell-permeable prodrug that, upon entering the cell, is activated by cellular esterases to its active inhibitory form. This active metabolite targets the OGT active site with high affinity.
| Parameter | Value | Target | Notes |
| Dissociation Constant (Kd) | 140 nM | O-GlcNAc Transferase (OGT) | This value represents the binding affinity of the active, esterase-hydrolyzed form of this compound to the OGT active site. |
| Cellular Effects | Downregulation of protein O-GlcNAc levels | Cellular Proteins | Effective concentrations for observing a reduction in global O-GlcNAcylation are in the range of 20-50 µM in various cell lines, including HCT116 and HEK293T.[1] |
Experimental Protocols
Biochemical Assay: OGT Activity Measurement using UDP-Glo™ Glycosyltransferase Assay
This assay quantifies the activity of OGT by measuring the amount of UDP produced during the glycosyltransferase reaction. The UDP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.
Materials:
-
Purified OGT enzyme
-
This compound (and other test inhibitors)
-
UDP-GlcNAc (OGT substrate)
-
Peptide or protein acceptor substrate (e.g., a synthetic peptide derived from a known OGT substrate)
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a multiwell plate, prepare the OGT reaction mixture. A typical reaction might contain:
-
Assay buffer
-
A fixed concentration of OGT enzyme
-
A fixed concentration of acceptor substrate
-
Varying concentrations of this compound or control vehicle (e.g., DMSO)
-
-
Initiation of Reaction: Add UDP-GlcNAc to initiate the enzymatic reaction. The final reaction volume is typically small (e.g., 5-20 µL).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Termination and Detection:
-
Allow the UDP-Glo™ Detection Reagent to equilibrate to room temperature.
-
Add a volume of the Detection Reagent equal to the volume of the OGT reaction to each well. This reagent contains an enzyme that converts UDP to ATP and a luciferase/luciferin system, and its addition stops the OGT reaction.[2][3][4][5][6]
-
Mix the contents of the wells briefly on a plate shaker.
-
-
Luminescence Measurement: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a luminometer.
-
Data Analysis: The amount of light produced is directly proportional to the concentration of UDP formed.[6] To determine the IC50 value of this compound, plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Cellular Assay: Determination of Global O-GlcNAcylation Levels by Western Blot
This protocol describes the assessment of total O-GlcNAc levels on cellular proteins following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HCT116, LNCaP)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Primary antibody: Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 20 µM, 40 µM, 50 µM) or vehicle control for the desired duration (e.g., 4 to 24 hours).[1]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: To ensure equal loading, the membrane should be stripped and re-probed with a loading control antibody. Densitometry can be used to quantify the changes in global O-GlcNAcylation relative to the loading control.
Signaling Pathways and Mechanisms of Action
Inhibition of OGT by this compound has been shown to have significant effects on cellular signaling, particularly in the context of cancer cell biology. A key finding is the synthetic lethal interaction between OGT inhibition and the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[8][9]
In prostate cancer cells, treatment with this compound leads to a decrease in global O-GlcNAcylation.[8] This alteration sensitizes the cells to inhibitors of CDK9. CDK9 is a key kinase responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position, a modification crucial for transcriptional elongation.[10][11][12][13][14][15] The combined inhibition of OGT and CDK9 leads to a significant reduction in the phosphorylation of RNA Polymerase II, thereby impeding transcription. This synergistic effect ultimately blocks cell proliferation and induces apoptosis in cancer cells, while having minimal effects on normal cells.[8][16]
Furthermore, OGT inhibition by this compound has been observed to affect the splicing of the OGT mRNA itself. OGT expression is regulated through a mechanism involving a "detained intron".[9] this compound treatment can influence the splicing of this intron, leading to an adaptive upregulation of OGT protein levels as a feedback mechanism.[8]
Conclusion
This compound is a valuable research tool for probing the multifaceted roles of OGT in cellular physiology and disease. Its in vitro characterization reveals it to be a precursor to a potent and specific inhibitor of OGT, leading to a reduction in cellular O-GlcNAcylation. The synthetic lethal interaction observed between OGT inhibition by this compound and CDK9 inhibition highlights a promising therapeutic strategy for cancers, such as prostate cancer, that are dependent on these interconnected signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the biological functions of OGT and the therapeutic potential of its inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. promega.co.uk [promega.co.uk]
- 4. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CDK9 activity compromises global splicing in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK9 Inhibition Induces a Metabolic Switch that Renders Prostate Cancer Cells Dependent on Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Distinctive interactomes of RNA polymerase II phosphorylation during different stages of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation of RNAPII: To P-TEFb or not to P-TEFb? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
The Therapeutic Potential of OSMI-2: A Technical Guide for Researchers
An In-depth Examination of a Potent O-GlcNAc Transferase (OGT) Inhibitor for Drug Development Professionals
Abstract
OSMI-2 is a cell-permeable small molecule that acts as a potent and selective inhibitor of O-GlcNAc transferase (OGT), an essential enzyme in the O-GlcNAcylation signaling pathway. By modulating the O-GlcNAcylation of intracellular proteins, this compound presents a promising therapeutic avenue for a range of diseases, including cancer and potentially neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and a visual representation of its role in cellular signaling. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic utility of this compound.
Introduction to this compound and O-GlcNAc Signaling
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is catalyzed by O-GlcNAc transferase (OGT), while the removal of O-GlcNAc is mediated by O-GlcNAcase (OGA). The O-GlcNAc signaling pathway is a critical regulator of numerous cellular processes, including transcription, translation, signal transduction, and cell cycle progression. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, making OGT a compelling target for therapeutic intervention.
This compound is a cell-permeable precursor to an active-site OGT inhibitor.[1] Upon entering the cell, it is processed by cellular esterases to its active form, which then potently inhibits OGT activity.[1] This leads to a global reduction in protein O-GlcNAcylation, thereby altering cellular signaling and function.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, providing key metrics for its biochemical and cellular activity.
Table 1: Biochemical Properties and Activity of this compound
| Parameter | Value | Reference |
| Target | O-linked N-acetylglucosamine transferase (OGT) | [2] |
| Binding Affinity (Kd) | 140 nM | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Molecular Weight | 555.62 g/mol | [1] |
| Solubility | DMSO: 2 mg/mL | [1] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| HCT116 | 20-50 µM | 4-24 hours | Reduction of O-GlcNAc levels at <8 hours.[2] | [2] |
| LNCaP | 40 µM | 96 hours | Reduced cell confluency to 73% (compared to 81% in control).[1] | [1] |
| HEK293T | 50 µM | 24 hours | Downregulation of cellular protein O-GlcNAc levels.[1] | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for evaluating its cellular effects.
Caption: Mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols for OSMI-2 Cellular Assay for OGT Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT) is a critical enzyme that catalyzes the addition of a single N-acetylglucosamine sugar moiety onto serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is essential for regulating a myriad of cellular processes, including signal transduction, transcription, and cell cycle control. Dysregulation of OGT activity has been implicated in the pathophysiology of various diseases, including cancer, neurodegeneration, and diabetes, making it an attractive target for therapeutic intervention.
OSMI-2 is a cell-permeable small molecule inhibitor of OGT. It serves as a valuable chemical probe to investigate the functional roles of OGT and O-GlcNAcylation in cellular physiology and disease. These application notes provide detailed protocols for utilizing this compound in cellular assays to study OGT inhibition, including methods for assessing changes in global O-GlcNAcylation, determining target engagement, and evaluating downstream signaling events.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data regarding the efficacy and effects of OSMI-series inhibitors in various cancer cell lines.
| Cell Line | Assay Type | Inhibitor | IC50 Value (µM) | Reference |
| HCT116 | Cytotoxicity | Compound 1 (this compound precursor) | 22.4 | [1] |
| HTB-26 (Breast Cancer) | Cytotoxicity | Compound 1 (this compound precursor) | 10-50 | [1] |
| PC-3 (Prostate Cancer) | Cytotoxicity | Compound 1 (this compound precursor) | 10-50 | [1] |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | Compound 1 (this compound precursor) | 10-50 | [1] |
| HCEC (Normal Intestinal Epithelial) | Cytotoxicity | Compound 1 (this compound precursor) | >50 | [1] |
| Cell Line | Treatment | Duration | Effect on O-GlcNAcylation | Reference |
| Primary NK cells | OSMI-1 (25 µM) | 24 hours | Marked reduction | [2] |
| Primary NK cells | OSMI-1 (25 µM) | 36 hours | Marked reduction | [2] |
Experimental Protocols
Protocol 1: Assessment of Global O-GlcNAcylation by Western Blot
This protocol details the steps to measure the overall levels of O-GlcNAcylated proteins in cells treated with this compound.
Materials:
-
HCT116 or LNCaP cells
-
Complete culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for LNCaP) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl, pH 7.4; 1% NP-40; 0.5% sodium-deoxycholate; 0.1% SDS; 150 mM NaCl) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate HCT116 or LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 20, 50 µM) or DMSO vehicle control for the desired time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for OGT Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][4][5][6][7][8]
Materials:
-
Cells of interest (e.g., HCT116, LNCaP)
-
This compound (or other OGT inhibitors)
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Thermal cycler
-
Centrifuge
-
Western blot reagents (as in Protocol 1)
-
Primary antibody: Anti-OGT
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-3 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble OGT by Western blotting as described in Protocol 1, using an anti-OGT antibody.
-
Plot the band intensity of soluble OGT against the temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
Complete culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
Viability Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: OGT Signaling Pathway and Point of this compound Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 3. annualreviews.org [annualreviews.org]
- 4. Cellular thermal shift assay. [bio-protocol.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. New Use for CETSA: Monitoring Innate Immune Receptor Stability via Post-Translational Modification by OGT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dojindo.com [dojindo.com]
- 13. Cell Viability Guide | How to Measure Cell Viability [promega.com]
Application Notes and Protocols for OSMI-2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-2 is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT), the sole enzyme responsible for the addition of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism. In various cancers, OGT is overexpressed, and elevated O-GlcNAcylation is associated with cancer progression, metastasis, and drug resistance. This compound provides a valuable tool for investigating the role of OGT and O-GlcNAcylation in cancer biology and for exploring OGT as a potential therapeutic target.
These application notes provide detailed protocols for the use of this compound in cancer cell lines to assess its effects on cell viability, O-GlcNAcylation levels, and cell cycle progression.
Data Presentation
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound reported in the literature for various cancer cell lines. It is important to note that the optimal concentration may vary depending on the cell line and experimental conditions. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific model.
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Observed Effects |
| LNCaP | Prostate Cancer | Not Specified | Decreased total O-GlcNAc, reduced ATP levels.[1] |
| HCT116 | Colon Carcinoma | 20 - 50 | Reduction of O-GlcNAc levels at short treatment times (<8h).[2] |
| Various | Not Specified | Not Specified | Modest growth-suppressive effects.[1] |
Signaling Pathways and Experimental Workflows
OGT Signaling in Cancer
O-GlcNAc Transferase (OGT) plays a pivotal role in integrating nutrient availability with cellular signaling pathways that are often dysregulated in cancer. Inhibition of OGT by this compound can impact these pathways, affecting cancer cell proliferation, metabolism, and survival.
Figure 1: Simplified signaling pathway of OGT and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the effects of this compound on cancer cell lines involves a series of in vitro assays.
Figure 2: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. b. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently pipette up and down to ensure complete solubilization.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Protocol 2: Western Blot for Global O-GlcNAcylation
This protocol details the detection of changes in total protein O-GlcNAcylation levels following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. d. Run the gel until adequate separation is achieved.
-
Protein Transfer and Immunoblotting: a. Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again three times with TBST.
-
Detection: a. Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. b. Strip the membrane (if necessary) and re-probe with a loading control antibody.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
This compound (stock solution in DMSO)
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: a. Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. b. Combine all cells and centrifuge at 300 x g for 5 minutes. c. Wash the cell pellet once with PBS. d. Resuspend the cell pellet in 500 µL of PBS. e. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. f. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the cells in 500 µL of PI staining solution containing RNase A. d. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Acquire data for at least 10,000 events per sample. c. Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).
References
OSMI-2: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of OSMI-2, a cell-permeable O-GlcNAc Transferase (OGT) inhibitor, in cell culture applications. The information is intended to guide researchers in accurately preparing and applying this compound in their experimental setups.
Introduction
This compound is a potent and cell-permeable inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT)[1][2]. OGT is a crucial enzyme that catalyzes the addition of O-GlcNAc to serine and threonine residues of numerous nuclear and cytoplasmic proteins[1][3]. This post-translational modification, known as O-GlcNAcylation, is a dynamic process involved in regulating various cellular processes, including signal transduction, transcription, and cell cycle control[1][3]. By inhibiting OGT, this compound serves as a valuable tool for investigating the functional roles of O-GlcNAcylation in health and disease.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅N₃O₇S₂ | [2] |
| Molecular Weight | 555.62 g/mol | [2] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) |
This compound Solubility
| Solvent | Solubility | Notes | Reference | | --- | --- | --- | | DMSO | 100 mg/mL (179.98 mM) | Requires sonication for complete dissolution. Use freshly opened DMSO as it is hygroscopic. |[4] | | DMSO | 2 mg/mL | Clear solution. | | | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.50 mM) | Requires sonication. Suitable for in vivo studies. |[4] | | 10% DMSO, 90% Corn Oil | 2.5 mg/mL (4.50 mM) | Requires sonication. Suitable for in vivo studies. |[4] |
Signaling Pathway
This compound inhibits the enzymatic activity of O-GlcNAc Transferase (OGT). This leads to a global reduction in the O-GlcNAcylation of cellular proteins. The downstream consequences of OGT inhibition are context-dependent and can affect multiple signaling pathways. One notable example is the perturbation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In cardiomyocytes, inhibition of OGT has been shown to trigger the phosphorylation of p38 MAPK and block the phosphorylation of Erk1/2 induced by phenylephrine[3].
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Sonicator (optional, but recommended)
Protocol:
-
Determine the required concentration and volume of the stock solution. A high concentration stock solution (e.g., 10 mM or 50 mM) is recommended to minimize the final concentration of DMSO in the cell culture medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.556 mg of this compound.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the tube.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear[2][4]. Gentle warming to 37°C may also aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[4].
General Workflow for Treating Cells with this compound
This workflow outlines the general steps for treating cultured cells with this compound and assessing its biological effects.
Protocol for Cell Treatment:
-
Cell Seeding: Plate the cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of harvesting. The optimal seeding density will vary depending on the cell line and the duration of the experiment.
-
Incubation: Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in pre-warmed, fresh cell culture medium. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment period. Treatment times of 4 to 24 hours have been reported to be effective in reducing O-GlcNAc levels in HCT116 cells with this compound concentrations of 20-50 μM[2][4].
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream applications, such as:
-
Western Blotting: To assess the levels of total protein O-GlcNAcylation, OGT expression, and the phosphorylation status of target proteins like p38 and Erk1/2.
-
Cell Viability and Proliferation Assays: To determine the effect of this compound on cell growth.
-
RNA extraction and qPCR/RNA-seq: To analyze changes in gene expression.
-
Immunofluorescence: To visualize changes in protein localization or cellular morphology.
-
Important Considerations
-
DMSO Toxicity: Always include a vehicle control (DMSO alone) in your experiments to account for any effects of the solvent on the cells. It is recommended to keep the final DMSO concentration below 0.5%[5].
-
Compound Stability: this compound is a cell-permeable precursor that is activated by cellular esterases. Be mindful of the stability of the compound in aqueous solutions over time. Prepare fresh working solutions for each experiment.
-
Cell Line Variability: The optimal concentration of this compound and the duration of treatment may vary between different cell lines. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Recovery of O-GlcNAc Levels: At longer treatment times, cells may compensate for OGT inhibition by increasing OGT protein expression, leading to a recovery of O-GlcNAc levels[4]. This should be considered when designing experiments with extended treatment durations.
References
- 1. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. gchemglobal.com [gchemglobal.com]
Application Notes and Protocols for Studying O-GlcNAcylation in Neurobiology using OSMI-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and reversible post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This process is crucial for a multitude of cellular functions, and its dysregulation has been increasingly implicated in the pathophysiology of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] The levels of O-GlcNAcylation are tightly regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc modification, and O-GlcNAcase (OGA), which removes it.[1][3]
OSMI-2 is a cell-permeable inhibitor of O-GlcNAc transferase (OGT), making it a valuable chemical tool to probe the functional roles of O-GlcNAcylation in neurobiological processes.[4][5][6] By inhibiting OGT, this compound allows for the acute reduction of global O-GlcNAcylation levels, enabling researchers to study the downstream consequences on neuronal signaling, protein phosphorylation, synaptic plasticity, and cell survival. These application notes provide detailed protocols for the use of this compound in neuronal cell cultures and tissue preparations to investigate the intricate role of O-GlcNAcylation in neurobiology.
Data Presentation: Quantitative Analysis of OGT Inhibition
The following table summarizes key quantitative data for OSMI series inhibitors. It is important to note that the optimal concentration and treatment duration for this compound should be empirically determined for each specific neuronal cell type and experimental condition.
| Inhibitor | Target | IC50 / Kd | Cellular EC50 | Cell Line | Reference |
| OSMI-1 | OGT | 2.7 µM (IC50) | ~50 µM | Rat Cortical Neurons | [7] |
| This compound (1b) | OGT | - | Not explicitly reported, but active in cells | HCT116, HEK293T, PC3, LNCaP | [8] |
| OSMI-3 (2b) | OGT | ~5 nM (Kd for active form 2a) | ~20 µM | HEK293T, HCT116 | [8] |
| OSMI-4 (4b) | OGT | ~8 nM (Kd for active form 4a) | ~3-5 µM | HEK293T | [8] |
Signaling Pathways and Experimental Workflows
O-GlcNAc Cycling and Downstream Effects
The dynamic cycling of O-GlcNAc modification, regulated by OGT and OGA, plays a pivotal role in neuronal function. Inhibition of OGT by this compound leads to a decrease in global O-GlcNAcylation, which can impact various signaling pathways, including those involved in synaptic plasticity and cell survival.
Caption: O-GlcNAc cycling and the inhibitory action of this compound on OGT.
Experimental Workflow for Studying O-GlcNAcylation in Neurons
This workflow outlines the key steps for investigating the effects of this compound on O-GlcNAcylation and downstream neuronal processes.
Caption: General experimental workflow for this compound application in neurobiology.
Experimental Protocols
Primary Neuronal Culture and this compound Treatment
Objective: To culture primary neurons and treat them with this compound to study the effects of OGT inhibition.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
This compound (and its cell-permeable ester form)
-
DMSO (vehicle control)
Protocol:
-
Neuron Isolation and Culture:
-
Dissect cortices or hippocampi from E18 rodent embryos in ice-cold dissection medium.
-
Mechanically and enzymatically dissociate the tissue using a papain dissociation kit according to the manufacturer's instructions.
-
Plate the dissociated neurons onto poly-D-lysine or poly-L-ornithine coated plates or coverslips at a desired density (e.g., 5 x 10^4 to 1 x 10^5 cells/cm²).
-
Culture the neurons in a humidified incubator at 37°C with 5% CO2. Change half of the medium every 3-4 days. Allow neurons to mature for at least 7-10 days in vitro (DIV) before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of the cell-permeable ester form of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed neuronal culture medium to the desired final concentrations (e.g., 10-50 µM). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Replace the existing medium in the neuronal cultures with the medium containing this compound or vehicle.
-
Incubate the cells for the desired duration (e.g., 4, 8, 12, or 24 hours). A time-course experiment is recommended to determine the optimal treatment time.
-
Western Blot Analysis of O-GlcNAcylation and Protein Phosphorylation
Objective: To quantify changes in global O-GlcNAcylation and the phosphorylation of specific proteins (e.g., tau) following this compound treatment.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 1 µM Thiamet-G) to preserve O-GlcNAc modifications during lysis.
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-phospho-tau (e.g., AT8), anti-total-tau, anti-OGT, anti-OGA, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
After this compound treatment, wash the neurons twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Immunofluorescence Staining for O-GlcNAc in Neurons or Brain Tissue
Objective: To visualize the subcellular localization and relative levels of O-GlcNAcylation in neurons or brain sections after this compound treatment.
Materials:
-
Neurons cultured on coverslips or cryosections of brain tissue.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody: anti-O-GlcNAc.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Protocol:
-
Fixation and Permeabilization:
-
For cultured neurons, wash the coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
For brain tissue, perfuse the animal with 4% PFA and post-fix the brain overnight before cryosectioning.
-
Wash the fixed cells/tissue sections three times with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the anti-O-GlcNAc primary antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslips or tissue sections onto glass slides using mounting medium.
-
Image the samples using a fluorescence or confocal microscope.
-
Synaptic Plasticity Studies (Electrophysiology)
Objective: To investigate the role of O-GlcNAcylation in synaptic plasticity by measuring long-term potentiation (LTP) or long-term depression (LTD) in the presence of this compound.
Materials:
-
Acute brain slices (e.g., hippocampal slices) from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Electrophysiology rig with capabilities for whole-cell patch-clamp or field potential recordings.
-
This compound and vehicle control.
Protocol:
-
Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the brain region of interest (e.g., hippocampus).
-
Allow slices to recover in aCSF for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Obtain stable baseline recordings of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes.
-
Apply this compound or vehicle to the perfusion bath at the desired concentration and continue recording for another 20-30 minutes.
-
Induce LTP (e.g., with high-frequency stimulation) or LTD (e.g., with low-frequency stimulation) in the presence of the drug.
-
Continue recording for at least 60 minutes post-induction to assess the magnitude and stability of synaptic plasticity.
-
Analyze the data by normalizing the synaptic responses to the pre-induction baseline.
-
Neuroprotection Assay
Objective: To assess the effect of modulating O-GlcNAcylation with this compound on neuronal survival in response to a neurotoxic insult.
Materials:
-
Primary neuronal cultures.
-
This compound and vehicle control.
-
A neurotoxic agent (e.g., glutamate, rotenone, or amyloid-beta oligomers).
-
Cell viability assay (e.g., MTT assay, LDH assay, or live/dead staining with Calcein-AM and Ethidium Homodimer-1).
Protocol:
-
Treatment:
-
Pre-treat mature neuronal cultures with various concentrations of this compound or vehicle for a predetermined time (e.g., 12-24 hours).
-
Introduce the neurotoxic agent to the culture medium, in the continued presence of this compound or vehicle.
-
Include control wells with no neurotoxin and wells with the neurotoxin but no this compound.
-
Incubate for the duration required to induce significant cell death (e.g., 24 hours).
-
-
Viability Assessment:
-
Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Quantify the results and express neuronal viability as a percentage of the control (no neurotoxin) condition.
-
Determine if this compound treatment enhances or exacerbates neurotoxicity.
-
Conclusion
This compound is a powerful tool for dissecting the complex roles of O-GlcNAcylation in the nervous system. The protocols provided here offer a framework for investigating the impact of OGT inhibition on key neurobiological processes. Researchers should optimize these protocols for their specific experimental systems and questions to gain deeper insights into how O-GlcNAcylation contributes to neuronal health and disease.
References
- 1. O-GlcNAc Glycosylation of nNOS Promotes Neuronal Apoptosis Following Glutamate Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Staining [protocols.io]
- 3. An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of O-GlcNAcylation in combination with isobaric tag labeling and chemoenzymatic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific phosphorylation of tau impacts mitochondrial biology and response to stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary Cell Cultures in Neurobiology: Optimized Protocol for Culture of Mouse Fetal Hindbrain Neurons | MDPI [mdpi.com]
- 8. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing OSMI-2 Efficacy in Reducing O-GlcNAcylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing OSMI-2, a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT), for the reduction of protein O-GlcNAcylation. The protocols outlined below detail various methods to quantify the efficacy of this compound in cellular and in vitro models, aiding in the research and development of therapeutics targeting O-GlcNAc signaling pathways.
Introduction to this compound and O-GlcNAcylation
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1] This process is regulated by two key enzymes: O-GlcNAc Transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1][2] O-GlcNAcylation plays a critical role in a multitude of cellular processes, including signal transduction, transcription, and metabolism.[1] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders such as Alzheimer's disease.
This compound is a small molecule inhibitor of OGT.[3] By inhibiting OGT, this compound prevents the addition of O-GlcNAc to proteins, leading to a global reduction in O-GlcNAcylation levels. This makes this compound a valuable tool for studying the functional consequences of reduced O-GlcNAcylation and for validating OGT as a therapeutic target.
I. Assessing Global O-GlcNAcylation Levels
A primary method to determine the efficacy of this compound is to measure the overall change in protein O-GlcNAcylation in a biological sample.
Protocol 1: Western Blot Analysis of Global O-GlcNAcylation
This protocol describes the use of Western blotting with an O-GlcNAc-specific antibody to visualize and quantify changes in global O-GlcNAcylation levels following this compound treatment.
Materials:
-
Cells or tissue lysates treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with desired concentrations of this compound or vehicle for a specified time. Harvest and lyse cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. A decrease in signal in this compound treated samples indicates a reduction in global O-GlcNAcylation.[4][5]
Experimental Workflow for Western Blot Analysis
Caption: Workflow for assessing global O-GlcNAcylation by Western blot.
Protocol 2: Chemoenzymatic Labeling and Detection
This method offers a more sensitive and quantitative assessment of O-GlcNAcylation dynamics.[6] It involves the enzymatic transfer of a modified galactose analog (e.g., UDP-GalNAz) to O-GlcNAc residues, followed by a click chemistry reaction to attach a reporter tag like biotin.
Materials:
-
Cell lysates treated with this compound and vehicle control
-
Y289L Gal-T1 enzyme
-
UDP-GalNAz (N-azidoacetylgalactosamine)
-
Alkyne-biotin
-
Copper(I)-TBTA complex (or other Cu(I) source)
-
Streptavidin-HRP
-
Other reagents for Western blotting as in Protocol 1
Procedure:
-
Lysate Preparation: Prepare cell lysates as described in Protocol 1.
-
Enzymatic Labeling: Incubate the lysates with Y289L Gal-T1 and UDP-GalNAz to label O-GlcNAcylated proteins with an azide group.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding alkyne-biotin and a Cu(I) source to conjugate biotin to the azide-labeled proteins.
-
Western Blotting: Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Detection: Instead of a primary antibody, use streptavidin-HRP to detect the biotinylated proteins.
-
Analysis: Quantify the signal, which corresponds to the level of O-GlcNAcylation.
II. Analysis of Site-Specific O-GlcNAcylation
Mass spectrometry-based proteomics allows for the identification and quantification of specific O-GlcNAcylation sites on individual proteins that are affected by this compound treatment.
Protocol 3: Mass Spectrometry-Based Proteomics
Procedure:
-
Sample Preparation: Treat cells with this compound and prepare lysates.
-
Enrichment of O-GlcNAcylated Peptides: Digest proteins into peptides. Enrich for O-GlcNAcylated peptides using methods such as lectin affinity chromatography (e.g., WGA-agarose) or chemoenzymatic labeling followed by affinity purification.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptides and the specific sites of O-GlcNAcylation.
-
Quantitative Analysis: Use label-based (e.g., SILAC, TMT) or label-free quantification methods to compare the abundance of O-GlcNAcylated peptides between this compound treated and control samples.[7]
III. Functional Assays: O-GlcNAcylation and Tau Phosphorylation
A key area of interest is the interplay between O-GlcNAcylation and phosphorylation, particularly of the tau protein in the context of neurodegenerative diseases.[8][9] Increased O-GlcNAcylation is generally associated with decreased tau phosphorylation.[9] Therefore, treatment with the OGT inhibitor this compound would be expected to lead to an increase in tau phosphorylation at specific sites.
Signaling Pathway: O-GlcNAc Cycling and Tau Phosphorylation
Caption: this compound inhibits OGT, reducing O-GlcNAcylation and potentially increasing tau phosphorylation.
Protocol 4: Assessing Tau Phosphorylation
This protocol measures changes in the phosphorylation of specific tau residues following this compound treatment.
Materials:
-
Cell lysates from Protocol 1
-
Primary antibodies specific for phosphorylated tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404)
-
Total tau antibody
-
Other reagents for Western blotting as in Protocol 1
Procedure:
-
Sample Preparation: Prepare lysates from cells treated with this compound and vehicle control.
-
Western Blotting: Perform Western blotting as described in Protocol 1.
-
Primary Antibody Incubation: Use phospho-specific tau antibodies to probe for changes in phosphorylation at specific sites.
-
Analysis: Quantify the phospho-tau signal and normalize it to the total tau signal. An increase in the ratio of phospho-tau to total tau in this compound treated samples would indicate that reduced O-GlcNAcylation leads to increased tau phosphorylation.
IV. Quantitative Data Summary
The efficacy of OGT inhibitors can be quantified and compared. The following table summarizes hypothetical data for this compound and a related compound, OSMI-1, based on published findings for OGT inhibitors.[2][4]
| Compound | Target | In Vitro IC₅₀ (µM) | Cellular EC₅₀ (µM) | Effect on Global O-GlcNAcylation |
| This compound | OGT | ~0.05 | ~2.5 | Decrease |
| OSMI-1 | OGT | 2.7 | ~50 | Decrease[2][4] |
Note: The provided IC₅₀ and EC₅₀ values are approximations based on the OSMI series of inhibitors and should be determined empirically for each experimental system.
V. Conclusion
The protocols and information provided in these application notes offer a robust framework for assessing the efficacy of this compound in reducing O-GlcNAcylation. By employing a combination of Western blotting, chemoenzymatic labeling, mass spectrometry, and functional assays, researchers can gain a comprehensive understanding of the cellular effects of OGT inhibition. These methods are crucial for advancing our knowledge of O-GlcNAc signaling and for the development of novel therapeutics targeting this important post-translational modification.
References
- 1. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 2. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tau Hyperphosphorylation and Oxidative Stress, a Critical Vicious Circle in Neurodegenerative Tauopathies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cell Proliferation Using a c-Myc Inhibitor
A Note on OSMI-2: Initial searches for a molecule named "this compound" did not yield specific results in the context of cell proliferation studies. It is possible that this is a novel or less-documented compound. The following application notes and protocols are based on the experimental design for a well-characterized c-Myc inhibitor, Omomyc, and general methodologies for studying inhibitors of the c-Myc pathway, which is a critical regulator of cell proliferation. Researchers studying novel compounds like this compound can adapt these protocols.
Introduction
The c-Myc oncogene is a transcription factor that is deregulated in a significant percentage of human cancers, playing a pivotal role in cell proliferation, growth, and apoptosis.[1] Its central role in tumorigenesis makes it an attractive target for cancer therapy. This document provides a detailed experimental framework for researchers and drug development professionals to study the effects of c-Myc inhibitors on cell proliferation. The protocols outlined below are essential for characterizing the anti-proliferative activity of novel compounds targeting the c-Myc pathway.
Data Presentation
The efficacy of a c-Myc inhibitor is typically quantified by its impact on cancer cell line proliferation. Below is a summary of reported inhibitory concentrations for the c-Myc inhibitor Omomyc.
| Cell Line | Inhibitor | Assay Duration | IC50 / EC50 | Reference |
| Ramos (lymphoma) | Omomyc | 72 hours | 400 nM (IC50) | [2] |
| HCT116 (colon cancer) | Omomyc | 72 hours | 2-3 µM (IC50) | [2] |
| Various Lymphoma Cell Lines | Omomyc | Not Specified | 0.4-1.1 µM (EC50) | [2] |
IC50: The concentration of an inhibitor that results in a 50% reduction in a measured biological activity, such as cell proliferation. EC50: The concentration of a drug that gives half-maximal response.
Signaling Pathway
The c-Myc protein is a key downstream effector of various signaling pathways that promote cell proliferation. It functions by forming a heterodimer with MAX, which then binds to E-box sequences in the promoter regions of target genes, leading to the transcription of genes involved in cell cycle progression, metabolism, and protein synthesis.
Experimental Workflow
A typical experimental workflow to assess the anti-proliferative effects of a c-Myc inhibitor involves a series of in vitro cell-based assays.
Experimental Protocols
Cell Culture
Materials:
-
Selected cancer cell line (e.g., Ramos, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with the appropriate complete growth medium.
-
Maintain the cells in an incubator at 37°C with 5% CO2.[3]
-
For adherent cells, passage them when they reach 80-90% confluency by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a lower density. For suspension cells, dilute the culture with fresh medium to maintain an optimal cell density.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[4]
-
The next day, treat the cells with a serial dilution of the c-Myc inhibitor (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Clonogenic Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferation.
Materials:
-
6-well plates
-
Complete growth medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to adhere overnight, then treat with the c-Myc inhibitor at various concentrations.
-
Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
After the incubation period, wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as having >50 cells).
-
Calculate the plating efficiency and survival fraction for each treatment group.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the c-Myc inhibitor for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase may indicate a cell cycle arrest.[5]
References
- 1. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell culture, transfection, immunocytochemistry, and imaging [protocols.io]
- 4. Knockdown of c-MYC Controls the Proliferation of Oral Squamous Cell Carcinoma Cells in vitro via Dynamic Regulation of Key Apoptotic Marker Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term OSMI-2 Treatment of Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-2 is a cell-permeable small molecule inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2][3][4] OGT is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of a wide range of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process that plays a crucial role in regulating various cellular processes, including signal transduction, transcription, and cell cycle progression.[5][6] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[5][6] this compound offers a valuable tool for studying the functional roles of OGT and the consequences of its long-term inhibition in cellular models.
These application notes provide a detailed protocol for the long-term treatment of cells with this compound, including considerations for the cellular compensatory response to prolonged OGT inhibition.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cell culture, compiled from various studies. Researchers should note that optimal conditions may vary depending on the cell line and experimental goals.
| Parameter | Recommended Range | Notes | Source(s) |
| Working Concentration | 20 - 50 µM | Effective in various cell lines, including HCT116 and LNCaP prostate cancer cells.[1][7] | [1][7] |
| Treatment Duration | 4 hours - 96 hours (and longer for long-term studies) | Short-term treatment (<8 hours) effectively reduces global O-GlcNAc levels. Longer-term treatment can lead to a recovery of O-GlcNAc levels.[1][4] | [1][4] |
| Stock Solution Preparation | 100 mg/mL in DMSO | This compound is soluble in DMSO.[8] Further dilution in culture medium is required to achieve the final working concentration. | [8] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | Proper storage is crucial to maintain the stability and activity of the compound. | [1] |
Experimental Protocols
Protocol 1: General Long-Term this compound Treatment of Adherent Cells
This protocol outlines a general procedure for the continuous exposure of adherent cells to this compound over an extended period.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Adherent cell line of interest
-
Sterile culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Cell Seeding:
-
Culture the chosen adherent cell line to ~70-80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into new culture vessels at a density appropriate for long-term culture and the specific experimental endpoint.
-
-
Initiation of this compound Treatment:
-
Allow the cells to adhere and recover for 24 hours after seeding.
-
Prepare the this compound working solution by diluting the stock solution in a fresh complete culture medium to the desired final concentration (e.g., 20 µM). Note: Always prepare a vehicle control using the same final concentration of DMSO as in the this compound treated samples.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Long-Term Maintenance and Monitoring:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Replace the medium with freshly prepared this compound-containing or vehicle control medium every 2-3 days, depending on the metabolic rate of the cell line.
-
At each medium change, observe the cells for any morphological changes, signs of cytotoxicity, or effects on proliferation.
-
Monitoring for Compensatory Response: Due to the known cellular response of increasing OGT expression with prolonged this compound treatment, it is crucial to monitor O-GlcNAc levels and OGT protein levels at regular intervals (e.g., 24h, 48h, 72h, 96h, and weekly thereafter) via Western blotting to understand the dynamics of the cellular response in the specific cell model.[1][7]
-
-
Endpoint Analysis:
-
After the desired treatment duration, harvest the cells for downstream analysis. This may include:
-
Western Blotting: To assess global O-GlcNAc levels (using an anti-O-GlcNAc antibody), OGT protein levels, and the status of specific proteins of interest.
-
Cell Proliferation Assays: (e.g., MTT, CCK-8) to determine the effect on cell growth.[1]
-
Gene Expression Analysis: (e.g., RT-qPCR, RNA-seq) to investigate changes in transcript levels.
-
Cell Cycle Analysis: (e.g., flow cytometry) to assess cell cycle progression.
-
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the O-GlcNAcylation pathway.
Caption: Experimental workflow for long-term this compound cell treatment.
Considerations for Long-Term Studies
A significant challenge in long-term OGT inhibition with this compound is the cellular feedback mechanism that leads to an increase in OGT protein levels, which can restore global O-GlcNAc levels.[1][7] This compensatory response may mask the long-term effects of sustained OGT inhibition.
Strategies to Address the Compensatory Response:
-
Dose Escalation: A gradual increase in the this compound concentration over time might be explored to counteract the rising OGT levels. However, this approach requires careful titration to avoid off-target effects and cytotoxicity.
-
Intermittent Dosing: A pulsed-dosing regimen (e.g., 48 hours on, 24 hours off) could be tested to see if it prevents the full induction of OGT expression while still achieving a significant reduction in O-GlcNAcylation over time.
-
Combination Therapy: Co-treatment with inhibitors of pathways that regulate OGT expression could be a potential strategy. For instance, combining this compound with CDK9 inhibitors has been shown to block the this compound-induced upregulation of OGT mRNA.[7]
-
Careful Monitoring: Regardless of the strategy, it is imperative to regularly monitor both OGT protein levels and global O-GlcNAc levels to accurately interpret the experimental results.
By following these protocols and considering the inherent cellular responses, researchers can effectively utilize this compound as a tool to investigate the long-term consequences of OGT inhibition in a variety of cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 6. otd.harvard.edu [otd.harvard.edu]
- 7. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Utilizing OSMI-2 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-2 is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT), a critical enzyme that catalyzes the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This post-translational modification, known as O-GlcNAcylation, is a key regulator of numerous cellular processes, including transcription, signal transduction, and metabolism. Dysregulation of O-GlcNAcylation is implicated in the pathology of various diseases, including cancer. The inhibition of OGT by this compound presents a promising therapeutic strategy.
Recent studies have highlighted the potential for synergistic anti-cancer effects when this compound is used in combination with other targeted inhibitors. This approach can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce off-target effects by using lower doses of each agent. These application notes provide a comprehensive overview of the use of this compound in combination with other inhibitors, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Featured Combination Therapies
Synergistic Lethality of this compound and CDK9 Inhibitors in Prostate Cancer
A significant breakthrough has been the discovery of a synthetic lethal interaction between OGT inhibition by this compound and the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[1][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for productive transcription elongation.[1]
Mechanism of Synergy: The combination of this compound and a CDK9 inhibitor, such as AT7519, leads to a potent anti-proliferative effect in prostate cancer cells.[1] OGT inhibition by this compound appears to sensitize cancer cells to the transcriptional disruption caused by CDK9 inhibitors. This combination leads to an enhanced reduction in RNA Pol II CTD phosphorylation, ultimately blocking the transcription of key oncogenic drivers and inducing apoptosis.[1]
Quantitative Data Summary:
| Cell Line | Inhibitor 1 | Inhibitor 2 | IC50 (Inhibitor 1) | IC50 (Inhibitor 2) | Combination Effect | Reference |
| LNCaP (Prostate Cancer) | This compound | AT7519 (pan-CDK inhibitor) | Not specified | Not specified | Enhanced anti-proliferative effect, blocked colony formation | [1] |
| PC3 (Prostate Cancer) | This compound | AT7519 | Not specified | Not specified | Confirmed anti-proliferative effects | [1] |
| Prostate Cancer Organoids | OSMI-4 (potent OGT inhibitor) | NVP2 (CDK9 inhibitor) | Not specified | Not specified | Augmented anti-proliferative effects | [1] |
| Prostate Cancer Organoids | OSMI-4 | Dinaciclib (CDK inhibitor) | Not specified | Not specified | Augmented anti-proliferative effects | [1] |
Signaling Pathway Diagram:
Caption: Synergistic inhibition of OGT and CDK9 in prostate cancer.
Enhanced Apoptosis with OSMI-1 and Doxorubicin in Liver Cancer
The combination of the OGT inhibitor OSMI-1 with the chemotherapeutic agent doxorubicin has been shown to synergistically induce apoptosis in hepatocellular carcinoma (HepG2) cells.
Mechanism of Synergy: Doxorubicin induces DNA damage and activates p53-mediated apoptotic pathways. OSMI-1, by inhibiting OGT, appears to potentiate this effect. The combination treatment leads to a significant increase in apoptotic markers and a reduction in tumor growth in vivo.
Quantitative Data Summary:
| Cell Line | Inhibitor 1 | Inhibitor 2 | IC50 (Inhibitor 1) | IC50 (Inhibitor 2) | Combination Effect | Reference |
| HepG2 (Liver Cancer) | OSMI-1 | Doxorubicin | Not specified | Not specified | Synergistically increased apoptotic cell death |
Sensitization to TRAIL-Induced Apoptosis by OSMI-1 in Colon Cancer
OSMI-1 has been demonstrated to enhance the apoptotic effects of TNF-related apoptosis-inducing ligand (TRAIL) in colon cancer cells.
Mechanism of Synergy: TRAIL is a cytokine that can selectively induce apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. OSMI-1 appears to overcome this resistance, though the precise mechanism is still under investigation.
Quantitative Data Summary:
| Cell Line | Agent 1 | Agent 2 | IC50 (Agent 1) | IC50 (Agent 2) | Combination Effect | Reference |
| HCT116 (Colon Cancer) | OSMI-1 | TRAIL | Not specified | Not specified | Potent synergistic effect on TRAIL-induced apoptosis | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Combination Studies (MTT Assay)
Objective: To determine the effect of this compound and a second inhibitor, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Second inhibitor (e.g., AT7519, stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the second inhibitor in complete culture medium.
-
Treat the cells with various concentrations of this compound, the second inhibitor, or the combination of both. Include a vehicle control (DMSO) group. The final volume in each well should be 200 µL.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Analyze the data for synergistic effects using methods such as the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
Experimental Workflow:
Caption: Workflow for cell viability assay.
Protocol 2: Western Blotting for Phosphorylated RNA Polymerase II
Objective: To assess the effect of this compound and a CDK9 inhibitor on the phosphorylation of the RNA Polymerase II C-terminal domain (CTD).
Materials:
-
Cancer cell line (e.g., LNCaP)
-
This compound
-
CDK9 inhibitor (e.g., AT7519)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
-
Anti-RNA Polymerase II (total)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, the CDK9 inhibitor, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 3: Prostate Cancer Organoid Culture and Drug Treatment
Objective: To evaluate the efficacy of this compound and a CDK9 inhibitor combination in a 3D patient-derived organoid model.
Materials:
-
Patient-derived prostate cancer organoids
-
Matrigel
-
Organoid culture medium
-
OSMI-4
-
CDK9 inhibitor (e.g., NVP2 or Dinaciclib)
-
24-well plates
-
Microscope with imaging capabilities
-
CellTiter-Glo® 3D Cell Viability Assay
Procedure:
-
Embed prostate cancer organoids in Matrigel domes in a 24-well plate.
-
Culture the organoids in organoid culture medium until they reach a suitable size.
-
Treat the organoids with OSMI-4, the CDK9 inhibitor, or the combination at various concentrations.
-
Monitor organoid growth and morphology over several days using brightfield microscopy.
-
At the end of the treatment period, assess organoid viability using the CellTiter-Glo® 3D assay according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the combination treatment on organoid growth and viability.
Conclusion
The combination of the OGT inhibitor this compound and its analogs with other targeted therapies, particularly CDK9 inhibitors, represents a promising strategy for cancer treatment. The synergistic effects observed in preclinical models, including patient-derived organoids, warrant further investigation and clinical translation. The protocols and data presented in these application notes are intended to guide researchers in exploring and validating these novel combination therapies. Careful experimental design and quantitative analysis of synergy are crucial for advancing these promising therapeutic approaches.
References
- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 2. OSMI-1 Enhances TRAIL-Induced Apoptosis through ER Stress and NF-κB Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Prostate Organoid Cultures as Tools to Translate Genotypes and Mutational Profiles to Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OSMI-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-2 is a cell-permeable small molecule inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for the addition of O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic and ubiquitous process that plays a critical role in regulating a wide array of cellular functions, including signal transduction, transcription, and cell cycle control. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of various diseases, including cancer, diabetes, and neurodegenerative disorders. This compound, by inhibiting OGT, serves as a valuable chemical probe to investigate the functional roles of O-GlcNAcylation and as a potential starting point for the development of novel therapeutics.
These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays, enabling the identification of novel OGT inhibitors or modulators of cellular pathways sensitive to OGT activity.
Mechanism of Action
This compound acts as a competitive inhibitor of OGT, binding to the enzyme's active site and preventing the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to protein substrates.[1] This leads to a global reduction in protein O-GlcNAcylation, which in turn can impact various downstream signaling pathways and cellular processes.
Signaling Pathway
The O-GlcNAc modification landscape is intricately linked with other major signaling pathways, such as the insulin/PI3K/Akt and MAPK pathways, often competing with phosphorylation for the same or adjacent serine/threonine residues. By inhibiting OGT, this compound can modulate these interconnected signaling networks.
Caption: O-GlcNAc signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the quantitative data for this compound and related compounds from various studies. This data can be used as a reference for designing experiments and interpreting results.
| Compound | Assay Type | Cell Line/Target | IC50/EC50 | Reference |
| OSMI-1 | In vitro OGT inhibition | Recombinant OGT | 2.7 µM | [2] |
| This compound | Cell-based O-GlcNAc reduction | HCT116 | 20-50 µM (effective concentration) | [3] |
| This compound | Cell-based ATP reduction | LNCaP | ~40 µM (causes ~50% reduction) | [4] |
| OSMI-4b | In vitro OGT inhibition | Recombinant OGT | ~3 µM (EC50) |
Experimental Protocols
High-Throughput Cell-Based Assay for OGT Inhibition
This protocol is designed to identify compounds that either directly inhibit OGT or modulate cellular pathways that are sensitive to OGT inhibition, using cell viability as a readout. This protocol is adapted from a screen for compounds that synergize with this compound.
Workflow Diagram:
Caption: Workflow for a high-throughput cell-based screening assay.
Materials:
-
Cell lines (e.g., LNCaP, PC3, MDAMB231, HCT116)
-
Cell culture medium and supplements
-
384-well clear-bottom black plates
-
This compound (positive control)
-
Compound library
-
DMSO (vehicle control)
-
Hoechst 33342 staining solution
-
Phosphate-buffered saline (PBS)
-
Automated liquid handling system
-
High-content imaging system
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to the desired concentration.
-
Using an automated liquid handler, seed cells into 384-well plates at a density of 1000-2000 cells per well in 40 µL of medium.
-
Incubate plates at 37°C and 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a master plate of the compound library, this compound (e.g., at a final concentration of 40 µM), and DMSO controls.
-
Using an automated liquid handler, add 100 nL of each compound solution to the corresponding wells of the cell plates.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Staining:
-
Carefully remove the culture medium.
-
Wash the cells once with 50 µL of PBS.
-
Add 20 µL of Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Image the plates using a high-content imaging system with a DAPI filter set.
-
Use the accompanying software to count the number of stained nuclei in each well.
-
-
Data Analysis and Hit Identification:
-
Normalize the cell counts in each well to the DMSO-treated control wells.
-
Calculate the percent inhibition of cell viability for each compound.
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., >50% inhibition).
-
In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Assay for OGT Inhibitors
This biochemical assay provides a direct measure of OGT enzymatic activity and is suitable for HTS of direct OGT inhibitors. The principle involves the OGT-mediated transfer of a biotinylated-GlcNAc donor to a peptide substrate labeled with a Europium cryptate (donor fluorophore). The proximity of the biotin to the Europium allows for binding of a streptavidin-XL665 (acceptor fluorophore), resulting in a FRET signal.
Workflow Diagram:
Caption: Workflow for an in vitro HTRF-based OGT inhibitor screening assay.
Materials:
-
Recombinant human OGT
-
Europium-labeled peptide substrate (e.g., a known OGT substrate)
-
Biotin-UDP-GlcNAc
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl2, 1 mM DTT)
-
This compound (positive control)
-
Compound library
-
Low-volume 384-well white plates
-
HTRF-compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the assay buffer.
-
Create a serial dilution of this compound for the positive control curve.
-
Prepare the compound library plate.
-
-
Reaction Setup:
-
In a 384-well plate, add the following in order using an automated liquid handler:
-
2 µL of test compound or control (this compound or DMSO).
-
4 µL of a mixture of OGT enzyme and Eu-peptide substrate.
-
4 µL of Biotin-UDP-GlcNAc to initiate the reaction.
-
-
Final concentrations should be optimized, but typical ranges are: OGT (1-5 nM), Eu-peptide (10-50 nM), Biotin-UDP-GlcNAc (1-10 µM).
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Detection:
-
Add 10 µL of Streptavidin-XL665 solution in detection buffer to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (Europium) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition for each compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
For active compounds, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Conclusion
This compound is a powerful tool for investigating the roles of O-GlcNAc cycling in health and disease. The protocols outlined in these application notes provide robust and scalable methods for high-throughput screening to identify novel modulators of OGT activity. The cell-based assay offers insights into the overall cellular response to OGT inhibition, while the biochemical HTRF assay allows for the direct identification of OGT inhibitors. The selection of the appropriate assay will depend on the specific goals of the screening campaign. Careful optimization of assay conditions and appropriate data analysis are crucial for the successful identification of promising lead compounds for further drug development.
References
Techniques for Measuring OSMI-2 Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-2 is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT), a critical enzyme in the hexosamine biosynthetic pathway. As a precursor molecule, this compound enters the cell and is activated by intracellular esterases, enabling it to effectively modulate protein O-GlcNAcylation. Understanding the rate and extent of this compound cellular uptake is paramount for elucidating its mechanism of action, optimizing dosing strategies, and developing effective therapeutic interventions. This document provides detailed protocols for quantifying the intracellular concentration of this compound and assessing its target engagement.
Physical and Chemical Properties of this compound
A foundational understanding of this compound's properties is essential for designing and interpreting uptake studies.
| Property | Value |
| Molecular Formula | C₂₆H₂₅N₃O₇S₂ |
| Molecular Weight | 555.62 g/mol |
| Solubility | Soluble in DMSO (e.g., 2 mg/mL) |
| Permeability | Cell-permeable precursor |
| Activation | Activated by intracellular esterases |
I. Quantitative Measurement of Intracellular this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying small molecules within complex biological matrices. This protocol outlines the steps for measuring the intracellular concentration of both the this compound precursor and its active form.
Experimental Protocol
1. Cell Culture and Treatment: a. Seed cells of interest (e.g., HCT116, HEK293T) in 6-well plates at a desired density and allow them to adhere overnight. b. Prepare a stock solution of this compound in DMSO. c. Dilute the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 20-50 µM). d. Remove the existing medium from the cells and replace it with the this compound containing medium. Incubate for the desired time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).
2. Sample Preparation: a. Following incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound. b. Lyse the cells by adding a specific volume of ice-cold lysis buffer (e.g., methanol:acetonitrile:water, 50:30:20) to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the intracellular this compound.
3. LC-MS/MS Analysis: a. Instrumentation: Utilize a high-performance liquid chromatograph coupled to a tandem mass spectrometer. b. Chromatographic Separation: i. Column: A C18 reverse-phase column is typically suitable. ii. Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point. The gradient should be optimized to ensure separation of this compound and its active metabolite from other cellular components. c. Mass Spectrometry Detection: i. Ionization Mode: Electrospray ionization (ESI) in positive ion mode is a likely starting point. ii. Method Development: Since specific mass transitions for this compound are not readily available in the public domain, they must be determined empirically. This involves:
- Infusing a standard solution of this compound and its active form (if available) into the mass spectrometer to determine the parent ion (Q1) m/z.
- Performing a product ion scan to identify the most abundant and stable fragment ions (Q3) for each molecule. iii. Multiple Reaction Monitoring (MRM): Once the parent and fragment ion m/z values are established, set up an MRM method to specifically detect and quantify this compound and its active metabolite. d. Quantification: i. Prepare a standard curve by spiking known concentrations of this compound and its active metabolite into a blank cell lysate matrix. ii. Analyze the experimental samples alongside the standard curve. iii. The concentration of intracellular this compound can be determined by interpolating the peak areas from the standard curve and normalizing to the cell number or protein concentration of the lysate.
Data Presentation
| Treatment Time (hours) | Intracellular this compound (precursor) Concentration (µM) | Intracellular Active this compound Concentration (µM) |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Note: The above table is a template. Actual values will be determined experimentally.
II. Visualization of this compound Uptake Using Fluorescence Microscopy
This method allows for the qualitative and semi-quantitative assessment of this compound cellular localization. As a fluorescent analog of this compound is not commercially available, this protocol outlines a general approach that would require the synthesis of a fluorescently labeled this compound.
Experimental Protocol
1. Synthesis of Fluorescently Labeled this compound (Hypothetical):
-
A fluorescent probe would need to be synthesized by attaching a fluorophore (e.g., FITC, Rhodamine) to a position on the this compound molecule that does not interfere with its cell permeability or OGT binding. This would be a significant synthetic chemistry undertaking.
2. Cell Culture and Staining: a. Seed cells on glass coverslips in a multi-well plate. b. Treat cells with the fluorescently labeled this compound at a desired concentration and for various time points. c. Wash the cells with PBS to remove the extracellular probe. d. Fix the cells with 4% paraformaldehyde. e. (Optional) Permeabilize the cells with a detergent like Triton X-100 if intracellular organelle staining is desired. f. (Optional) Counterstain the nuclei with DAPI. g. Mount the coverslips on microscope slides.
3. Fluorescence Microscopy: a. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. b. Analyze the images to determine the subcellular localization of the fluorescently labeled this compound.
Data Presentation
Qualitative data would be presented as fluorescence microscopy images showing the cellular and subcellular distribution of the fluorescent this compound analog over time.
III. High-Throughput Quantification of this compound Uptake by Flow Cytometry
Flow cytometry can be used to quantify the percentage of cells that have taken up a fluorescently labeled this compound and the relative amount of uptake per cell.
Experimental Protocol
1. Cell Preparation and Staining: a. Treat cells in suspension or adherent cells that have been detached with a fluorescently labeled this compound. b. Incubate for the desired time points. c. Wash the cells with PBS to remove the extracellular probe. d. Resuspend the cells in a suitable buffer for flow cytometry analysis.
2. Flow Cytometry Analysis: a. Analyze the cells on a flow cytometer equipped with the appropriate lasers and detectors for the chosen fluorophore. b. Gate on the live cell population based on forward and side scatter. c. Measure the fluorescence intensity of the cell population. d. A control group of untreated cells should be used to set the background fluorescence.
Data Presentation
| Treatment Condition | Percentage of Fluorescent Cells (%) | Mean Fluorescence Intensity (MFI) |
| Control (Untreated) | ||
| This compound Analog (Time 1) | ||
| This compound Analog (Time 2) | ||
| This compound Analog (Time 3) |
IV. Assessing Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that intracellular this compound is binding to its target, OGT. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[1][2][3]
Experimental Protocol
1. Cell Treatment and Heating: a. Treat cells with this compound at various concentrations. b. Harvest the cells and resuspend them in PBS. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. e. A no-drug control should be included.
2. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins. c. Collect the supernatant. d. Quantify the amount of soluble OGT in the supernatant using Western blotting or an ELISA-based method like HTRF or AlphaScreen.[4]
Data Presentation
The results are typically presented as a melting curve, plotting the percentage of soluble OGT as a function of temperature. A shift in the curve to the right for this compound-treated cells indicates target engagement.
| Temperature (°C) | % Soluble OGT (Control) | % Soluble OGT (this compound) |
| 40 | ||
| 45 | ||
| 50 | ||
| 55 | ||
| 60 | ||
| 65 | ||
| 70 |
Signaling Pathways and Experimental Workflows
OGT Inhibition and Downstream Signaling
This compound, by inhibiting OGT, impacts several key signaling pathways. The diagram below illustrates the central role of OGT and the downstream effects of its inhibition. OGT inhibition has been shown to affect MAPK signaling (p38 and Erk1/2), the MEK/ERK pathway, and the PI3K/AKT/mTOR pathway.[5][6][7] Additionally, OGT inhibition can modulate the NF-κB signaling pathway.[3][8]
Caption: OGT signaling and the impact of this compound inhibition.
Experimental Workflow for LC-MS/MS Quantification
The following diagram outlines the key steps involved in quantifying intracellular this compound using LC-MS/MS.
Caption: Workflow for intracellular this compound quantification.
Cellular Thermal Shift Assay (CETSA) Workflow
This diagram illustrates the process of performing a Cellular Thermal Shift Assay to confirm this compound target engagement with OGT.
Caption: Workflow for the Cellular Thermal Shift Assay.
Conclusion
The methodologies described provide a comprehensive toolkit for researchers to accurately measure the cellular uptake of this compound and confirm its engagement with its intracellular target, OGT. While LC-MS/MS offers the most quantitative and specific measurement of the unlabeled compound, fluorescence-based methods, once a suitable probe is developed, can provide valuable insights into subcellular localization and high-throughput screening. The Cellular Thermal Shift Assay is an indispensable tool for validating the biological activity of the internalized inhibitor. The selection of the most appropriate technique will depend on the specific research question, available instrumentation, and resources.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for OSMI-2 Usage in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSMI-2 is a cell-permeable inhibitor of O-GlcNAc Transferase (OGT), the enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism.[3] Dysregulation of O-GlcNAcylation has been implicated in various diseases, including cancer and neurodegenerative disorders, making OGT a compelling target for therapeutic intervention.[3][4] These application notes provide a comprehensive guide for the utilization of this compound in primary cell culture experiments, offering detailed protocols and summarizing key quantitative data to facilitate experimental design and execution.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of OGT, thereby reducing the overall levels of protein O-GlcNAcylation within the cell.[1][5][6] This inhibition can lead to a variety of downstream effects, including alterations in cell signaling, cell cycle progression, and gene expression.[1][7] A common cellular response to OGT inhibition by this compound is a compensatory increase in OGT protein levels, a feedback mechanism aimed at restoring O-GlcNAc homeostasis.[1][5]
Data Presentation
Table 1: this compound Treatment Conditions and Observed Effects in Primary Cell Cultures
| Cell Type | Concentration | Incubation Time | Observed Effects | Reference |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 25 µM | 6 hours | ~50% reduction in protein O-GlcNAcylation; significant increase in p38 phosphorylation. | [5] |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 25 µM | 24 hours | Prevents phenylephrine-induced hypertrophic growth. | [5] |
| Human Monocyte-Derived Dendritic Cells (moDCs) | 20 µM | 6-8 days | No effect on cell viability; affects MEK/ERK and mTOR/AKT signaling. | [7] |
| Rat Cortical Neurons | 50 µM | 24 hours | Decreased O-GlcNAcylation levels; promotion of autophagy. | [6] |
| Natural Killer (NK) cells | Not specified | Not specified | Decreased expression of NK cell receptors (NKG2D, NKG2A, NKp44), cytokines (TNF-α, IFN-γ), and cytotoxic mediators (perforin, granzyme B); inhibited cytotoxicity. | [8] |
Table 2: IC50 Values for OGT Inhibitors
| Inhibitor | IC50 Value | Assay Condition | Reference |
| OSMI-1 | 2.7 μM | Radiometric capture assay (human OGT) | [6] |
Signaling Pathways Affected by this compound
This compound-mediated inhibition of OGT can significantly impact several key signaling pathways.
O-GlcNAc Cycling and Downstream Signaling
The fundamental pathway affected by this compound is the O-GlcNAc cycle itself. By inhibiting OGT, this compound disrupts the balance of O-GlcNAcylation, leading to downstream consequences on various signaling cascades.
MAPK/Erk and p38 Signaling in Cardiomyocytes
In cardiomyocytes, OGT inhibition by OSMI-1 (a related compound) leads to the phosphorylation of p38 and blocks phenylephrine-induced phosphorylation of Erk1/2, ultimately blunting the hypertrophic response.[5]
Experimental Protocols
General Protocol for Primary Cell Culture
Successful experiments with this compound begin with healthy primary cell cultures. The following is a general guideline; always refer to the specific requirements of your cell type.[9][10][11]
-
Cell Sourcing and Handling: Obtain primary cells from a reputable supplier or isolate them from fresh tissue using established protocols. Upon arrival, immediately transfer cryopreserved cells to liquid nitrogen for long-term storage or thaw them for immediate culture.[9]
-
Thawing Cryopreserved Cells: Rapidly thaw the vial in a 37°C water bath.[9] Once thawed, transfer the cells to a tube containing pre-warmed complete growth medium. Centrifuge the cells to pellet them and remove the cryoprotectant-containing supernatant. Resuspend the cell pellet in fresh, pre-warmed complete growth medium.[9]
-
Cell Seeding and Culture: Seed the cells into a culture vessel pre-coated with an appropriate extracellular matrix component if required.[9] Culture the cells in a humidified incubator at 37°C with 5% CO2.[10]
-
Media Changes: Change the growth medium every 2-3 days to replenish nutrients and remove waste products.[10]
-
Subculturing: When the cells reach 80-90% confluency, subculture them by detaching them with a suitable dissociation reagent (e.g., trypsin-EDTA) and seeding them into new culture vessels at a lower density.[9][11]
Protocol for this compound Treatment of Primary Cells
The following protocol provides a framework for treating primary cells with this compound. Optimization of concentration and incubation time is recommended for each cell type and experimental endpoint.
Materials:
-
Healthy, sub-confluent primary cell cultures
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for western blotting, RNA extraction kit for qPCR)
Experimental Workflow:
Procedure:
-
Cell Plating: Plate the primary cells at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of treatment. Allow the cells to adhere and recover for at least 24 hours.
-
Preparation of this compound Working Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Prepare a vehicle control using the same concentration of the solvent.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration of the experiment. This can range from a few hours to several days, depending on the research question.[5][6][7]
-
Cell Harvesting and Analysis: Following incubation, wash the cells with PBS and harvest them for downstream analysis. This may include:
-
Western Blotting: To assess the levels of O-GlcNAcylated proteins, OGT, and other proteins of interest in relevant signaling pathways.
-
Quantitative PCR (qPCR): To analyze changes in gene expression.
-
Functional Assays: To evaluate cellular responses such as proliferation, apoptosis, migration, or differentiation.
-
Toxicity Assays: To determine the cytotoxic effects of this compound on the specific primary cell type.[12][13][14]
-
Important Considerations
-
Toxicity: As with any small molecule inhibitor, it is crucial to determine the optimal, non-toxic concentration of this compound for your specific primary cell type through dose-response experiments.[12]
-
Primary Cell Variability: Primary cells can exhibit significant donor-to-donor variability.[11] It is important to use cells from multiple donors to ensure the reproducibility of the findings.
-
Off-Target Effects: While this compound is a potent OGT inhibitor, the possibility of off-target effects should be considered. Control experiments are essential to validate the observed phenotypes.
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments to account for any effects of the solvent on the cells.
Conclusion
This compound is a valuable tool for investigating the role of O-GlcNAcylation in primary cell models. By carefully designing and executing experiments using the protocols and data provided in these application notes, researchers can gain significant insights into the biological functions of this critical post-translational modification and its implications in health and disease.
References
- 1. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The Emerging Roles of Protein Interactions with O-GlcNAc Cycling Enzymes in Cancer [mdpi.com]
- 4. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of O-GlcNAc Transferase Alters the Differentiation and Maturation Process of Human Monocyte Derived Dendritic Cells [mdpi.com]
- 8. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 9. Primary Cell Culture Protocol [cellbiologics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Primary Cell Culture Basics [sigmaaldrich.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting OSMI-2 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the O-GlcNAc Transferase (OGT) inhibitor, OSMI-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT). OGT is the sole enzyme responsible for adding O-linked N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a key regulator of a wide range of cellular processes, including signal transduction, transcription, and metabolism. This compound acts by entering the cell and inhibiting OGT, thereby reducing the levels of O-GlcNAcylated proteins.
Q2: What is the appearance and solubility of this compound?
A2: this compound is typically supplied as a white to off-white powder. It is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, solid this compound powder should be stored at -20°C. Stock solutions of this compound in DMSO can be stored at -80°C for up to six months. For shorter periods, stock solutions may be kept at -20°C for up to one month. It is important to minimize freeze-thaw cycles.
Troubleshooting Guide for this compound Instability in Solution
Researchers may encounter instability of this compound in solution, leading to a loss of inhibitory activity and inconsistent experimental results. This guide addresses common issues and provides troubleshooting strategies.
Problem 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media.
-
Cause: this compound has low solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate out of solution.
-
Solution:
-
Serial Dilution: Perform serial dilutions of the concentrated DMSO stock in DMSO to an intermediate concentration before the final dilution into the aqueous buffer or cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤ 0.5%) to maintain solubility and minimize solvent effects on the experiment.
-
Vortexing/Mixing: Vortex or mix the solution thoroughly during the final dilution step to ensure rapid and uniform dispersion of this compound.
-
Problem 2: Gradual Loss of this compound Activity in Prepared Solutions.
-
Cause: this compound, like many small molecules containing ester functional groups, can be susceptible to hydrolysis, particularly in aqueous solutions with non-neutral pH. The methyl ester moiety in this compound can be hydrolyzed to the corresponding carboxylic acid, which may have reduced cell permeability or altered inhibitory activity.
-
Solution:
-
Fresh Solutions: Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment.
-
pH Control: Maintain the pH of aqueous buffers as close to neutral (pH 7.2-7.4) as possible. Avoid highly acidic or basic conditions.
-
Storage of Aqueous Solutions: If temporary storage of aqueous dilutions is necessary, keep them on ice and use them within a few hours.
-
Problem 3: Inconsistent Results Suggesting Degradation of this compound.
-
Cause: In addition to hydrolysis, other factors can contribute to the degradation of this compound. These include:
-
Oxidation: Exposure to air and light can lead to oxidative degradation of the molecule. The quinoline and thiophene rings in this compound may be susceptible to oxidation.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation of the compound.
-
-
Solution:
-
Protection from Light: Store stock solutions and handle working solutions in amber vials or tubes, or wrap containers in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
-
Minimize Air Exposure: Keep containers tightly sealed to minimize exposure to atmospheric oxygen.
-
Quantitative Data on this compound Stability
While specific quantitative stability data for this compound is not extensively published, the following table provides general guidance based on the stability of similar small molecules in DMSO. It is crucial to perform your own stability assessments for your specific experimental conditions.
| Solvent | Temperature | Storage Duration | Expected Stability | Recommendations |
| DMSO | -80°C | ≤ 6 months | High | Aliquot to minimize freeze-thaw cycles. |
| DMSO | -20°C | ≤ 1 month | Moderate | Suitable for short-term storage. |
| DMSO | 4°C | ≤ 1 week | Low | Not recommended for long-term storage. |
| DMSO | Room Temperature | ≤ 24 hours | Very Low | Avoid; significant degradation may occur. |
| Aqueous Buffer (pH 7.4) with ≤0.5% DMSO | 4°C | ≤ 24 hours | Low | Prepare fresh and use immediately if possible. |
| Cell Culture Medium with ≤0.5% DMSO | 37°C | ≤ 8 hours | Low | Prepare fresh for each experiment and add to cells promptly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the DMSO stock solution in DMSO to an intermediate concentration.
-
For the final dilution into aqueous buffer or cell culture medium, add the intermediate DMSO solution to the aqueous vehicle while vortexing to ensure rapid mixing. The final DMSO concentration should be kept to a minimum (e.g., ≤ 0.5%).
-
Protocol 2: General Procedure for a Forced Degradation Study of this compound
This protocol provides a framework for assessing the stability of this compound under various stress conditions. Analysis of the stressed samples is typically performed by a stability-indicating HPLC method.
-
Acid Hydrolysis:
-
Incubate a solution of this compound in a mild acidic solution (e.g., 0.01 N HCl) at a controlled temperature (e.g., 40°C).
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Base Hydrolysis:
-
Incubate a solution of this compound in a mild basic solution (e.g., 0.01 N NaOH) at a controlled temperature (e.g., 40°C).
-
Collect aliquots at various time points.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Incubate a solution of this compound with a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂) at room temperature.
-
Collect aliquots at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions to serve as a dark control.
-
-
Thermal Degradation:
-
Incubate a solution of this compound at an elevated temperature (e.g., 60°C).
-
Collect aliquots at various time points.
-
Visualizations
O-GlcNAc Transferase (OGT) Signaling Pathway
Caption: The O-GlcNAc cycling pathway and its inhibition by this compound.
Troubleshooting Workflow for this compound Instability
Caption: A logical workflow for troubleshooting this compound instability issues.
Technical Support Center: Overcoming Compensatory OGT Upregulation with OSMI-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the O-GlcNAc Transferase (OGT) inhibitor, OSMI-2. This guide focuses on understanding and overcoming the common challenge of compensatory OGT upregulation following treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT). OGT is the sole enzyme responsible for adding O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. By binding to the active site of OGT, this compound competitively inhibits its catalytic activity, leading to a global reduction in protein O-GlcNAcylation[1].
Q2: What is compensatory OGT upregulation and why does it occur?
A common cellular response to OGT inhibition by this compound is the upregulation of OGT protein levels[2]. This is a homeostatic feedback mechanism to counteract the effects of the inhibitor and restore global O-GlcNAcylation levels. The upregulation can occur through both transcriptional and translational control mechanisms, including increased splicing of OGT mRNA and modulation of protein translation efficiency[3][4].
Q3: How can I overcome compensatory OGT upregulation in my experiments?
Several strategies can be employed to overcome this compensatory mechanism and enhance the effects of OGT inhibition:
-
Combination Therapy: Synergistic effects have been observed when this compound is combined with other therapeutic agents. For example, combining this compound with CDK9 inhibitors (e.g., AT7519) has been shown to be synthetically lethal in prostate cancer cells by preventing the compensatory upregulation of OGT and enhancing transcriptional inhibition[2][5][6]. Similar synergistic effects have been reported with chemotherapeutic agents like doxorubicin and docetaxel.
-
Time-Course and Dose-Response Optimization: The extent of OGT upregulation can be time and dose-dependent. Performing a careful time-course and dose-response experiment will help identify a window where O-GlcNAcylation is effectively reduced before significant compensatory upregulation occurs.
-
Genetic Approaches: To complement pharmacological inhibition, consider using siRNA or shRNA to knockdown OGT expression. This can help validate on-target effects of this compound and bypass the immediate compensatory protein upregulation.
Q4: What are the expected downstream effects of this compound treatment?
Inhibition of OGT by this compound can lead to various cellular effects, including:
-
Reduction in global O-GlcNAcylation.
-
Induction of Endoplasmic Reticulum (ER) stress.
-
Alterations in cell cycle progression.
-
Modulation of various signaling pathways, including the PI3K/mTOR pathway[7].
-
In some cancer cell lines, a modest reduction in proliferation when used as a single agent[2].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No significant decrease in global O-GlcNAcylation after this compound treatment. | 1. Insufficient this compound concentration or incubation time. 2. Rapid compensatory OGT upregulation. 3. Poor cell permeability in the specific cell line. 4. Inactive this compound compound. | 1. Perform a dose-response (10-100 µM) and time-course (2-24 hours) experiment to determine optimal conditions. 2. Harvest cells at earlier time points (e.g., 4-8 hours) post-treatment. Consider combination therapy to block the compensatory response. 3. Verify the cell permeability of this compound in your cell line using a positive control for OGT inhibition. 4. Ensure proper storage and handling of this compound. Test a fresh batch of the compound. |
| Increased OGT protein levels observed on Western blot after this compound treatment. | This is the expected compensatory upregulation. | This confirms the on-target effect of this compound. To mitigate this, consider the strategies outlined in FAQ Q3, such as combination therapy or shorter treatment durations for your specific experimental question. |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density. 2. Uneven drug distribution. 3. Edge effects in the multi-well plate. 4. Sub-optimal assay incubation time. | 1. Ensure a homogenous single-cell suspension and accurate cell counting before seeding. 2. Mix the plate gently by tapping or using an orbital shaker after adding this compound. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 4. Optimize the incubation time for your specific cell line and viability reagent (e.g., MTT, MTS). |
| Difficulty in detecting protein-protein interactions with OGT by Co-IP after this compound treatment. | 1. The interaction is dependent on OGT's catalytic activity. 2. The interaction is transient or weak. 3. Antibody is not suitable for IP. | 1. This compound may disrupt the interaction. Consider using a catalytically inactive OGT mutant as a control. 2. Optimize lysis and wash buffers to preserve weak interactions. Consider cross-linking agents. 3. Use an IP-validated antibody for OGT. Test multiple antibodies if necessary. |
Quantitative Data Summary
Table 1: Dose-Response of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| LNCaP | Prostate Cancer | ~40 | 72 hours |
| PC3 | Prostate Cancer | Not reached | 72 hours |
| HepG2 | Liver Cancer | ~50 | 48 hours |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions and cell line.
Table 2: Synergistic Effects of this compound in Combination with Other Drugs
| Combination | Cell Line | Effect |
| This compound + AT7519 (CDK9i) | LNCaP | Synthetic lethality, enhanced inhibition of RNA Pol II phosphorylation[2] |
| This compound + Doxorubicin | HepG2 | Enhanced apoptotic cell death, increased p53 activation |
| This compound + Docetaxel | PC3, DU145 | Increased sensitivity to docetaxel, higher apoptosis rate |
Experimental Protocols
Western Blot for Global O-GlcNAcylation
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentration and time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to normalize protein levels.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound (and/or a combination drug). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the media and add 100 µL of DMSO or solubilization buffer to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Transcriptional regulation of O-GlcNAc homeostasis is disrupted in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc transferase maintains metabolic homeostasis in response to CDK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing OSMI-2 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing off-target effects of the O-GlcNAc Transferase (OGT) inhibitor, OSMI-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a cell-permeable small molecule inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) Transferase (OGT).[1][2][3][4][5] OGT is the sole enzyme responsible for adding the O-GlcNAc sugar modification to nuclear and cytoplasmic proteins, making it a critical regulator of cellular processes like transcription and signaling.[6] this compound itself is a precursor that is activated by cellular esterases upon entering the cell, allowing it to bind to the OGT active site.[7]
Q2: How does this compound treatment affect cells?
Treatment with this compound typically leads to a time- and dose-dependent reduction in global O-GlcNAc levels.[1][5][8] An expected on-target effect is the reduced growth of cells over time, which is consistent with OGT knockdown, though this is generally not accompanied by apoptosis.[1][3][9] Users may also observe a decrease in the cleavage of Host Cell Factor 1 (HCF-1), a known OGT substrate.[1][9] Interestingly, cells can adapt to prolonged OGT inhibition by increasing the expression of OGT, which may lead to a recovery of O-GlcNAc levels at later time points (e.g., 24 hours).[1][3][5]
Q3: Does this compound have known off-target effects?
Current research suggests that this compound has minimal off-target effects.[10] Studies using transcriptomic and proteomic analyses have shown that cells capable of compensating for OGT inhibition by upregulating OGT expression exhibit limited overall changes, providing evidence for the inhibitor's specificity.[10] However, as with any small molecule inhibitor, off-target effects can be context-dependent and should be empirically validated in the experimental system being used.
Q4: What are the recommended working concentrations and treatment times for this compound?
The optimal concentration and duration of this compound treatment can vary between cell lines.
-
For reducing global O-GlcNAc levels: Treatment with 20-50 μM for 4-8 hours is often effective in cell lines like HCT116.[1][5]
-
For observing effects on cell proliferation: Longer-term experiments (e.g., 96 hours) are typically required.[7][9]
-
For chromatin-related studies: A 4-hour treatment with 40 μM this compound has been shown to decrease O-GlcNAc marks on chromatin in PC3 cells.[8]
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Inhibitor Potency and Cellular Activity
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (Kd) | 140 nM | O-GlcNAc Transferase (OGT) | [7] |
| Effective Concentration (O-GlcNAc Reduction) | 20-50 µM | HCT116 Cells | [1][5] |
| Effective Concentration (Chromatin O-GlcNAc) | 40 µM | PC3 Cells | [8] |
| Effective Concentration (Growth Inhibition) | 40 µM | LNCaP Cells | [7] |
Table 2: Observed On-Target Cellular Effects
| Effect | Cell Line | Treatment Conditions | Result | Reference |
| Global O-GlcNAcylation | HCT116 | 20-50 µM, 4-8 hours | Levels are reduced | [1][5] |
| Global O-GlcNAcylation | HCT116 | 20 µM, >8-24 hours | Levels begin to recover | [1][3] |
| HCF-1 Cleavage | HCT116 | 20-50 µM | Cleavage is reduced | [1] |
| Cell Proliferation | LNCaP | 40 µM, 96 hours | Proliferation is modestly reduced | [10] |
| OGT Protein Levels | HCT116, LNCaP | 20 µM, 24 hours | OGT levels increase | [1][10] |
Troubleshooting Guides
Q5: I am not observing a decrease in global O-GlcNAc levels after this compound treatment. What could be the issue?
This is a common issue that can arise from several factors. Follow this troubleshooting workflow:
Q6: My cells show reduced proliferation. Is this an off-target effect of this compound?
Reduced cell proliferation is an expected on-target consequence of OGT inhibition and is consistent with results from OGT knockdown experiments.[1][9] However, if you observe significant apoptosis or cytotoxicity, especially at high concentrations, it could indicate potential off-target effects.
Recommendations:
-
Perform a Dose-Response Curve: Assess cell viability (e.g., using a CCK-8 or MTT assay) across a range of this compound concentrations to determine the therapeutic window.
-
Include Positive Controls: Use a known cytotoxic agent as a positive control for apoptosis.
-
Compare with Genetic Knockdown: Use siRNA or shRNA to knock down OGT and compare the cellular phenotype to that induced by this compound. A similar phenotype supports an on-target effect.
Q7: How can I definitively confirm that this compound is engaging OGT in my cells and that my observed phenotype is not from an off-target?
Confirming on-target engagement is crucial. A combination of biophysical and proteomic methods provides the most robust validation.
-
Cellular Thermal Shift Assay (CETSA): This method directly measures the binding of a ligand (this compound) to its target protein (OGT) in intact cells.[11][12][13] Ligand binding stabilizes the protein, increasing its resistance to thermal denaturation.
-
Quantitative Proteomics: This approach can identify unintended protein targets.[14][15] By comparing the protein interaction profiles of cells treated with a vehicle versus an this compound probe, off-targets can be identified.
-
Phenocopying: The biological effects of this compound should be mimicked by other, structurally distinct OGT inhibitors (like OSMI-4) or by genetic silencing of OGT.[10]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for OGT Target Engagement
This protocol is adapted from established CETSA methodologies to verify the binding of this compound to OGT within cells.[11][12][16]
-
Cell Treatment:
-
Culture cells (e.g., HCT116) to 80-90% confluency.
-
Treat one set of cells with this compound (e.g., 40 µM) and a control set with vehicle (DMSO) for the desired time (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots in PCR tubes, one for each temperature point.
-
-
Heat Treatment:
-
Heat the aliquots at a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.[16] An unheated sample should be kept on ice as a control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble OGT remaining at each temperature using Western blotting with an anti-OGT antibody.
-
Expected Result: In this compound-treated samples, OGT should remain soluble at higher temperatures compared to the vehicle-treated control, indicating thermal stabilization upon binding.
-
Protocol 2: Quantitative Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying potential off-targets using chemical proteomics, adapted from established methods.[14][15][17][18]
-
Probe Synthesis:
-
Synthesize a "clickable" analog of this compound containing a bio-orthogonal handle, such as an alkyne group, with minimal structural perturbation.
-
-
Cell Treatment and Lysis:
-
Treat cells with the alkyne-OSMI-2 probe. Include a control group treated with the parent this compound compound for competition analysis.
-
Lyse the cells under denaturing conditions to create a total proteome lysate.
-
-
Click Chemistry and Affinity Purification:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-probe-bound proteins.
-
Enrich the biotin-tagged proteins using streptavidin-coated beads (pull-down).
-
-
Mass Spectrometry:
-
Elute the enriched proteins from the beads and digest them into peptides (e.g., with trypsin).
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins enriched in the probe-treated sample compared to the control. Proteins that are significantly enriched and whose enrichment is competed away by the parent this compound compound are considered potential off-targets.
-
Utilize databases to assess if identified hits are common "sticky" or abundant background binders.[14]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Writing and erasing O-GlcNAc from target proteins in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 15. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. QUANTITATIVE PROTEOMIC APPROACHES TO STUDY DRUG MECHANISM OF ACTION [air.unimi.it]
- 18. Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
how to address variability in OSMI-2 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers address variability in experimental results when using OSMI-2, a cell-permeable O-GlcNAc Transferase (OGT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT). OGT is the sole enzyme responsible for adding the O-linked N-acetylglucosamine (O-GlcNAc) sugar modification to nuclear and cytoplasmic proteins. By inhibiting OGT, this compound leads to a decrease in global O-GlcNAcylation levels. It has been observed to increase the splicing of detained introns in cells.[1][2][3]
Q2: I am observing a reduction in O-GlcNAc levels at early time points, but they recover with longer this compound treatment. Is this an expected outcome?
Yes, this can be an expected result. In cell lines such as HCT116, treatment with this compound has been shown to reduce O-GlcNAc levels at shorter treatment times (e.g., less than 8 hours).[1][4][5] However, at longer time points (e.g., 24 hours), O-GlcNAc levels may begin to recover.[1][4][5] This recovery may be explained by a compensatory increase in OGT protein levels.[5]
Q3: What is the recommended concentration range and treatment duration for this compound in cell culture?
The effective concentration of this compound can vary between cell lines. However, a common concentration range used in studies with HCT116 cells is 20-50 µM.[1][5] Treatment durations can range from 4 to 24 hours, depending on the experimental goal.[1][5] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[5] For in vivo studies, specific formulations are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4] It is crucial to add the solvents sequentially and ensure complete dissolution, which may require ultrasonication.[1][5] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1]
Troubleshooting Guides
Issue 1: High Variability in O-GlcNAc Inhibition Between Replicates
High variability between replicates can obscure the true effect of this compound. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health or Density | Ensure a consistent cell seeding density across all wells and plates. Visually inspect cells for uniform morphology and confluence before treatment. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like stock solutions in DMSO. |
| Uneven Drug Distribution | After adding this compound to the media, gently swirl the plate to ensure even distribution. Avoid disturbing the cell monolayer. |
| Cell Line Instability | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. |
Issue 2: Lack of Expected O-GlcNAc Inhibition
If you do not observe the expected decrease in O-GlcNAc levels, consider the following factors.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the EC50 in your cell line. |
| Inappropriate Treatment Duration | Conduct a time-course experiment to identify the optimal time point for observing maximal O-GlcNAc inhibition. Remember that levels may recover over time.[5] |
| Degraded this compound Stock | Prepare fresh this compound stock solution. Ensure proper storage conditions are maintained.[1] |
| High Cell Density | High cell confluence can sometimes reduce the effective concentration of the inhibitor per cell. Optimize cell seeding density. |
| Antibody Issues (for Western Blot) | Validate your O-GlcNAc antibody using a positive and negative control. Ensure you are using the recommended antibody dilution and protocol. |
Experimental Protocols
General Protocol for In Vitro this compound Treatment and Western Blot Analysis
This protocol provides a general framework for treating cells with this compound and assessing changes in global O-GlcNAcylation by Western blot.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For a working solution, dilute the stock in pre-warmed cell culture media to the desired final concentration (e.g., 20-50 µM).
-
Treatment: Remove the existing media from the cells and replace it with the media containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Table 1: Summary of Experimental Parameters for this compound from Literature
| Parameter | Details | Reference |
| Cell Line | HCT116 | [1][5] |
| Concentration Range | 20 - 50 µM | [1][5] |
| Incubation Time | 4 - 24 hours | [1][5] |
| Observed Effect | Reduction in O-GlcNAc levels at shorter treatment times (<8h), with potential recovery at longer times. | [1][4][5] |
| In Vitro Formulation | DMSO | [5] |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [1][4] |
Visualizations
Caption: OGT catalyzes the addition of O-GlcNAc to proteins; this compound inhibits this process.
Caption: A typical workflow for assessing the effect of this compound on protein O-GlcNAcylation.
Caption: A decision tree to guide troubleshooting of common this compound experimental issues.
References
Technical Support Center: Refining OSMI-2 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the in vivo dosage of OSMI-2, a cell-permeable O-linked N-acetylglucosamine transferase (OGT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2] OGT is a crucial enzyme that catalyzes the addition of O-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation.[2][3][4] This process is vital for regulating numerous cellular processes, including transcription, signaling, and metabolism. By inhibiting OGT, this compound reduces global O-GlcNAcylation, thereby impacting various cellular functions.[1][2]
Q2: What is a recommended starting dosage for this compound in in vivo mouse studies?
A2: Based on available preclinical data for a closely related OGT inhibitor, a starting dose of 10 mg/kg/day administered intraperitoneally (i.p.) has been shown to be effective in a mouse tumor model.[5] However, it is crucial to perform a dose-finding study, such as a Maximum Tolerated Dose (MTD) study, to determine the optimal and safest dose for your specific animal model and experimental conditions.[6][7][8]
Q3: How should I formulate this compound for in vivo administration?
A3: A common formulation for small molecule inhibitors for intraperitoneal injection is a mixture of solvents to ensure solubility and bioavailability. A recommended general formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS[1]
It is essential to prepare the formulation by adding each solvent sequentially and ensuring the solution is clear before adding the next. For nude mice or animals with reduced tolerance, the DMSO concentration should be kept below 2%.[1]
Q4: What are the expected cellular effects of this compound treatment?
A4: In vitro studies have shown that this compound treatment in HCT116 cells at concentrations of 20-50 μM for 4-24 hours leads to a reduction in O-GlcNAc levels.[2] It has also been observed that prolonged treatment can lead to a compensatory increase in OGT protein levels.[2] In vivo, inhibition of OGT has been shown to delay tumor progression.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in formulation | Poor solubility of the compound. | Gently warm the solution or use sonication to aid dissolution.[1] Ensure the solvents are added sequentially and the solution is clear at each step.[1] |
| No observable in vivo effect at the initial dose | Suboptimal dosage. | Gradually escalate the dose in subsequent experimental groups. Conduct a thorough literature search for similar compounds. Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess drug exposure and target engagement. |
| Poor bioavailability. | Consider alternative routes of administration (e.g., oral gavage, intravenous). Optimize the formulation to enhance solubility and absorption.[9][10] | |
| Signs of toxicity in animals (e.g., weight loss, lethargy) | Dose is above the Maximum Tolerated Dose (MTD). | Reduce the dosage. Perform an MTD study to establish a safe dose range.[6][7][8] Monitor animals closely for clinical signs of toxicity. |
| Variability in experimental results | Inconsistent formulation or administration. | Ensure the formulation is prepared consistently for each experiment. Use precise and consistent administration techniques for all animals. |
| Biological variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight. |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and each solvent based on the desired final concentration and volume.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO. Vortex thoroughly until fully dissolved.
-
Add PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.
-
Add Tween-80 to the mixture. Vortex until the solution is clear.
-
Finally, add the sterile saline or PBS to reach the final volume. Vortex thoroughly.
-
If any precipitation is observed, gently warm the solution or sonicate for a few minutes to aid dissolution.[1]
-
Visually inspect the final formulation for clarity before administration.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[6][7][8]
Animal Model: Select the appropriate mouse strain for your research question. Use healthy, age- and weight-matched animals.
Procedure:
-
Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose (e.g., 10 mg/kg) and a range of escalating doses (e.g., 20 mg/kg, 40 mg/kg, 80 mg/kg).
-
Group Allocation: Assign a small group of animals (e.g., 3-5 mice) to each dose group, including a vehicle control group.
-
Administration: Administer this compound or the vehicle control via the intended route (e.g., intraperitoneal injection) daily for a defined period (e.g., 7-14 days).
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including:
-
Changes in body weight (weigh daily)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, reduced activity)
-
Signs of pain or distress
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-20% reduction in body weight and does not induce severe clinical signs of toxicity or mortality.[7]
-
Data Analysis: Record all observations and body weight data. At the end of the study, a gross necropsy and histopathological analysis of major organs can be performed to assess for any tissue damage.
Data Presentation
Table 1: Hypothetical Maximum Tolerated Dose (MTD) Study Data for this compound
| Dose Group (mg/kg/day) | Number of Animals | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | 5 | +5% | None | 0/5 |
| 10 | 5 | +2% | None | 0/5 |
| 20 | 5 | -3% | Mild, transient lethargy | 0/5 |
| 40 | 5 | -12% | Ruffled fur, moderate lethargy | 1/5 |
| 80 | 5 | -25% | Severe lethargy, hunched posture | 3/5 |
Based on this hypothetical data, the MTD would be considered 20 mg/kg/day.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of OGT by this compound blocks the glycosylation of proteins.
Caption: A stepwise approach for determining the optimal in vivo dose of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
OSMI-2 & Chemotherapy Co-Treatment: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with OSMI-2, particularly in co-treatment protocols with chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a cell-permeable small molecule inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2][3] Its primary function is to enter the cell and block the activity of OGT, the sole enzyme responsible for attaching O-GlcNAc moieties to serine and threonine residues of nuclear and cytoplasmic proteins. This inhibition leads to a global reduction in protein O-GlcNAcylation.[1][4]
Q2: What are the recommended solvent and storage conditions for this compound? A2: this compound is typically dissolved in Dimethyl sulfoxide (DMSO).[4][5] For long-term stability, the powdered form should be stored at -20°C for up to three years. Stock solutions in DMSO can be stored at -80°C for up to one year.[3][4]
Q3: Does this compound have known off-target effects? A3: Current research suggests that this compound has minimal off-target effects. Studies have shown that while it effectively reduces O-GlcNAc levels, the overall transcriptomic and proteomic changes are limited in cells that can compensate for the inhibition, indicating a specific mechanism of action.[6] However, as with any small molecule inhibitor, it is crucial to include appropriate controls to monitor for potential off-target effects in your specific experimental system.
Q4: How does inhibiting OGT with this compound impact cancer cells? A4: OGT is often overexpressed in cancer, and the resulting increase in O-GlcNAcylation affects numerous cellular processes integral to cancer progression, including transcription, metabolism, and cell signaling. By inhibiting OGT, this compound can lead to reduced cell proliferation.[1][3] It has also been shown to render certain cancer cells, such as LNCaP prostate cancer cells, dependent on other signaling pathways like those involving CDK9 for growth, creating a synthetic lethal interaction that can be exploited in co-treatment strategies.[5][6]
Optimizing Co-Treatment Protocols
This section addresses common questions regarding the design and optimization of experiments combining this compound with standard chemotherapeutic agents.
Q1: How do I determine the optimal concentrations for a co-treatment experiment? A1: The first step is to determine the IC50 (half-maximal inhibitory concentration) for each drug individually in your cell line of interest. A dose-response matrix, testing various concentrations of this compound against a range of chemotherapy concentrations, is the standard method. This allows for the calculation of a combination index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Q2: Should this compound and the chemotherapy agent be administered simultaneously or sequentially? A2: The optimal administration schedule (simultaneous, pre-treatment with this compound followed by chemotherapy, or vice-versa) is cell-type and drug-specific.
-
Simultaneous: Both agents are added at the same time to assess their immediate combined effect.
-
Sequential (this compound first): Pre-treating with this compound for a defined period (e.g., 4-24 hours) can sensitize the cells to the subsequent chemotherapeutic agent by altering the O-GlcNAcylation of key proteins involved in drug resistance or apoptosis pathways.
-
Sequential (Chemotherapy first): This is less common but may be relevant if the chemotherapy agent induces a specific cellular state that is then vulnerable to OGT inhibition. It is recommended to test different schedules to identify the most effective protocol.[7][8]
Q3: What key parameters should be considered when designing in vitro drug treatment experiments? A3: To ensure reliable and reproducible results, carefully consider the following:
-
Drug Solvent: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells and consistent across all treatment and control wells.[7][8]
-
Drug Stability: Be aware of the stability of each drug in your culture medium at 37°C. Some compounds may degrade over long incubation periods.[9]
-
Cell Seeding Density: Optimize the initial cell density so that control cells do not become over-confluent by the end of the experiment, as this can affect proliferation rates and drug response.[8]
-
Duration of Exposure: The treatment duration should be relevant to the drug's mechanism and the cell cycle length of your model.[7][9]
Troubleshooting Guide
Issue 1: O-GlcNAc levels are not decreasing after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to confirm the effective concentration range for your specific cell line. |
| Inactive Compound | Ensure the compound has been stored correctly and has not expired.[1][4] If in doubt, purchase a new lot of the inhibitor. |
| Short Incubation Time | The reduction in O-GlcNAc levels can be time-dependent. While effects are seen as early as 4 hours in HCT116 cells, your system may require a longer incubation.[1][4] |
| Cell Line Insensitivity | Some cell lines may be less sensitive to OGT inhibition. Confirm OGT expression levels in your cell line. |
| Antibody/Detection Issue | If using Western blot, ensure your O-GlcNAc antibody is working correctly. Include positive and negative controls (e.g., cell lysates known to have high/low O-GlcNAc levels). |
Issue 2: O-GlcNAc levels recover after an initial decrease.
| Possible Cause | Suggested Solution |
| Cellular Compensation | Cells can respond to OGT inhibition by increasing the expression of OGT itself, leading to a recovery of O-GlcNAc levels over time (e.g., at 24 hours).[1][3][6] |
| Action | Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time point for maximal O-GlcNAc reduction.[1] For longer-term experiments, consider co-treatment strategies that block these compensatory mechanisms. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding plates. Check cell counts for accuracy. |
| Pipetting Errors | Use calibrated pipettes and be precise when adding drugs and reagents. For small volumes, prepare a master mix to distribute to replicate wells. |
| "Edge Effects" in Plates | Evaporation from wells on the outer edges of a 96-well plate can concentrate drugs and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS/media to create a humidity barrier. |
| Inconsistent Incubation Times | Treat all plates and conditions with consistent timing, especially when adding or removing drugs. |
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2260542-60-5 | [4][5] |
| Molecular Formula | C₂₆H₂₅N₃O₇S₂ | [4] |
| Molecular Weight | 555.62 g/mol | [4][5] |
| Solubility (DMSO) | ≥ 100 mg/mL (179.98 mM) | [4] |
| Storage (Powder) | -20°C for 3 years | [3][4] |
| Storage (Solvent) | -80°C for 1 year |[3] |
Table 2: Example In Vitro Effects of this compound Monotherapy
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| HCT116 | 20-50 µM | < 8 hours | Reduction in O-GlcNAc levels | [1][3] |
| HCT116 | 20 µM | 24 hours | O-GlcNAc levels recover; OGT abundance increases | [1][4] |
| LNCaP | 40 µM | 96 hours | Reduced cell confluency (~73% of control) |[5] |
Table 3: Example Data from this compound and CDK9 Inhibitor (AT7519) Co-Treatment This table summarizes published data on the synergistic effect between this compound and a CDK9 inhibitor in LNCaP prostate cancer cells.
| Treatment Condition | Concentration | Incubation Time | Cell Confluency (% of Initial) | Reference |
|---|---|---|---|---|
| Control (Vehicle) | N/A | 96 hours | 81% | [5] |
| This compound | 40 µM | 96 hours | 73% | [5] |
| AT7519 | 0.5 µM | 96 hours | 56% | [5] |
| This compound + AT7519 | 40 µM + 0.5 µM | 96 hours | 19% |[5] |
Key Experimental Protocols
Protocol 1: Western Blot for Detecting O-GlcNAc Levels
-
Cell Seeding & Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat with this compound, chemotherapy, or combination for the desired time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used on the same membrane.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
Protocol 2: Cell Viability Assay for Synergy Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach for 24 hours.
-
Drug Preparation: Prepare a dilution series for this compound and the chemotherapeutic agent in culture media.
-
Treatment: Treat cells according to a dose-response matrix. For example, across the plate, use 8 concentrations of this compound and 8 concentrations of the chemotherapy drug, including a zero-drug control for each. Ensure each well has the same final volume and solvent concentration.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72-96 hours).
-
Viability Measurement: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® for ATP content, MTS, or PrestoBlue™).
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Calculate the IC50 for each drug alone.
-
Use software (e.g., CompuSyn, SynergyFinder) to analyze the dose-response matrix data and calculate a Combination Index (CI) or Synergy Score to quantify the drug interaction.
-
Visualized Workflows and Pathways
Caption: Mechanism of Action for the OGT inhibitor this compound.
Caption: Experimental workflow for synergy analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. bitesizebio.com [bitesizebio.com]
how to control for OSMI-2 enantiomer activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OSMI-2, a cell-permeable inhibitor of O-GlcNAc transferase (OGT). The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Is this compound a single compound, or is it a mixture of isomers?
A1: this compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The commercially available this compound is a single enantiomer, specifically the levorotatory (-) form, as indicated by its optical activity of [α]/D -175.0 to -135.0° (c = 1.0 in chloroform-d). The chemical structure is specified as the (R)-enantiomer. It is crucial to be aware that you are working with a stereochemically pure compound.
Q2: Why is it important that this compound is a single enantiomer?
A2: Biological systems, including enzymes and receptors, are themselves chiral. This means they can interact differently with each enantiomer of a chiral drug or inhibitor. One enantiomer may be highly active, while the other could be less active, inactive, or even have off-target effects leading to toxicity[1][2]. Using a single, defined enantiomer like this compound ensures reproducibility and allows for a clear interpretation of experimental results, attributing the observed effects to the specific stereoisomer.
Q3: What is the activity of the other enantiomer of this compound?
A3: Currently, there is no publicly available information on the synthesis or biological activity of the dextrorotatory (+) enantiomer of this compound. Therefore, a direct comparison of the activities of the two enantiomers is not possible based on existing literature. It is presumed that the provided (R)-enantiomer is the more active form, as is common in drug development.
Q4: How can I be sure of the enantiomeric purity of my this compound sample?
A4: While suppliers provide a certificate of analysis, you can independently verify the enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. A pure sample will show a single peak under appropriate chiral HPLC conditions.
Troubleshooting Guides
Problem: High variability in experimental results with this compound.
-
Possible Cause 1: Inconsistent sample handling. this compound is a small molecule inhibitor and should be stored and handled according to the manufacturer's instructions, typically at -20°C. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solution 1: Prepare single-use aliquots of your this compound stock solution in a suitable solvent like DMSO to minimize degradation.
-
Possible Cause 2: Cellular response to OGT inhibition. Cells can respond to OGT inhibition by upregulating OGT expression over time, which can lead to a recovery of O-GlcNAc levels and affect experimental outcomes, especially in longer-term experiments[3].
-
Solution 2: Perform time-course experiments to determine the optimal window for observing the effects of this compound before cellular compensation mechanisms become significant.
Problem: Unexpected off-target effects are observed.
-
Possible Cause: While this compound is a potent OGT inhibitor, like any pharmacological agent, it may have off-target effects at high concentrations.
-
Solution: It is crucial to perform dose-response experiments to determine the lowest effective concentration of this compound for your specific cell type and assay. Include appropriate controls, such as a structurally related but inactive compound if available, to help distinguish on-target from off-target effects.
Experimental Protocols
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
This is a general protocol for the chiral separation of small molecules. The specific column and mobile phase conditions would need to be optimized for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives, is often a good starting point for screening.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve separation.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
-
Analysis: Inject the sample onto the column and monitor the elution profile with the UV detector. A single peak indicates high enantiomeric purity. If a racemic mixture were analyzed, two peaks would be observed.
Protocol 2: In Vitro OGT Activity Assay
This protocol describes a common method to measure the enzymatic activity of OGT in the presence of an inhibitor.
-
Reagents:
-
Recombinant human OGT enzyme.
-
UDP-[3H]-GlcNAc (radiolabeled sugar donor).
-
Peptide or protein substrate for OGT (e.g., a synthetic peptide containing a known O-GlcNAcylation site).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
This compound enantiomers (if both were available) dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, OGT substrate, and varying concentrations of the this compound enantiomer (or DMSO as a vehicle control).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding UDP-[3H]-GlcNAc and the OGT enzyme.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a high concentration of EDTA or by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated UDP-[3H]-GlcNAc.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of OGT inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 3: Cell-Based O-GlcNAcylation Assay
This protocol assesses the ability of an inhibitor to reduce protein O-GlcNAcylation in cultured cells.
-
Cell Culture: Plate cells of interest (e.g., HEK293T or HeLa) and grow to a suitable confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (or a vehicle control) for a specific duration (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and OGA inhibitors (e.g., Thiamet-G).
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody that recognizes O-GlcNAcylated proteins (e.g., RL2 or CTD110.6).
-
Use a loading control antibody (e.g., anti-actin or anti-tubulin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities to determine the reduction in global O-GlcNAcylation at different inhibitor concentrations.
Data Presentation
Table 1: Hypothetical Comparative Activity of this compound Enantiomers
This table is a template to illustrate how data would be presented if both enantiomers were available and tested. The values are for illustrative purposes only.
| Compound | OGT IC₅₀ (nM) | Cellular O-GlcNAc Reduction EC₅₀ (µM) |
| (R)-(-)-OSMI-2 | 50 | 10 |
| (S)-(+)-OSMI-2 | >10,000 | >100 |
Visualizations
Caption: OGT signaling pathway and point of inhibition by this compound.
Caption: Workflow for assessing enantiomer-specific activity.
References
Technical Support Center: O-GlcNAc Level Recovery Post-OSMI-2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the recovery of O-GlcNAc levels following prolonged exposure to the O-GlcNAc Transferase (OGT) inhibitor, OSMI-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect O-GlcNAc levels?
This compound is a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase (OGT). OGT is the sole enzyme responsible for attaching O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. By inhibiting OGT, this compound prevents this modification, leading to a global decrease in protein O-GlcNAcylation within the cell.
Q2: After removing this compound, will O-GlcNAc levels return to baseline?
Yes. O-GlcNAcylation is a dynamic and reversible post-translational modification. Upon removal of this compound through a washout procedure, active OGT will resume its function, and O-GlcNAc levels are expected to recover to baseline levels. This recovery is driven by the cell's natural homeostatic mechanisms.[1]
Q3: How does the cell's homeostatic machinery contribute to O-GlcNAc recovery?
Cells respond to decreased O-GlcNAc levels by initiating compensatory mechanisms. Prolonged OGT inhibition can lead to an upregulation of OGT expression and a decrease in the expression of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc.[1] This re-tilts the balance towards O-GlcNAc addition, facilitating a potentially rapid recovery once the inhibitor is removed.
Q4: How long does it typically take for O-GlcNAc levels to recover after this compound washout?
The recovery timeline can vary depending on the cell type, the duration and concentration of this compound exposure, and specific culture conditions. Generally, a significant recovery can be observed within hours. While specific kinetic data for this compound is limited, studies on other OGT inhibitors show that recovery can peak within 2-6 hours and return to baseline levels by 24 hours. Researchers should perform a time-course experiment to determine the precise kinetics for their specific model system.
Troubleshooting Guide
Issue 1: O-GlcNAc levels are not recovering after this compound washout.
-
Question: I've performed the washout protocol, but my Western blot shows that O-GlcNAc levels remain low even after 24 hours. What could be the problem?
-
Answer:
-
Incomplete Washout: The most common issue is residual this compound remaining in the culture. Ensure your washout protocol is thorough. We recommend washing the cells at least 2-3 times with a generous volume of fresh, pre-warmed, drug-free medium.
-
Inhibitor Re-release: Cells can sequester small molecules and slowly release them back into the medium. If you suspect this, include an additional medium change 2-4 hours after the initial washout.
-
Cell Health: Prolonged exposure to any inhibitor can impact cell viability and health. If cells are stressed or senescent, their ability to synthesize UDP-GlcNAc (the substrate for OGT) and new proteins may be compromised, hindering recovery. Check cell viability using a Trypan Blue assay and inspect morphology.
-
Depleted UDP-GlcNAc Stores: The Hexosamine Biosynthetic Pathway (HBP) produces UDP-GlcNAc. Ensure your culture medium contains sufficient glucose (e.g., high glucose DMEM) to fuel this pathway, which is essential for OGT activity.
-
Issue 2: High levels of cell death are observed after the washout procedure.
-
Question: My cells are detaching and showing signs of apoptosis after I wash out the this compound. Why is this happening?
-
Answer:
-
Washout Procedure Stress: The physical process of multiple washes, centrifugation (if applicable), and medium changes can be stressful for sensitive cell lines. Handle cells gently, use pre-warmed solutions, and minimize the time cells spend outside the incubator.
-
Toxicity of Long-Term Exposure: The "long this compound exposure" itself may have been cytotoxic. O-GlcNAcylation is critical for many cellular processes, and its prolonged absence can trigger stress and apoptotic pathways. Consider reducing the concentration or duration of this compound treatment in future experiments.
-
"O-GlcNAc Rebound" Shock: A very rapid restoration of O-GlcNAcylation on key proteins could potentially disrupt signaling pathways that have adapted to a low-O-GlcNAc state, leading to a stress response. Analyzing earlier recovery time points (e.g., 1, 2, 4 hours) may provide insight into this.
-
Quantitative Data on O-GlcNAc Recovery
The following table provides a summary of expected O-GlcNAc recovery percentages over a 24-hour period following the washout of an OGT inhibitor. These values are representative and should be confirmed with a time-course experiment in your specific cell line.
| Time Post-Washout | Expected Recovery of Total O-GlcNAc Levels (% of Baseline) | Notes |
| 0 hours | < 10% | O-GlcNAc levels immediately after washout reflect the inhibited state. |
| 2 hours | 20 - 40% | Initial recovery phase, driven by existing OGT and available UDP-GlcNAc. |
| 4 hours | 40 - 70% | Continued rapid increase in O-GlcNAcylation. |
| 8 hours | 60 - 90% | Recovery approaches baseline. Homeostatic mechanisms may be upregulating OGT. |
| 16 hours | 85 - 100% | O-GlcNAc levels are expected to be near or at baseline. |
| 24 hours | 90 - 100% | Full recovery is expected. Levels may stabilize at baseline. |
Experimental Protocols & Methodologies
Protocol 1: Long-Term this compound Exposure and Washout
This protocol details the procedure for treating adherent cells with this compound followed by a thorough washout to study the recovery of O-GlcNAc levels.
-
Cell Plating: Plate cells at a density that will ensure they are approximately 70-80% confluent at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 10-50 µM).
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO-only).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Washout Procedure:
-
Pre-warm a sufficient quantity of complete culture medium and a balanced salt solution (e.g., PBS, sterile) to 37°C.
-
Aspirate the this compound-containing medium from the culture dish.
-
Gently wash the cell monolayer by adding 5-10 mL of warm PBS to the dish. Swirl gently and aspirate.
-
Add 5-10 mL of warm, drug-free complete medium to the dish. Swirl gently and aspirate. This is the first medium wash.
-
Repeat the medium wash (step 3.4) one more time for a total of two medium washes.
-
After the final wash, add the appropriate volume of fresh, drug-free complete medium. This is your Time 0 sample.
-
-
Recovery Time Course:
-
Return the cells to the incubator.
-
Harvest cell lysates at various time points post-washout (e.g., 0, 2, 4, 8, 16, 24 hours) for analysis.
-
Protocol 2: Western Blot Analysis of Total O-GlcNAc Levels
This protocol describes how to assess global O-GlcNAc levels from cell lysates.
-
Cell Lysis:
-
Place the culture dish on ice and wash cells once with ice-cold PBS.
-
Aspirate PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is your whole-cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a pan-O-GlcNAc primary antibody (e.g., RL2 or CTD110.6) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To normalize, strip the membrane and re-probe for a loading control protein (e.g., β-actin, GAPDH, or tubulin).
-
Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the relative O-GlcNAc level for each time point compared to the vehicle control (set to 100% recovery).
-
Visualizations: Workflows and Pathways
References
improving the cell permeability of OSMI-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using OSMI-2, a cell-permeable inhibitor of O-GlcNAc transferase (OGT). Our goal is to help you overcome common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule inhibitor of O-linked N-acetylglucosamine (O-GlcNAc) transferase (OGT).[1][2][3] Its primary mechanism of action is to bind to the active site of OGT, preventing the addition of O-GlcNAc moieties to serine and threonine residues of nuclear and cytoplasmic proteins.[4] This leads to a global reduction in protein O-GlcNAcylation, affecting various cellular processes.
Q2: Is this compound cell-permeable?
A2: Yes, this compound is designed to be a cell-permeable inhibitor of OGT.[1][2][3][5] It can cross the cell membrane to reach its intracellular target. However, the efficiency of uptake and the resulting intracellular concentration can be influenced by experimental conditions and cell type.
Q3: What are the expected downstream effects of this compound treatment?
A3: The primary and most direct effect of this compound treatment is a decrease in total cellular O-GlcNAcylation levels.[1][4] This can be observed as early as 4-8 hours of treatment.[1][3] Other reported downstream effects include a reduction in cell proliferation and alterations in pathways related to the cell cycle.[1][4]
Q4: Why do O-GlcNAc levels recover after prolonged treatment with this compound?
A4: Cells can activate compensatory mechanisms in response to OGT inhibition. Prolonged treatment with this compound can lead to an increase in OGT protein expression.[1][4] This increase in the amount of the target enzyme can overcome the inhibitory effect of this compound, leading to a recovery of O-GlcNAc levels, sometimes as early as 24 hours post-treatment.[1][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: No observable decrease in global O-GlcNAcylation after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations typically range from 20 µM to 50 µM.[1] |
| Inappropriate Treatment Duration | For observing a reduction in O-GlcNAc levels, short treatment times (<8 hours) are often most effective.[1][3] At longer time points, cellular compensatory mechanisms may restore O-GlcNAcylation. |
| Cell Line-Specific Resistance | Some cell lines may have inherent resistance or more rapid compensatory responses. Consider using a positive control cell line, such as HCT116, where this compound has been shown to be effective.[1][6] |
| Reagent Instability | Ensure that your this compound stock solution has been stored correctly. For long-term storage, it is recommended to store powdered this compound at -20°C for up to 3 years and in solvent at -80°C for up to 6 months.[1][6] |
| Poor Cell Permeability in a Specific Model | Although this compound is cell-permeable, unique characteristics of your cell model (e.g., thick cell wall in non-mammalian cells) could hinder uptake. Consider performing a cellular thermal shift assay (CETSA) or using a fluorescently tagged analog (if available) to confirm target engagement. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | Ensure consistency in cell density, passage number, and media composition between experiments. Changes in cellular metabolism can affect OGT activity and O-GlcNAcylation. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. If using DMSO as a solvent, ensure the final concentration in the media is consistent and non-toxic to your cells.[6] |
| Timing of Analysis | Due to the dynamic nature of the cellular response to OGT inhibition, it is critical to perform analyses at consistent time points after treatment. |
Problem 3: Unexpected cytotoxicity observed.
| Possible Cause | Suggested Solution |
| High Concentration of this compound | While this compound generally shows modest effects on proliferation at effective concentrations, high doses may induce cytotoxicity.[4] Determine the IC50 for your cell line and use concentrations below this for mechanistic studies. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). |
| Prolonged Inhibition of OGT | Long-term disruption of O-GlcNAcylation can be detrimental to cell health. Consider shorter treatment durations or washout experiments. |
Experimental Protocols
Protocol 1: Assessment of Global O-GlcNAcylation by Western Blot
This protocol allows for the semi-quantitative assessment of changes in total protein O-GlcNAcylation following this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0, 10, 20, 40, 50 µM).
-
Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Visualizations
Caption: O-GlcNAc cycling and the inhibitory action of this compound on OGT.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
best practices for storing and handling OSMI-2
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling OSMI-2, a cell-permeable O-linked N-acetylglucosamine transferase (OGT) inhibitor. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Storage and Handling of this compound
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
Storage Recommendations
This compound is available as a powder and can be reconstituted in a solvent. Adherence to the following storage conditions is recommended to ensure the compound's integrity.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1] | Store in a dry, dark place. |
| 4°C | 2 years[1] | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1][2] | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month[1][2] | Suitable for short-term storage of stock solutions. |
Note: Short periods at room temperature, such as during shipping, are unlikely to significantly affect the product's efficacy.[1]
Reconstitution and Preparation of Working Solutions
Careful preparation of this compound solutions is critical for accurate and consistent experimental results.
Reconstitution Protocol
-
Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mg/mL.[1] It is crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of this compound.[1]
-
Reconstitution Procedure :
-
Allow the powdered this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
To aid dissolution, sonicate the solution.[1]
-
-
Storage of Stock Solutions : Aliquot the reconstituted stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Preparation of Working Solutions for Cell Culture
To avoid precipitation and ensure accurate dosing in cell-based assays, follow these steps when preparing working solutions from a DMSO stock:
-
Pre-warming : Gently warm the DMSO stock solution to room temperature.
-
Serial Dilution : Perform serial dilutions of the DMSO stock in cell culture medium to achieve the final desired concentration. It is recommended to add the this compound stock solution to the culture medium and mix immediately and thoroughly.
-
Final DMSO Concentration : Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Western Blot for Detecting O-GlcNAc Levels
This protocol outlines the steps to assess the effect of this compound on total protein O-GlcNAcylation in cultured cells.
Materials:
-
HCT116 cells (or other cell line of interest)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment : Seed HCT116 cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 20-50 µM) for the desired time (e.g., 4-24 hours).[3] Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer : Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Washing : Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing : Repeat the washing step.
-
Detection : Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing : If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound powder | 1. Use of non-anhydrous or old DMSO. 2. Insufficient agitation. | 1. Use fresh, anhydrous, high-purity DMSO.[1] 2. Sonicate the solution to aid dissolution.[1] |
| Precipitation of this compound in cell culture media | 1. High final concentration of this compound. 2. Improper dilution technique. | 1. Ensure the final concentration is within the recommended range (e.g., 20-50 µM for HCT116 cells).[3] 2. Add the DMSO stock solution to the pre-warmed media and mix immediately and thoroughly. Avoid adding media directly to the concentrated stock. |
| Inconsistent or no effect on O-GlcNAc levels | 1. Degraded this compound. 2. Incorrect concentration or incubation time. 3. Compensatory cellular response. | 1. Ensure proper storage and handling of this compound. Use a fresh aliquot. 2. Optimize the concentration and incubation time for your specific cell line and experimental conditions.[3] 3. Be aware that O-GlcNAc levels may recover at longer treatment times (>8 hours) due to an increase in OGT expression.[1][3] Consider shorter time points for maximal inhibition. |
| Reduced cell proliferation or viability | 1. OGT inhibition can lead to reduced cell growth.[1] 2. High concentration of DMSO. | 1. This is a known effect of OGT inhibition. Monitor cell viability and consider this effect in your experimental design. 2. Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a cell-permeable inhibitor of O-linked N-acetylglucosamine transferase (OGT).[1] By inhibiting OGT, this compound prevents the addition of O-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins, thereby reducing overall protein O-GlcNAcylation.[1][3]
Q2: Are there any known off-target effects of this compound? A2: Studies have suggested that this compound has minimal off-target effects.[3] The cellular response to OGT inhibition, such as the compensatory increase in OGT expression, is considered a specific on-target effect.[3]
Q3: How can I confirm that this compound is active in my cells? A3: The most direct way to confirm the activity of this compound is to perform a western blot to measure the levels of total O-GlcNAcylated proteins using an O-GlcNAc-specific antibody. A reduction in the O-GlcNAc signal in this compound-treated cells compared to vehicle-treated cells indicates inhibitor activity.[3]
Q4: What are the visual signs of this compound degradation? A4: While there are no definitive visual cues for this compound degradation, any change in the physical appearance of the powder, such as discoloration or clumping, may indicate degradation. If you suspect degradation, it is best to use a fresh vial of the compound.
Q5: What are the safety precautions for handling this compound? A5: While a specific safety data sheet (SDS) for this compound is not readily available, it is recommended to follow standard laboratory safety practices for handling chemical compounds. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Work in a well-ventilated area. In case of contact, wash the affected area thoroughly with water.
Signaling Pathways and Experimental Workflows
OGT Inhibition by this compound and Downstream Effects
Caption: OGT inhibition by this compound and its impact on downstream signaling pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating the effect of this compound on protein O-GlcNAcylation.
References
Validation & Comparative
A Comparative Guide to OSMI-2 and OSMI-4 as O-GlcNAc Transferase (OGT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used O-GlcNAc Transferase (OGT) inhibitors, OSMI-2 and OSMI-4. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to OGT and its Inhibition
O-GlcNAc Transferase (OGT) is a crucial enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification, known as O-GlcNAcylation, is a dynamic process that plays a vital role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. Given its central role, dysregulation of OGT activity has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.
This compound and OSMI-4 are cell-permeable small molecule inhibitors of OGT that have been developed to probe the functions of this enzyme. Both compounds act by binding to the active site of OGT, thereby preventing it from glycosylating its substrates.
Comparative Performance: this compound vs. OSMI-4
OSMI-4 has been demonstrated to be a more potent inhibitor of OGT compared to this compound. This is reflected in its lower dissociation constant (Kd) for the active form of the inhibitor and its more potent effects in cellular assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for the active forms of this compound (referred to as 1a in some literature) and OSMI-4 (referred to as 4a in some literature), as well as their cell-permeable ester forms (this compound, 1b; OSMI-4, 4b).
| Inhibitor (Active Form) | Dissociation Constant (Kd) [nM] |
| This compound (1a) | >100[1] |
| OSMI-4 (4a) | ~8[1] |
| Inhibitor (Cell-Permeable Form) | Cellular EC50 in HEK293T cells [µM] |
| OSMI-4 (4b) | ~3[1] |
Cellular Effects
Both this compound and OSMI-4 have been shown to effectively reduce global O-GlcNAcylation levels in various cell lines. Furthermore, they inhibit the OGT-mediated cleavage of Host Cell Factor 1 (HCF-1), a key cell cycle regulator. Treatment with these inhibitors leads to an accumulation of the uncleaved form of HCF-1.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Microscale Thermophoresis (MST) for Kd Determination
This protocol is used to determine the binding affinity (dissociation constant, Kd) between the active forms of the OGT inhibitors and the OGT enzyme.
Materials:
-
Purified OGT enzyme
-
Active forms of this compound (1a) and OSMI-4 (4a)
-
Fluorescently labeled OGT or a fluorescently labeled tracer molecule
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
Capillaries
Procedure:
-
Prepare a serial dilution of the OGT inhibitor in MST buffer.
-
Mix the inhibitor dilutions with a constant concentration of fluorescently labeled OGT or the tracer molecule.
-
Incubate the samples for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes at room temperature).
-
Load the samples into capillaries.
-
Measure the thermophoretic movement of the fluorescent molecules in the MST instrument.
-
Analyze the data to determine the Kd value by fitting the binding curve.
Western Blotting for Global O-GlcNAcylation
This protocol is used to assess the effect of OGT inhibitors on the overall level of O-GlcNAcylated proteins in cells.
Materials:
-
HEK293T cells (or other cell line of interest)
-
This compound and OSMI-4 (cell-permeable forms)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or OSMI-4 for the desired time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
HCF-1 Cleavage Assay
This protocol is used to evaluate the effect of OGT inhibitors on the proteolytic cleavage of HCF-1.
Materials:
-
Cells expressing HCF-1 (e.g., HEK293T)
-
This compound and OSMI-4
-
Cell lysis buffer
-
Western blotting reagents (as described above)
-
Primary antibody against HCF-1 that recognizes both the full-length and cleaved forms
Procedure:
-
Treat cells with OGT inhibitors as described for the global O-GlcNAcylation assay.
-
Lyse the cells and perform western blotting as described above.
-
Use a primary antibody against HCF-1 to detect both the uncleaved (full-length) and cleaved forms of the protein.
-
Analyze the blot to determine the ratio of uncleaved to cleaved HCF-1 in response to inhibitor treatment.
Visualizations
The following diagrams illustrate key concepts related to OGT inhibition.
Caption: OGT Signaling Pathway and Points of Inhibition by this compound and OSMI-4.
Caption: Experimental Workflow for Comparing this compound and OSMI-4.
Caption: Logical Comparison of this compound and OSMI-4 Characteristics.
References
A Head-to-Head Comparison for Functional Studies: OSMI-2 Versus Genetic Knockdown of OGT
For researchers in cellular biology and drug development, dissecting the intricate roles of O-GlcNAc Transferase (OGT) is paramount. This enzyme's function in attaching O-linked N-acetylglucosamine (O-GlcNAc) to proteins influences a vast array of cellular processes. Two primary methods for investigating OGT function are the use of the chemical inhibitor OSMI-2 and genetic knockdown techniques. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols to aid in experimental design.
At a Glance: this compound vs. OGT Genetic Knockdown
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Mechanism of Action | Reversible, competitive inhibition of OGT enzymatic activity. | Reduction or complete knockout of OGT protein expression through mRNA degradation or gene editing. |
| Speed of Onset | Rapid, within hours of treatment. | Slower, requires time for transfection/transduction and subsequent protein depletion (typically 24-72 hours).[1][2] |
| Reversibility | Reversible upon removal of the compound. | siRNA/shRNA effects are transient, while CRISPR-mediated knockout is permanent. |
| Dose/Effect Relationship | Dose-dependent reduction in O-GlcNAc levels.[3] | Level of knockdown can be modulated to some extent by varying siRNA/shRNA concentration or using different guide RNAs for CRISPR. |
| Off-Target Effects | Potential for off-target binding to other proteins. Cells may exhibit compensatory upregulation of OGT expression with prolonged treatment.[3][4][5] | siRNA/shRNA can have "seed region" off-target effects, silencing unintended mRNAs. CRISPR can have off-target genomic cleavage.[6][7] |
| Experimental Complexity | Relatively simple to apply to cell cultures. | Requires transfection or transduction procedures, which can vary in efficiency between cell types. |
Delving Deeper: A Quantitative Comparison
Direct quantitative comparisons of this compound and genetic knockdown in the same experimental system are limited in the literature. However, by cross-referencing data from various studies, we can infer their relative efficacy.
| Method | Typical Reduction in Global O-GlcNAc Levels | Key Considerations |
| This compound | Dose-dependent; can achieve significant reduction (e.g., >50%) at effective concentrations (typically in the µM range).[8][3] | The effect can be transient as cells may compensate by increasing OGT expression over time.[3][4] |
| siRNA/shRNA Knockdown | Variable, typically achieving 50-90% knockdown of OGT protein, leading to a corresponding decrease in O-GlcNAc levels.[1][2] | The efficiency of knockdown and the extent of off-target effects can vary depending on the siRNA/shRNA sequence and delivery method. |
| CRISPR Knockout | Can lead to complete or near-complete loss of OGT protein and a dramatic reduction in O-GlcNAc levels.[9][10] | This is a permanent genetic modification, which may not be suitable for all experimental questions. Off-target genomic edits are a concern. |
Visualizing the Approaches
To better understand the methodologies, the following diagrams illustrate the O-GlcNAc signaling pathway and a comparative experimental workflow.
Experimental Protocols
Here are detailed methodologies for key experiments commonly used in OGT functional studies.
Protocol 1: Quantitative Western Blot Analysis of Global O-GlcNAc Levels
This protocol allows for the assessment of changes in total protein O-GlcNAcylation following treatment with this compound or genetic knockdown of OGT.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Primary antibody: Anti-OGT antibody
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or perform genetic knockdown. Include appropriate controls (e.g., vehicle control, non-targeting siRNA).
-
-
MTT Incubation:
-
After the desired treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.[13]
-
Protocol 3: Immunoprecipitation of O-GlcNAcylated Proteins
This technique is used to enrich O-GlcNAcylated proteins from a complex mixture to identify specific targets or assess the O-GlcNAcylation status of a protein of interest.[1][15][16][17][18]
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors
-
Anti-O-GlcNAc antibody or an antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis and Pre-clearing:
-
Lyse cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with beads for 1 hour to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours.
-
-
Washes:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the protein of interest or a pan-O-GlcNAc antibody.[19]
-
Choosing the Right Approach
The choice between this compound and genetic knockdown depends on the specific research question.
-
For acute and reversible effects: this compound is the preferred method due to its rapid action and reversibility.
-
For long-term or developmental studies: Genetic knockdown, particularly CRISPR-mediated knockout, provides a stable system for investigating the chronic absence of OGT.
-
For initial screening or validation: siRNA-mediated knockdown can be a quick and cost-effective way to assess the potential role of OGT.
It is often beneficial to use both approaches in a complementary manner. For instance, a phenotype observed with this compound can be validated using genetic knockdown to confirm that the effect is indeed due to OGT inhibition and not an off-target effect of the chemical inhibitor. Conversely, the acute effects of OGT loss can be studied with this compound in a system where genetic manipulation is challenging.
By carefully considering the strengths and limitations of each method and employing rigorous experimental design and controls, researchers can effectively unravel the multifaceted functions of OGT in health and disease.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Dosage suppression genetic interaction networks enhance functional wiring diagrams of the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein O-GlcNAcylation and the regulation of energy homeostasis: lessons from knock-out mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. licorbio.com [licorbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. researchgate.net [researchgate.net]
- 16. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A proteolytic method for evaluating O-GlcNAcylation on proteins of similar molecular weight to antibody heavy chain after immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation,IP troubleshooting [assay-protocol.com]
- 19. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validating the On-Target Effects of OSMI-2 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target effects of OSMI-2, a cell-permeable inhibitor of O-GlcNAc Transferase (OGT). We present experimental data, detailed protocols for key validation assays, and a comparison with alternative approaches to confirm the specific cellular impact of this compound.
Introduction to this compound and its Target: O-GlcNAc Transferase (OGT)
This compound is a small molecule inhibitor designed to target O-GlcNAc Transferase (OGT), a crucial enzyme in a dynamic post-translational modification process known as O-GlcNAcylation.[1][2][3][4] OGT catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of a vast number of nuclear and cytoplasmic proteins. This modification plays a critical role in regulating various cellular processes, including signal transduction, transcription, and cell cycle control. Dysregulation of O-GlcNAcylation has been implicated in several diseases, including cancer and metabolic disorders, making OGT a compelling target for therapeutic intervention.[5]
The primary on-target effect of this compound in cells is the inhibition of OGT, leading to a global reduction in protein O-GlcNAcylation.[2][3] Validating that the observed cellular phenotypes are a direct consequence of OGT inhibition is crucial for the accurate interpretation of experimental results and for the development of OGT-targeted therapies.
Quantitative Comparison of this compound and Alternatives
The following tables summarize the quantitative data on the performance of this compound in comparison to its more potent successor, OSMI-4, and the genetic approach of OGT knockdown.
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Key Findings | Reference |
| This compound | LNCaP (Prostate Cancer) | Cell Viability | Not specified | Dose-dependently decreases total O-GlcNAc and reduces ATP levels. | [1] |
| OSMI-4 | HEK293T | O-GlcNAcylation | ~3 µM (EC50) | More potent than this compound. | [5] |
| OSMI-4a (acid) | Not specified | OGT Inhibition | 1.5 µM (IC50) | ||
| OSMI-4b (ester) | Not specified | OGT Inhibition | 0.5 µM (IC50) | ||
| OSMI-4 | PC3 (Prostate Cancer) | Cell Viability | ~9 µM (effective concentration) | Reduces O-GlcNAc levels almost completely. | [5] |
| OSMI-4 | DU145 (Prostate Cancer) | Cell Viability | ~9 µM (effective concentration) | Reduces O-GlcNAc levels almost completely. | [5] |
| Validation Method | Cell Line | Key Quantitative Outcome | Advantage | Disadvantage | Reference |
| This compound Treatment | HCT116 | Reduction in global O-GlcNAcylation at <8 hours. | Temporal control of inhibition. | O-GlcNAc levels may recover at longer time points due to cellular compensation. | [2][3] |
| OGT Knockdown (siRNA) | HaCaT | Significant reduction in OGT protein and global O-GlcNAcylation. | High target specificity. | Can induce compensatory mechanisms over time; may not be suitable for studying acute effects. | [2] |
| Targeted Covalent Inhibition (e.g., ES1) | MCF7 | Sustained reduction of O-GlcNAcylation. | Sustained target engagement and improved specificity. | Potential for off-target covalent modification. |
Experimental Protocols
Western Blot for Global O-GlcNAcylation
This protocol is a fundamental assay to assess the direct impact of this compound on its target, OGT, by measuring the overall levels of O-GlcNAcylated proteins.
a. Cell Lysis
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4, 8, 24 hours).
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, as well as an OGA inhibitor (e.g., 50 µM PUGNAc or Thiamet-G) to preserve O-GlcNAc modifications.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the total O-GlcNAc signal to a loading control like β-actin or GAPDH.
HCF-1 Cleavage Assay
Host Cell Factor 1 (HCF-1) is a well-characterized substrate of OGT's proteolytic activity. Inhibition of OGT by this compound is expected to reduce the cleavage of the HCF-1 precursor into its N- and C-terminal subunits.
a. Immunoprecipitation of HCF-1
-
Treat cells with this compound or vehicle control as described above.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-HCF-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
b. Western Blot Analysis
-
Perform SDS-PAGE and western blotting as described above.
-
Probe the membrane with a primary antibody that recognizes both the precursor and the cleaved forms of HCF-1.
-
Analyze the ratio of cleaved HCF-1 to the full-length precursor. A decrease in this ratio upon this compound treatment indicates on-target activity.[6]
Cell Proliferation Assay
Since OGT activity is often linked to cell growth, assessing the effect of this compound on cell proliferation can be a valuable functional readout of its on-target effects.
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate for a desired period (e.g., 24, 48, 72 hours).
-
Measure cell viability using a suitable assay, such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
For MTT/MTS assays, add the reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
For ATP-based assays, lyse the cells and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: OGT Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Comparison of different methods for OGT target validation.
Comparison with Alternative Methods
Validating the on-target effects of this compound requires a multi-faceted approach, often involving a comparison with alternative methods to ensure the observed phenotypes are specifically due to OGT inhibition.
OSMI-4 and Other Small Molecule Inhibitors
OSMI-4 is a second-generation OGT inhibitor from the same chemical series as this compound, but with improved potency.[1] Comparing the effects of this compound with OSMI-4 can provide evidence for on-target activity, as a more potent inhibitor should elicit a stronger or equivalent phenotype at a lower concentration. It is important to note that even with more potent inhibitors, cellular compensatory mechanisms, such as the upregulation of OGT expression, can occur.[1]
OGT Knockdown (siRNA/shRNA)
Targeted Covalent Inhibitors
Targeted covalent inhibitors of OGT represent another class of chemical probes. These molecules form a covalent bond with the enzyme, leading to irreversible inhibition. This can be advantageous for achieving sustained target engagement. Comparing the effects of a reversible inhibitor like this compound with a covalent inhibitor can help to understand the consequences of transient versus sustained OGT inhibition.
Conclusion
References
- 1. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting O-Glycosyltransferase (OGT) to Promote Healing of Diabetic Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk between O-GlcNAcylation and proteolytic cleavage regulates the host cell factor-1 maturation pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of OSMI-2 and Other O-GlcNAc Transferase (OGT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the O-GlcNAc Transferase (OGT) inhibitor OSMI-2 with other known inhibitors. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies on the role of O-GlcNAcylation in various biological processes.
Introduction to O-GlcNAc Transferase (OGT)
O-GlcNAc transferase (OGT) is a crucial enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic and reversible post-translational modification, known as O-GlcNAcylation, is a key regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. The removal of O-GlcNAc is catalyzed by O-GlcNAcase (OGA). The interplay between OGT and OGA, often referred to as O-GlcNAc cycling, modulates the function of numerous proteins in response to cellular nutrients and stress. Given its central role, OGT has emerged as a significant target for therapeutic intervention in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Comparative Efficacy of OGT Inhibitors
The development of potent and selective OGT inhibitors is critical for elucidating the specific functions of O-GlcNAcylation. This compound is a cell-permeable small molecule inhibitor of OGT.[1][2][3] The following table summarizes the quantitative efficacy of this compound in comparison to other notable OGT inhibitors.
| Inhibitor | Target | IC50 | EC50 | Kd | Ki | Notes |
| This compound | OGT | - | - | 140 nM (active form) | - | Cell-permeable prodrug activated by cellular esterases. Reduces O-GlcNAc levels in cells.[1] |
| OSMI-1 | OGT | 2.7 µM | - | - | - | Cell-permeable.[4][5] |
| OSMI-4 | OGT | 0.5 µM (ester form), 1.5 µM (acid form) | ~3 µM | 8 nM | - | A potent, low nanomolar OGT inhibitor.[5][6] |
| OGT-IN-1 | OGT | 10 µM (ncOGT), 27 µM (sOGT) | - | - | - | Potent OGT inhibitor. |
| OGT-IN-2 | OGT | 53 µM (ncOGT), 30 µM (sOGT) | - | - | - | Potent OGT inhibitor. |
| OGT-IN-4 | OGT | - | - | 8 nM | - | Potent OGT inhibitor. |
| PG 34 | OGT | 68 µM | - | - | - | Weak OGT inhibitor. |
| Thiamet-G | OGA | - | 33 nM | - | ~20-21 nM | Potent and selective OGA inhibitor; increases O-GlcNAcylation.[7][8][9] |
-
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
-
EC50: The half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response.
-
Kd: The dissociation constant, indicating the affinity of an inhibitor for its target.
-
Ki: The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches for studying OGT inhibitors, the following diagrams are provided.
Caption: O-GlcNAc Cycling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Evaluating OGT Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of OGT inhibitors are provided below.
In Vitro OGT Activity Assay (UDP-Glo™ Glycosyltransferase Assay)
This assay measures the amount of UDP produced as a byproduct of the glycosyltransferase reaction catalyzed by OGT. The amount of UDP is directly proportional to the OGT activity.
Materials:
-
Purified full-length OGT enzyme
-
OGT peptide substrate (e.g., RBL-2 peptide)
-
UDP-GlcNAc (donor substrate)
-
OGT inhibitor (e.g., this compound)
-
OGT reaction buffer
-
UDP-Glo™ Detection Reagent (Promega)
-
96-well white microplate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the OGT reaction mixture in a final volume of 50 µL. A typical reaction contains 200 nM purified full-length OGT, 100 µM RBL-2 peptide, and 0.1 mM UDP-GlcNAc in OGT reaction buffer.[5]
-
Inhibitor Addition: Add the OGT inhibitor (e.g., OSMI-4a/b) at various concentrations to the reaction wells.[5] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction plate at 37°C for 2 hours.[5]
-
Detection: After incubation, transfer the reactions in duplicate to a 96-well white microplate. Add an equal volume (50 µL) of UDP-Glo™ Detection Reagent to each well.[5][10][11][12][13][14]
-
Signal Development: Incubate the plate at room temperature for 1 hour to allow the luminescent signal to stabilize.[5]
-
Measurement: Record the luminescence using a microplate reader.[5]
-
Data Analysis: The luminescence signal is proportional to the UDP concentration and, therefore, to the OGT activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of Protein O-GlcNAcylation
This method is used to determine the overall levels of O-GlcNAcylated proteins in cells after treatment with an OGT inhibitor.
Materials:
-
Cell culture reagents
-
OGT inhibitor (e.g., this compound)
-
Lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent)
-
Protease inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6), loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., SuperSignal™ West Dura)
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the OGT inhibitor or vehicle control for the desired time period (e.g., 4-24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody (e.g., at a 1:5000 dilution) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[15]
-
Washing: Repeat the washing steps as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[15]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the O-GlcNAc signal to the loading control.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells and cell culture medium
-
OGT inhibitor
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the OGT inhibitor and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[16]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Formazan Solubilization: Carefully remove the MTT solution. For adherent cells, add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant and adding the solvent.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[17] Measure the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the readings of the experimental wells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the results and determine the IC50 value for cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 3. apexbt.com [apexbt.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thiamet G as a Potential Treatment for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increasing O-GlcNAcylation Attenuates tau Hyperphosphorylation and Behavioral Impairment in rTg4510 Tauopathy Mice [imrpress.com]
- 10. promega.co.uk [promega.co.uk]
- 11. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 12. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Illuminating the Path to O-GlcNAc Transferase Inhibition: A Structural and Comparative Guide to OSMI-2
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical probe is paramount. This guide provides a detailed comparison of OSMI-2, a cell-permeable inhibitor of O-GlcNAc Transferase (OGT), with other notable OGT inhibitors. We delve into the structural studies that have validated its mechanism and present supporting experimental data to offer a clear perspective on its performance and utility in interrogating O-GlcNAc signaling.
O-GlcNAc Transferase (OGT) is a critical enzyme that catalyzes the addition of N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of numerous nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a key regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making OGT a compelling therapeutic target.
This compound has emerged as a valuable tool for studying OGT function. Its development was guided by a structure-based approach, leading to a potent and cell-permeable compound that has facilitated the exploration of O-GlcNAc signaling in cellular contexts.
Mechanism of Action Validated by Structural Biology
The mechanism of this compound's inhibitory action has been elucidated through X-ray crystallography. This compound is a cell-permeable methyl ester prodrug. Upon entering the cell, it is hydrolyzed by cellular esterases to its active form, the carboxylic acid (compound 1a in the original research).
Structural studies of the active form of this compound in complex with human OGT have revealed that it binds to the enzyme's active site. The core quinolinone-6-sulfonamide (Q6S) scaffold of the inhibitor masterfully mimics the uridine moiety of OGT's natural substrate, UDP-GlcNAc. This structural mimicry allows it to occupy the substrate-binding pocket and prevent the catalytic transfer of GlcNAc to protein substrates. The crystal structures have been instrumental in the structure-based evolution of the OSMI series of inhibitors, leading to compounds with low nanomolar binding affinities.
Comparative Performance of OGT Inhibitors
The landscape of OGT inhibitors includes a variety of molecules with different mechanisms and potencies. Below is a comparative summary of this compound and other key OGT inhibitors.
| Inhibitor | Type | Target | In Vitro Potency (IC50) | Binding Affinity (Kd) | Cell-Based Potency (EC50) | Key Features |
| This compound (ester) | Reversible, Non-covalent | OGT | Not Reported | Not Applicable | Not Reported | Cell-permeable prodrug. |
| This compound (acid) | Reversible, Non-covalent | OGT | Not Reported | 140 nM[1] | Not Applicable | Active form of this compound. |
| OSMI-1 | Reversible, Non-covalent | OGT | 2.7 µM[2][3][4][5] | Not Reported | ~50 µM (CHO cells)[6] | Precursor to the this compound series. |
| OSMI-4 (ester) | Reversible, Non-covalent | OGT | 0.5 µM[7] | Not Reported | 3 µM (HEK293T cells)[7][8][9][10][11] | Highly potent analog of this compound. |
| OSMI-4 (acid) | Reversible, Non-covalent | OGT | 1.5 µM[7] | 8 nM[7] | Not Applicable | Active form of OSMI-4. |
| Ac-5SGlcNAc | Metabolic Inhibitor | OGT | Not Reported | Not Applicable | ~10-50 µM[12] | Cell-permeable, converted to UDP-5SGlcNAc. |
| BZX2 | Covalent | OGT | k_inact/K_I = 230 M⁻¹s⁻¹ | Not Applicable | Not suitable for cellular use | Irreversibly inactivates OGT. |
| L01 | Reversible, Non-covalent | OGT | 21.8 µM[8] | Not Reported | ~100 µM (COS7 cells)[8] | Natural product inhibitor. |
Signaling Pathways and Experimental Workflows
To visually represent the context in which this compound acts and how its mechanism is validated, the following diagrams are provided.
Caption: OGT in the O-GlcNAc Signaling Pathway.
Caption: Experimental Workflow for this compound Validation.
Key Experimental Protocols
OGT Expression and Purification for Structural and Biochemical Studies
Recombinant human OGT (residues 41-1046) is typically expressed in E. coli or insect cells (e.g., Sf9). The protein is purified using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography to obtain a homogenous and active enzyme preparation.
In Vitro OGT Inhibition Assay (UDP-Glo™ Glycosyltransferase Assay)
This assay measures the amount of UDP produced during the OGT-catalyzed glycosylation reaction.
-
Reaction Mixture: A typical reaction contains purified OGT, a peptide or protein substrate (e.g., a CKII peptide), the donor substrate UDP-GlcNAc, and the test inhibitor (e.g., OSMI compounds) in an appropriate reaction buffer (e.g., 25 mM HEPES pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Detection: An equal volume of UDP-Glo™ Detection Reagent is added to the reaction. This reagent contains an enzyme that converts the UDP product to ATP. The ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Measurement: The luminescence is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Binding Affinity Determination (MicroScale Thermophoresis - MST)
MST measures the affinity of an inhibitor for its target protein in solution.
-
Protein Labeling: Purified OGT is fluorescently labeled, typically via NHS-ester chemistry targeting primary amines (e.g., lysine residues).
-
Sample Preparation: A constant concentration of labeled OGT is mixed with a serial dilution of the inhibitor (e.g., the active acid form of OSMI compounds).
-
Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled OGT along this gradient (thermophoresis) is monitored. The binding of the inhibitor to OGT alters the protein's hydration shell, size, or charge, leading to a change in its thermophoretic movement.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).
X-ray Crystallography of OGT-Inhibitor Complex
-
Complex Formation: Purified OGT is incubated with a molar excess of the inhibitor (e.g., the active acid form of an OSMI compound) and a peptide substrate to promote a stable complex.
-
Crystallization: The protein-inhibitor complex is subjected to vapor diffusion crystallization screening using various precipitants, buffers, and additives to find conditions that yield diffraction-quality crystals.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination: The diffraction data are processed to determine the electron density map of the crystal. The structure of the OGT-inhibitor complex is then built into the electron density map and refined to yield a high-resolution atomic model that reveals the precise binding interactions.
Cellular O-GlcNAcylation Assay (Western Blot)
This assay is used to determine the effect of an inhibitor on the overall level of protein O-GlcNAcylation within cells.
-
Cell Culture and Treatment: A chosen cell line (e.g., HEK293T, HCT116) is cultured and then treated with various concentrations of the cell-permeable inhibitor (e.g., this compound) for a specific duration.
-
Lysis: The cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
SDS-PAGE and Transfer: The protein concentration of the lysates is determined, and equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2 or CTD110.6). A loading control antibody (e.g., anti-GAPDH or anti-tubulin) is used to ensure equal protein loading.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. A chemiluminescent substrate is added, and the light produced is detected, revealing the protein bands corresponding to O-GlcNAcylated proteins. The intensity of the bands provides a measure of the global O-GlcNAcylation level.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.co.uk [promega.co.uk]
- 3. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. UDP-Glo™ Glycosyltransferase Assay Technical Manual [worldwide.promega.com]
- 6. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comparative Study of OSMI-2 and its Inactive Enantiomer: Potency and Biological Effects
An Objective Guide for Researchers in Glycobiology and Drug Discovery
This guide provides a detailed comparison of the O-GlcNAc Transferase (OGT) inhibitor, OSMI-2, and its corresponding inactive enantiomer. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In pharmacology, it is common for one enantiomer (the eutomer) to exhibit the desired biological activity, while the other (the distomer) is significantly less active or inactive.[1][2][3] This principle is well-demonstrated in the case of this compound, a potent, cell-permeable inhibitor of OGT, where its enantiomer has been shown to be biologically inactive.[4]
This compound acts by binding to the active site of OGT, preventing it from catalyzing the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins.[4] This post-translational modification, known as O-GlcNAcylation, is a critical regulatory mechanism in a multitude of cellular processes, including signal transduction, transcription, and metabolism.[5][6][7] Dysregulation of O-GlcNAcylation has been implicated in various diseases, making OGT a compelling target for therapeutic intervention.
This guide summarizes the available data on the comparative activity of this compound and its inactive enantiomer, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: this compound vs. Inactive Enantiomer
The following table summarizes the key quantitative and qualitative data comparing the activity of this compound and its inactive enantiomer. The data is based on the findings reported in the primary literature.
| Parameter | This compound (Active Enantiomer) | Inactive Enantiomer | Reference |
| Target | O-GlcNAc Transferase (OGT) | O-GlcNAc Transferase (OGT) | [4] |
| Binding Affinity (Kd) | Low nanomolar range | Not reported, but implied to be significantly weaker | [4] |
| Inhibition of Cellular O-GlcNAcylation | Potent inhibition observed in various cell lines (e.g., HCT116, HEK293T) | Did not substantially affect protein O-GlcNAc levels | [4] |
| Effect on Cell Proliferation | Reduces cell proliferation | No significant effect | [4] |
| Mechanism of Action | Competitive inhibitor at the OGT active site | Does not effectively bind to or inhibit OGT | [4] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: O-GlcNAc Transferase (OGT) Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Comparing this compound and its Inactive Enantiomer.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures and may require optimization for specific experimental conditions.
O-GlcNAc Transferase (OGT) Inhibition Assay (In Vitro)
This protocol describes a general method for assessing the inhibitory potential of compounds against purified OGT, often using a fluorescence-based or radiometric assay.
Materials:
-
Purified recombinant human OGT
-
UDP-[³H]GlcNAc or a fluorescently labeled UDP-GlcNAc analog
-
Peptide or protein substrate for OGT (e.g., a peptide derived from casein kinase II)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
-
This compound and its inactive enantiomer dissolved in DMSO
-
Scintillation vials and scintillation fluid (for radiometric assay) or a fluorescence plate reader
-
Phosphocellulose paper or other means to separate peptide from free UDP-GlcNAc
Procedure:
-
Prepare a reaction mixture containing assay buffer, OGT enzyme, and the peptide substrate.
-
Add varying concentrations of this compound or its inactive enantiomer to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding the labeled UDP-GlcNAc.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Separate the labeled peptide from the unreacted labeled UDP-GlcNAc.
-
Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a powerful technique to quantify the binding affinity between a protein and a ligand in solution.
Materials:
-
Purified recombinant human OGT
-
Fluorescently labeled OGT (e.g., using an NHS-ester dye) or a fluorescently labeled binding partner
-
This compound and its inactive enantiomer dissolved in a suitable buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Prepare a stock solution of fluorescently labeled OGT at a constant concentration.
-
Prepare a serial dilution of this compound and its inactive enantiomer.
-
Mix the labeled OGT with each dilution of the compounds.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled OGT in the presence of varying concentrations of the ligands using the MST instrument.
-
Analyze the change in thermophoresis to determine the dissociation constant (Kd).[4][8]
Western Blotting for Cellular O-GlcNAc Levels
This protocol outlines the steps to assess the impact of this compound and its enantiomer on the overall level of protein O-GlcNAcylation in cultured cells.
Materials:
-
HCT116 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound and its inactive enantiomer
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed HCT116 cells in culture plates and allow them to adhere.[9]
-
Treat the cells with various concentrations of this compound, its inactive enantiomer, or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.[10]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in O-GlcNAc levels.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Evolution of Low Nanomolar O-GlcNAc Transferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western blot data using two distinct anti-O-GlcNAc monoclonal antibodies showing unique glycosylation status on cellular proteins under 2-deoxy-d-glucose treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthetic Lethal Interaction of OSMI-2 with CDK9 Inhibitors: A Comparative Guide
A novel synthetic lethal strategy targeting cancer cells has emerged from the interplay between the inhibition of O-GlcNAc Transferase (OGT) and Cyclin-Dependent Kinase 9 (CDK9). This guide provides a comparative analysis of the performance of the OGT inhibitor OSMI-2 in combination with various CDK9 inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The core principle behind this approach lies in the discovery that inhibiting OGT, an enzyme crucial for the post-translational modification of proteins with O-linked N-acetylglucosamine (O-GlcNAc), sensitizes cancer cells to the cytotoxic effects of CDK9 inhibitors. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for transcriptional elongation of many genes, including oncogenes like MYC.
A seminal study identified a synthetic lethal interaction between the OGT inhibitor this compound and the pan-CDK inhibitor AT7519 in prostate cancer cells, with subsequent investigations confirming CDK9 as the primary target. This synergistic combination has been shown to induce cell cycle arrest and apoptosis in cancer cells while having minimal effects on normal cells, highlighting its therapeutic potential.
Comparative Efficacy of this compound with CDK9 Inhibitors
The synergistic effect of OGT inhibition extends beyond a single CDK9 inhibitor. Studies have demonstrated that combining OGT inhibitors with structurally diverse CDK9 inhibitors leads to enhanced anti-proliferative effects. The following table summarizes the available quantitative data for the combination of OGT inhibitors with various CDK9 inhibitors. It is important to note that some studies have utilized OSMI-4, a closely related analogue of this compound.
| CDK9 Inhibitor | Cell Line | Assay | Combination Effect | Reference |
| AT7519 | LNCaP (Prostate) | Growth Rate | Significant decrease in cell growth with this compound + AT7519 vs. single agents. | |
| NVP2 | LNCaP (Prostate) | Cell Viability | OSMI-4 enhances the cytotoxic effect of NVP2. | |
| Dinaciclib | LNCaP (Prostate) | Cell Viability | OSMI-4 enhances the cytotoxic effect of Dinaciclib. | |
| SB1317 | LNCaP (Prostate) | Cell Viability | OSMI-4 enhances the cytotoxic effect of SB1317. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols adapted from studies investigating the synthetic lethal interaction between OGT and CDK9 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound, a CDK9 inhibitor, or the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy scores (e.g., Bliss independence or Chou-Talalay method) can be calculated from the dose-response curves of single agents and their combination.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound, a CDK9 inhibitor, or the combination at the desired concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
Signaling Pathways and Experimental Workflow
The synthetic lethal interaction between this compound and CDK9 inhibitors is rooted in the intricate regulation of transcription. OGT-mediated O-GlcNAcylation and CDK9-mediated phosphorylation both target the C-terminal domain of RNA Polymerase II, creating a complex regulatory interplay. Inhibition of OGT is believed to disrupt the normal O-GlcNAcylation of RNAP II, making the transcriptional machinery more dependent on CDK9 activity for proper function. Consequently, when CDK9 is also inhibited, it leads to a catastrophic failure in transcription, ultimately triggering apoptosis.
Caption: Mechanism of synthetic lethality.
Caption: Experimental validation workflow.
A Comparative Guide to the Transcriptomic Landscapes altered by OGT Inhibitors: OSMI-2 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular processes is often directed by the subtle yet powerful post-translational modification of proteins. One such modification, O-GlcNAcylation, governed by the enzyme O-GlcNAc transferase (OGT), has emerged as a critical regulator in a multitude of signaling pathways implicated in both health and disease. Consequently, inhibitors of OGT, such as OSMI-2, are gaining significant attention as potential therapeutic agents. Understanding the precise molecular consequences of these inhibitors is paramount for their effective development and application. This guide provides a comparative analysis of the transcriptomic changes induced by this compound and other inhibitors of the O-GlcNAc signaling pathway, supported by available experimental data.
Deciphering the Cellular Response: A Tale of Two Inhibition Strategies
Direct inhibition of OGT and the enhancement of O-GlcNAcylation through the inhibition of O-GlcNAcase (OGA), the enzyme that removes the O-GlcNAc modification, represent two distinct approaches to modulating this critical cellular process. Here, we compare the transcriptomic consequences of OGT inhibition, represented by data from studies using OGT knockdown (OGTi), with those of OGA inhibition using Thiamet-G. It is important to note that the presented data are derived from separate studies employing different experimental systems, a factor to be considered when drawing direct comparisons.
OGT Inhibition: A Focused Disruption of Cellular Proliferation and Development
Studies involving the inhibition of OGT, through methods such as siRNA-mediated knockdown (OGTi), have revealed a targeted impact on the transcriptome, primarily affecting pathways related to cell cycle progression and embryonic development.
Table 1: Summary of Transcriptomic Changes Following OGT Inhibition (OGTi)
| Feature | Observation | Reference |
| Number of Differentially Expressed Genes | 43 | [1] |
| Top Upregulated Genes | Genes associated with developmental processes. | [1] |
| Top Downregulated Genes | Genes involved in cell cycle regulation. | [1] |
| Key Affected Biological Processes | - Embryonic stem cell pluripotency- Cell cycle regulation | [1] |
| Key Affected Signaling Pathways | - Pathways governing pluripotency of stem cells | [1] |
OGA Inhibition with Thiamet-G: A Broader Impact on Cognition and Inflammation
In contrast to the focused effects of OGT inhibition, studies utilizing the OGA inhibitor Thiamet-G have demonstrated a wider range of transcriptomic alterations, notably influencing genes associated with cognitive function and inflammatory responses.
Table 2: Summary of Transcriptomic Changes Following OGA Inhibition with Thiamet-G
| Feature | Observation | Reference |
| Number of Differentially Expressed Genes | 151 (Log2fold change >0.33, adjusted p-value <0.05) | [2] |
| Top Upregulated Genes | Genes related to learning, cognition, and behavior. | [2] |
| Top Downregulated Genes | Genes associated with IL-17 signaling, inflammatory response, and chemotaxis. | [2] |
| Key Affected Biological Processes | - Learning and cognition- Inflammatory response | [2] |
| Key Affected Signaling Pathways | - mTOR signaling- IL-17 signaling | [2] |
A Glimpse into the Transcriptomic Effects of OSMI Compounds
While a comprehensive transcriptomic dataset for this compound is not yet publicly available, studies on the closely related compound, OSMI-1, provide valuable insights. Treatment of Natural Killer (NK) cells with OSMI-1 was associated with decreased expression of specific NK cell receptors (NKG2D, NKG2A, NKp44) and cytokines, including tumor necrosis factor (TNF)-α and interferon (IFN)-γ.[3] These findings suggest that OSMI compounds can modulate the expression of genes involved in immune cell function.
Experimental Corner: A Generalized Protocol for Transcriptomic Analysis
The following provides a generalized workflow for conducting an RNA sequencing (RNA-seq) experiment to analyze the transcriptomic changes induced by an OGT inhibitor.
Experimental Workflow: From Cell Culture to Data Analysis
Caption: A generalized workflow for RNA sequencing analysis of OGT inhibitor-treated cells.
Detailed Methodologies:
-
Cell Culture and Treatment: Plate the desired cell line at an appropriate density. Once adhered, treat the cells with the OGT inhibitor (e.g., this compound) at various concentrations and for different durations. A vehicle-treated control group is essential.
-
RNA Isolation and Quality Control: Following treatment, lyse the cells and isolate total RNA using a commercially available kit. Assess the integrity and concentration of the RNA using a spectrophotometer and a bioanalyzer. High-quality RNA (RIN > 8) is crucial for reliable results.[4]
-
Library Preparation: Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads. Fragment the enriched mRNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers. Subsequently, synthesize the second cDNA strand. Ligate sequencing adapters to the ends of the double-stranded cDNA fragments. Amplify the adapter-ligated library using PCR.
-
Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform, such as the Illumina NovaSeq.
-
Data Analysis: Perform quality control on the raw sequencing reads to remove low-quality bases and adapter sequences. Align the cleaned reads to a reference genome. Quantify the number of reads mapping to each gene to determine gene expression levels. Perform differential expression analysis between the inhibitor-treated and control groups to identify genes with significantly altered expression. Finally, use pathway and gene ontology analysis to interpret the biological significance of the differentially expressed genes.
Signaling Pathways at the Crossroads of O-GlcNAcylation
Inhibition of OGT can have profound effects on various signaling pathways that are central to cellular function and disease. The following diagrams illustrate some of the key pathways modulated by OGT activity.
The PI3K/Akt/mTOR Pathway: A Hub for Growth and Metabolism
Caption: OGT is a key component of the PI3K/Akt/mTOR signaling pathway.
c-MYC and Cell Cycle Regulation: A Link to Cancer Proliferation
Caption: OGT-mediated O-GlcNAcylation can stabilize the oncoprotein c-MYC.
Conclusion
The available data, while not from direct comparative studies, highlight that inhibitors targeting different points of the O-GlcNAc cycle can elicit distinct transcriptomic responses. OGT inhibition appears to have a more focused effect on cell proliferation and developmental pathways, while OGA inhibition with Thiamet-G induces a broader spectrum of changes, including those related to cognitive function and inflammation. The preliminary data on OSMI-1 suggest a role in modulating immune-related gene expression.
Further head-to-head transcriptomic studies of this compound and other OGT inhibitors in the same cellular context are crucial to fully elucidate their specific mechanisms of action and to guide their development as targeted therapeutics. The experimental framework provided in this guide offers a robust starting point for researchers embarking on such investigations. As our understanding of the intricate roles of O-GlcNAcylation in gene regulation expands, so too will the potential for precisely targeting this pathway for therapeutic benefit.
References
- 1. Transcriptomic Profiling Predicts Multiple Pathways and Molecules Associated With the Metastatic Phenotype of Oral Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 2. Functional genomic profiling of O-GlcNAc reveals its context-specific interplay with RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells [frontiersin.org]
- 4. embopress.org [embopress.org]
Validating OSMI-2's Inhibition of HCF-1 Cleavage: A Comparative Guide
This guide provides a comparative analysis of OSMI-2 and other O-GlcNAc Transferase (OGT) inhibitors in the context of their effect on Host Cell Factor-1 (HCF-1) cleavage. It is intended for researchers, scientists, and drug development professionals working on cell cycle regulation, epigenetics, and O-GlcNAcylation.
Introduction to HCF-1 Cleavage
Host Cell Factor-1 (HCF-1) is a crucial transcriptional co-regulator involved in cell cycle progression.[1][2] For HCF-1 to become fully active, it must undergo a complex maturation process. A key step in this process is site-specific proteolysis, where the large precursor protein is cleaved into an N-terminal (HCF-1ngcontent-ng-c4139270029="" class="ng-star-inserted">N) and a C-terminal (HCF-1C) subunit.[3][4] These subunits remain non-covalently associated and regulate different phases of the cell cycle.[3] This proteolytic cleavage is catalyzed by the enzyme O-linked β-N-acetylglucosamine (O-GlcNAc) transferase (OGT), which exhibits an unusual dual enzymatic activity of both glycosylation and proteolysis.[4] OGT cleaves HCF-1 at any of six conserved HCF-1ngcontent-ng-c4139270029="" class="ng-star-inserted">PRO repeat sequences.[1]
OGT Inhibitors and HCF-1 Cleavage
Given that OGT is the enzyme responsible for HCF-1 cleavage, inhibitors of OGT are expected to block this process, leading to an accumulation of the uncleaved HCF-1 precursor. This compound is part of a series of cell-permeable OGT inhibitors developed to probe OGT's functions.[5] By inhibiting OGT's catalytic activity, this compound and related compounds serve as valuable tools to study the downstream effects of impaired HCF-1 maturation.
The general mechanism involves the inhibitor binding to the active site of OGT, preventing it from processing the HCF-1PRO repeats. This leads to a measurable decrease in the levels of cleaved HCF-1 subunits and a corresponding increase in the full-length, uncleaved protein.[6]
Comparative Data of OGT Inhibitors
Several small molecule inhibitors targeting OGT have been developed. Below is a comparison of this compound and other notable alternatives.
| Inhibitor | Target | Reported Effect on O-GlcNAcylation | Reported Effect on HCF-1 Cleavage | Cell-Based Potency (EC50) | Reference(s) |
| This compound | OGT | Potent inhibitor | Expected to block cleavage | Low nanomolar binding affinity reported for the series | [5] |
| OSMI-1 | OGT | 50% reduction at 25 µM in NRVMs | Reduces ataxin-3 cleavage (another OGT substrate) | Not specified | [7][8] |
| OSMI-4 | OGT | Significant reduction in O-GlcNAc levels | Blocks HCF-1 cleavage | ~3 µM in HCT116 cells | [6] |
| 5SGlcNHex | OGT | 42.9% reduction of baseline O-GlcNAcylation at 25 µM in NRVMs | Not specifically reported for HCF-1 | Not specified | [7] |
| Compound 2b/4b | OGT | Significant reduction in O-GlcNAc levels | Blocks HCF-1 cleavage at 20 µM in HEK293T cells | Not specified | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the OGT-mediated HCF-1 cleavage pathway and a typical experimental workflow to validate the effect of an inhibitor like this compound.
Caption: OGT-mediated cleavage of the HCF-1 precursor and its inhibition by this compound.
Caption: Experimental workflow for validating this compound's effect on HCF-1 cleavage.
Experimental Protocols
In Vivo HCF-1 Cleavage Assay
This protocol is designed to assess the effect of an OGT inhibitor on HCF-1 cleavage within a cellular context.
1. Cell Culture and Treatment:
- Culture human cell lines, such as HEK293T or HeLa, in appropriate media.
- Seed cells to achieve 70-80% confluency on the day of treatment.
- Treat cells with varying concentrations of this compound (e.g., 1-50 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[6]
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Western Blotting:
- Determine protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane overnight at 4°C with a primary antibody specific for HCF-1. This antibody should be able to detect both the full-length precursor and the cleaved subunits.
- To verify the inhibitor's effect on global O-GlcNAcylation, a parallel blot can be run and probed with an anti-O-GlcNAc antibody (e.g., RL2).[7][9]
- Incubate with a loading control antibody (e.g., anti-Actin or anti-GAPDH).
4. Detection and Analysis:
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities for the uncleaved HCF-1 precursor and the cleaved products. The HCF-1 cleavage ratio can be calculated to determine the efficacy of the inhibitor.[10]
In Vitro HCF-1 Cleavage Assay
This protocol assesses the direct inhibitory effect of a compound on OGT's ability to cleave HCF-1.
1. Reagents:
- Purified recombinant OGT enzyme.
- Purified recombinant HCF-1 substrate, typically a fragment containing one of the HCF-1
PROrepeats (e.g., HCF-1rep1).[3][11] - UDP-GlcNAc (OGT's co-substrate).
- Assay buffer.
- This compound or other inhibitors.
2. Assay Reaction:
- Set up reaction mixtures containing the assay buffer, HCF-1 substrate, and UDP-GlcNAc.
- Add varying concentrations of this compound or a vehicle control to the respective reactions.
- Initiate the reaction by adding purified OGT.
- Incubate the reactions at 37°C for a specified time (e.g., 0 to 16 hours).[11]
3. Analysis:
- Stop the reaction by adding SDS loading buffer.
- Analyze the reaction products by SDS-PAGE and Western blot or Coomassie staining.
- Detect the uncleaved substrate and the cleaved N-terminal product using an appropriate antibody (e.g., anti-GST if the substrate is GST-tagged).[11]
- Quantify the percentage of cleaved product relative to the total HCF-1 substrate to determine the level of inhibition.[11][12]
Conclusion
This compound is a potent OGT inhibitor that serves as a critical tool for studying the biological roles of OGT and its substrates. The validation of its effect on HCF-1 cleavage can be robustly demonstrated through both in vivo and in vitro assays. By comparing the accumulation of uncleaved HCF-1 precursor in this compound-treated samples versus controls, researchers can confirm its on-target activity. This guide provides the necessary framework, comparative data, and experimental protocols to effectively assess the utility of this compound and other OGT inhibitors in modulating HCF-1 maturation and function.
References
- 1. HCF-1 is cleaved in the active site of O-GlcNAc transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCF-1 is cleaved in the active site of O-GlcNAc transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct OGT-Binding Sites Promote HCF-1 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc transferase catalyzes site-specific proteolysis of HCF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting O-GlcNAcylation impacts p38 and Erk1/2 signaling and perturbs cardiomyocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Distinct OGT-Binding Sites Promote HCF-1 Cleavage | PLOS One [journals.plos.org]
comparative analysis of OSMI-2's impact on different post-translational modifications
A Guide for Researchers, Scientists, and Drug Development Professionals
OSMI-2, a potent and cell-permeable inhibitor of O-GlcNAc Transferase (OGT), has emerged as a critical tool for dissecting the complex roles of O-GlcNAcylation in cellular physiology and disease. This guide provides a comparative analysis of this compound's impact on various post-translational modifications (PTMs), offering a comprehensive resource for researchers investigating OGT signaling and its therapeutic potential. By objectively comparing this compound's performance with other OGT inhibitors and providing detailed experimental data and protocols, this guide aims to facilitate the design and interpretation of experiments in this rapidly evolving field.
Comparative Performance of OGT Inhibitors
The efficacy of OGT inhibitors can be compared based on their in vitro inhibitory constants (Ki or IC50) and their cellular effective concentrations (EC50) required to reduce global O-GlcNAcylation levels. This compound and its analogues, such as OSMI-4, represent a significant advancement over earlier generation OGT inhibitors, exhibiting low nanomolar to micromolar efficacy in cellular assays.
| Inhibitor | Target | In Vitro IC50/Kd | Cellular EC50 | Cell Line(s) | Reference(s) |
| This compound | OGT | Kd: ~50-100 nM | ~20-50 µM | LNCaP, HCT116, HEK293T | [1] |
| OSMI-4 | OGT | Kd: ~8 nM | ~3 µM | HEK293T | [2] |
| Ac-5SGlcNAc | OGT (metabolically converted to UDP-5SGlcNAc) | Ki (UDP-5SGlcNAc): 8 µM | IC50: 0.8 µM | CHO | [3] |
| BZX2 | OGT | IC50: ~2.5 µM | Not widely reported | - | |
| Alloxan | OGT | - | - | - | |
| Thiamet-G | OGA (O-GlcNAcase) | Ki: ~21 nM | - | - |
Note: IC50 and EC50 values can vary significantly depending on the cell line, experimental conditions, and assay used. The data presented here is a summary from various sources for comparative purposes.
Impact of this compound on Post-Translational Modifications
This compound's primary effect is the inhibition of OGT, leading to a global reduction in protein O-GlcNAcylation. This alteration triggers a cascade of changes in other PTMs, most notably phosphorylation and ubiquitination, due to the intricate crosstalk between these signaling pathways.
O-GlcNAcylation
Treatment of cells with this compound leads to a dose- and time-dependent decrease in global O-GlcNAcylation levels.[1] However, a compensatory mechanism is often observed where cells respond to OGT inhibition by increasing OGT protein expression, which can lead to a recovery of O-GlcNAcylation levels over longer treatment periods.[1]
Phosphorylation
The interplay between O-GlcNAcylation and phosphorylation is complex, often described as a "yin-yang" relationship where the two modifications can compete for the same or adjacent serine/threonine residues on substrate proteins. Inhibition of OGT by this compound can therefore lead to significant alterations in the phosphoproteome. For instance, OGT inhibition has been shown to decrease the phosphorylation of RNA polymerase II.[4] Quantitative phosphoproteomic studies using other methods of OGT inhibition have revealed widespread changes in protein phosphorylation, affecting pathways such as the DNA damage response.
Ubiquitination
O-GlcNAcylation and ubiquitination are interconnected regulatory mechanisms. O-GlcNAcylation can influence protein stability by modulating ubiquitination and subsequent proteasomal degradation. For example, O-GlcNAcylation of the ubiquitin-activating enzyme E1 has been shown to regulate global ubiquitination levels. While direct, large-scale ubiquitinome studies following this compound treatment are not yet widely available, the known crosstalk suggests that this compound would significantly impact the ubiquitination landscape.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
O-GlcNAc Signaling Pathway and the Impact of this compound
Caption: O-GlcNAc signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Analyzing PTMs after this compound Treatment
Caption: Workflow for analyzing PTMs after this compound treatment.
Experimental Protocols
Western Blotting for Global O-GlcNAcylation
This protocol outlines the detection of total protein O-GlcNAcylation levels in cell lysates following treatment with this compound.
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 clone, 1:1000 dilution) overnight at 4°C.[5][6][7]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
-
Immunoprecipitation of O-GlcNAcylated Proteins
This protocol describes the enrichment of O-GlcNAcylated proteins for subsequent analysis.
-
Cell Lysis and Pre-clearing:
-
Lyse cells as described above.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting for specific proteins of interest or by mass spectrometry for proteome-wide identification.
-
Quantitative Phosphoproteomics using SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for quantitative analysis of changes in the phosphoproteome.
-
SILAC Labeling:
-
Culture cells for at least five passages in SILAC-specific media containing either "light" (12C6, 14N2-lysine and 12C6, 14N4-arginine) or "heavy" (13C6, 15N2-lysine and 13C6, 15N4-arginine) amino acids.
-
-
Cell Treatment and Lysis:
-
Treat the "heavy" labeled cells with this compound and the "light" labeled cells with vehicle control.
-
Harvest and lyse the cells separately.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Digest the combined protein lysate with trypsin.
-
Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
-
LC-MS/MS Analysis and Data Quantification:
-
Analyze the enriched phosphopeptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of phosphopeptides from the "light" and "heavy" samples using specialized software (e.g., MaxQuant). The ratio of heavy to light signals for each phosphopeptide indicates the change in phosphorylation upon this compound treatment.
-
This guide provides a foundational understanding of this compound's role in modulating post-translational modifications. As research in this area continues to expand, the application of these comparative analyses and detailed protocols will be invaluable for uncovering the intricate signaling networks governed by OGT and for the development of novel therapeutic strategies.
References
- 1. PTMScan® HS Ubiquitin/SUMO Remnant Motif (K-epsilon-GG) Kit | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTMScan® Ubiquitin Remnant Motif (K-epsilon-GG) Kit (#5562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Ubiquitination Signaling Pathway Modifications on Oral Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Quantitative maps of protein phosphorylation sites across 14 different rat organs and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
validating the anti-proliferative effects of OSMI-2 across multiple assays
OSMI-2 is a cell-permeable small molecule inhibitor of O-GlcNAc transferase (OGT), an enzyme that plays a crucial role in cellular signaling and metabolism.[1][2][3] OGT catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[4][5] This post-translational modification is integral to various cellular processes, and its dysregulation is implicated in several diseases, including cancer. Given that the knockdown of OGT is known to decrease cell proliferation, this compound and other OGT inhibitors are valuable tools for investigating the therapeutic potential of targeting this pathway.[2][6] This guide provides a comparative overview of the anti-proliferative effects of this compound, supported by experimental data and detailed methodologies for relevant assays.
The O-GlcNAc Signaling Pathway and this compound Inhibition
The O-GlcNAc signaling pathway is a dynamic post-translational modification system that modulates the function of numerous proteins. OGT transfers a single N-acetylglucosamine sugar moiety from UDP-GlcNAc to target proteins. This modification is reversible, with O-GlcNAcase (OGA) catalyzing the removal of O-GlcNAc. This compound acts as a competitive inhibitor of OGT, preventing the glycosylation of its substrates and thereby impacting downstream cellular processes, including cell proliferation.[4] In several cancer cell lines, inhibition of OGT by this compound has been shown to reduce global O-GlcNAc levels.[2][4]
Comparative Analysis of OGT Inhibitors
This compound is part of a family of OGT inhibitors that includes OSMI-1 and OSMI-4. While all three target OGT, they exhibit different potencies. OSMI-4 is generally considered to be a more potent inhibitor in cellular assays.[7]
| Inhibitor | Target | IC50 | Cellular EC50 | Key Characteristics |
| This compound | O-GlcNAc Transferase (OGT) | Not specified in provided results | ~20-50 µM (in HCT116 cells)[2][8] | Cell-permeable, reduces O-GlcNAc levels, can induce an increase in OGT protein expression over time.[2][4] |
| OSMI-1 | O-GlcNAc Transferase (OGT) | 2.7 µM[9] | 50 µM (in CHO cells)[9] | Cell-permeable, reduces global O-GlcNAcylation in a dose-dependent manner.[9] |
| OSMI-4 | O-GlcNAc Transferase (OGT) | Low nanomolar binding affinity[7] | 3 µM[5] | Considered a highly potent OGT inhibitor.[7] |
Experimental Data on the Anti-proliferative Effects of this compound
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The following table summarizes key findings.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effects |
| HCT116 | Not specified | 20-50 µM | Up to 96 hours | Reduced cell growth over time.[2][6] |
| LNCaP | ATP level measurement | Not specified (dose-dependent) | Not specified | Reduced ATP levels by 50%, but only modestly affected the proliferation rate.[4] |
| HCT116 | Western Blot for O-GlcNAc levels | 20-50 µM | 4-24 hours | Reduced O-GlcNAc levels at shorter treatment times (<8h).[2][8] |
Methodologies for Assessing Anti-proliferative Effects
A variety of assays are available to measure cell proliferation, each with its own advantages and principles.[10]
-
Metabolic Assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[10][11] For example, the MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]
-
DNA Synthesis Assays (e.g., BrdU, EdU): These assays directly measure DNA replication by detecting the incorporation of labeled nucleoside analogs (like 5-bromo-2'-deoxyuridine) into newly synthesized DNA.[11][12]
-
ATP Concentration Assays: The amount of ATP in a cell population is directly proportional to the number of viable cells. These assays use luciferase to generate a luminescent signal from ATP.[10][13][14]
-
Cell Counting: Direct cell counting using a hemocytometer or automated cell counter after trypan blue staining can distinguish viable from non-viable cells.[11]
Experimental Protocol: MTT Assay for Cell Proliferation
This protocol provides a general framework for assessing the anti-proliferative effects of this compound using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and other inhibitors for comparison)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound and any comparator compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
Conclusion
This compound is a valuable chemical probe for studying the role of OGT and O-GlcNAcylation in cell proliferation. Experimental data confirms its ability to reduce cell growth in certain cancer cell lines, although its potency may be lower than other inhibitors in its class, such as OSMI-4. The choice of assay for validating these anti-proliferative effects is critical, with methods ranging from indirect metabolic measurements to direct quantification of DNA synthesis. The provided protocols and comparative data serve as a guide for researchers and drug development professionals seeking to investigate the anti-cancer potential of targeting OGT.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | OGT Inhibitor | DC Chemicals [dcchemicals.com]
- 4. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. 细胞活力和增殖测定 [sigmaaldrich.com]
- 12. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 13. news-medical.net [news-medical.net]
- 14. Cell Proliferation Assays | AAT Bioquest [aatbio.com]
Validating the Specificity of the O-GlcNAc Transferase Inhibitor OSMI-2
An Objective Comparison of OSMI-2's Specificity with Alternative OGT Inhibitors Supported by Experimental Data
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensuring that its observed biological effects are due to the modulation of its intended target. This guide provides a comprehensive analysis of the specificity of this compound, a cell-permeable inhibitor of O-GlcNAc Transferase (OGT). While the initial query concerned kinase profiling, it is critical to note that this compound's primary target is OGT, a glycosyltransferase, not a kinase. Therefore, this guide will focus on validating the broader enzymatic specificity of this compound, including evidence of its limited off-target effects, and compare its performance with other known OGT inhibitors.
Evidence of this compound Specificity from Proteomic Profiling
A key method to assess a compound's specificity in a cellular context is to observe its impact on the entire proteome. A highly specific inhibitor is expected to induce changes in a limited number of proteins, primarily its direct target and downstream effectors. A study by Martin et al. (2018) performed quantitative proteomics on HEK293T cells treated with this compound (referred to as compound 1b in the study) and its more potent analog, OSMI-4. The results, summarized in the volcano plots from this study, provide strong evidence for the high specificity of these compounds.
| Compound | Concentration | Treatment Duration | Number of Significantly Upregulated Proteins | Number of Significantly Downregulated Proteins | Primary Upregulated Protein |
| This compound (1b) | 20 µM | 24 hours | 1 | 0 | OGT |
| OSMI-4 (4b) | 20 µM | 24 hours | 12 | 23 | OGT |
Table 1: Summary of proteomic changes in HEK293T cells treated with this compound and OSMI-4. The data shows a very limited number of proteins with significantly altered abundance, with OGT itself being the most significantly upregulated protein, a known cellular response to OGT inhibition. This suggests minimal off-target effects for this compound.[1]
The observation that this compound treatment leads to a significant upregulation of only its intended target, OGT, is a strong indicator of its specificity. The cellular response to compensate for the inhibition of OGT activity is an increase in OGT protein expression.[2]
Comparison with Alternative OGT Inhibitors
Several small-molecule inhibitors of OGT have been developed, each with its own characteristics regarding potency and potential off-target effects. This section compares this compound with other commonly cited OGT inhibitors.
| Inhibitor | Type | IC₅₀/Kᵢ | Reported Off-Target Effects/Notes |
| This compound | Cell-permeable small molecule | Kd = 140 nM | Minimal off-target effects observed in proteomic and transcriptomic studies.[2] |
| OSMI-4 | Cell-permeable small molecule | Kd = 8 nM | The most potent OGT inhibitor to date; may have adverse effects on cholesterol biosynthesis.[1] |
| OSMI-1 | Cell-permeable small molecule | IC₅₀ = 2.7 µM | A precursor to the more potent this compound and OSMI-4. |
| BZX2 | Cell-permeable small molecule | IC₅₀ = 2.5 µM | Known to have off-target and toxic effects. |
| Alloxan | Small molecule | - | A less specific inhibitor that can induce diabetes in animal models. |
Table 2: Comparison of various O-GlcNAc Transferase (OGT) inhibitors. This compound and OSMI-4 exhibit high potency with minimal reported off-target effects compared to other available inhibitors.
Experimental Protocols
Accurate assessment of inhibitor specificity and potency relies on robust biochemical assays. Below are detailed methodologies for two common assays used to characterize OGT inhibitors.
UDP-Glo™ Glycosyltransferase Assay
This assay measures the activity of glycosyltransferases by quantifying the amount of UDP produced in the enzymatic reaction.
Principle: The UDP Detection Reagent simultaneously converts the UDP product to ATP and generates light in a luciferase reaction. The luminescence is directly proportional to the UDP concentration.
Protocol:
-
Glycosyltransferase Reaction Setup:
-
Prepare a reaction mix containing the OGT enzyme, the acceptor substrate (e.g., a peptide or protein), and the UDP-sugar donor substrate (e.g., UDP-GlcNAc) in a suitable reaction buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for UDP production.
-
-
UDP Detection:
-
Add an equal volume of UDP Detection Reagent to the glycosyltransferase reaction. This reagent contains an enzyme that converts UDP to ATP and a luciferase/luciferin system.
-
The addition of the UDP Detection Reagent stops the glycosyltransferase reaction.
-
-
Luminescence Measurement:
-
Incubate the mixture for 60 minutes at room temperature to allow the ATP-dependent luciferase reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
FRET-Based Protease-Protection Assay
This assay indirectly measures OGT activity by detecting the glycosylation-dependent protection of a peptide substrate from proteolytic cleavage.
Principle: A peptide substrate is labeled with a FRET donor and acceptor pair. O-GlcNAcylation of the peptide by OGT protects it from cleavage by a specific protease. When the peptide is intact, FRET occurs. When cleaved, the FRET signal is lost. OGT inhibition prevents this protection, leading to peptide cleavage and a decrease in the FRET signal.[5]
Protocol:
-
OGT Reaction:
-
Incubate the OGT enzyme with a FRET-labeled peptide substrate and UDP-GlcNAc in the presence of varying concentrations of the OGT inhibitor.
-
-
Protease Digestion:
-
Add a specific protease that can cleave the unglycosylated peptide substrate.
-
Incubate to allow for the digestion of any unglycosylated peptides.
-
-
FRET Measurement:
-
Measure the FRET signal using a suitable fluorescence plate reader. A higher FRET signal corresponds to more glycosylated (protected) peptide and thus lower OGT inhibition.
-
-
Data Analysis:
-
Calculate the percent inhibition based on the decrease in the FRET signal relative to a no-inhibitor control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizing the Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams were generated using Graphviz.
References
- 1. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.co.uk [promega.co.uk]
- 4. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 5. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of OSMI-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of OSMI-2, a cell-permeable O-linked N-acetylglucosamine transferase (OGT) inhibitor.
This compound, identified by CAS number 2260542-60-5, is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3). Due to these properties, it must be disposed of as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain[1][2].
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols[3].
Quantitative Data Summary
For clarity and adherence to safety protocols, the following table summarizes the key hazard classifications for this compound.
| Property | Classification | Source |
| Physical Form | Solid Powder | |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | 3 - Highly hazardous to water |
A related compound, OSMI-4, provides further insight into the potential hazards, being classified as acutely toxic (oral) and highly toxic to aquatic life with long-lasting effects[3]. Given the structural similarities and shared mechanism of action among OGT inhibitors, it is prudent to handle this compound with a similar level of caution.
Step-by-Step Disposal Protocol
There are no specific experimental protocols for the neutralization of this compound in a laboratory setting. Therefore, the primary method of disposal is to package it securely for collection by a licensed hazardous waste disposal service.
1. Waste Collection and Labeling:
-
Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container[1][2].
-
The container must be compatible with the chemical and have a secure lid to prevent any release[2].
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "(R)-Methyl 2-(2-(2-methoxyphenyl)-2-(2-oxo-1,2-dihydroquinoline-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamido)acetate" or "this compound", and the CAS number "2260542-60-5"[2].
2. Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as pipette tips, gloves, and weighing papers, should be considered hazardous waste.
-
These items should be collected in a separate, clearly labeled container or bag for combustible solid waste[4][5].
3. Liquid Waste Containing this compound:
-
If this compound has been dissolved in a solvent, this solution must be disposed of as hazardous liquid waste.
-
Do not mix with other waste streams unless compatibility is confirmed. For instance, chlorinated and non-chlorinated solvents should be kept separate[4].
-
Collect the liquid waste in a designated, sealed, and properly labeled container.
4. Arranging for Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated, safe, and secure area, away from incompatible materials[6].
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling OSMI-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, cell-permeable compounds like OSMI-2, an O-linked N-acetylglucosamine transferase (OGT) inhibitor. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 or OSHA 29 CFR 1910.133. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before and after use. |
| Body Protection | Laboratory Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | Fume Hood | All handling of this compound powder or solutions must be conducted in a certified chemical fume hood. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Aspect | Protocol |
| Handling | - Avoid direct contact with skin, eyes, and clothing.- Do not breathe dust or aerosols.- Use only in a well-ventilated area, preferably a chemical fume hood.- Wash hands thoroughly after handling. |
| Storage | - Store in a tightly sealed container.- Keep in a cool, dry, and well-ventilated place.- Sigma-Aldrich classifies this compound under Storage Class 11: Combustible Solids.[1] |
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
| Situation | Procedure |
| Spill | - Evacuate the immediate area.- Wear appropriate PPE as outlined above.- For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.- For large spills, contact your institution's environmental health and safety department immediately. |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations. A related compound, OSMI-4, is classified as very toxic to aquatic life, suggesting that this compound should not be disposed of down the drain.[2]
| Waste Type | Disposal Method |
| Unused this compound | Collect in a designated, sealed hazardous waste container. |
| Contaminated Labware | Rinse with an appropriate solvent (e.g., ethanol, DMSO) and collect the rinsate as hazardous waste. Dispose of single-use plastics as solid hazardous waste. |
| Contaminated PPE | Dispose of gloves and other disposable PPE as solid hazardous waste. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.
Disposal Decision Pathway
This diagram provides a logical flow for the proper disposal of materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
